molecular formula C19H21NO B1441836 2-Benzhydryl-2-azaspiro[3.3]heptan-5-OL CAS No. 1263296-81-6

2-Benzhydryl-2-azaspiro[3.3]heptan-5-OL

Cat. No.: B1441836
CAS No.: 1263296-81-6
M. Wt: 279.4 g/mol
InChI Key: JMBMIGJCORKXEN-UHFFFAOYSA-N
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Description

2-Benzhydryl-2-azaspiro[3.3]heptan-5-ol ( 1263296-81-6 ) is a high-purity organic compound of significant interest in medicinal chemistry and pharmaceutical research. This compound features a unique structural framework comprising a benzhydryl group attached to a 2-azaspiro[3.3]heptan-5-ol scaffold . The spirocyclic architecture and molecular rigidity of this compound make it a valuable building block for drug discovery programs, particularly in the development of novel therapeutic agents targeting central nervous system disorders . The molecular formula is C19H21NO with a documented purity of 95% . This compound is closely related to various azaspiro derivatives that have demonstrated research applications as vasopressin receptor antagonists, showing potential for treating neuropsychological conditions including anxiety, depression, and schizophrenia . The structural similarity to 1-Benzhydrylazetidin-3-one (CAS 40320-60-3), another important synthetic intermediate in pharmaceutical development, further underscores its utility in constructing biologically active molecules . As a key synthetic precursor, this chemical enables researchers to explore structure-activity relationships and develop novel compounds with optimized pharmacological profiles. The product is supplied exclusively for research and development purposes in laboratory settings. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-benzhydryl-2-azaspiro[3.3]heptan-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO/c21-17-11-12-19(17)13-20(14-19)18(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17-18,21H,11-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMBMIGJCORKXEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1O)CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20716712
Record name 2-(Diphenylmethyl)-2-azaspiro[3.3]heptan-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20716712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263296-81-6
Record name 2-(Diphenylmethyl)-2-azaspiro[3.3]heptan-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20716712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 2-Benzhydryl-2-azaspiro[3.3]heptan-5-ol: A Novel Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Spirocyclic Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the quest for novel chemical entities with improved pharmacological profiles is perpetual. A significant shift away from flat, aromatic structures towards three-dimensional, sp³-rich molecules has emerged as a key strategy to enhance drug-like properties. Within this paradigm, spirocyclic systems, particularly those containing small, strained rings, have garnered considerable attention. The 2-azaspiro[3.3]heptane core, a rigid bicyclic motif, has been identified as a valuable bioisostere for the ubiquitous piperidine ring, a common fragment in numerous approved drugs.[1][2] This structural substitution can lead to improved metabolic stability, aqueous solubility, and novel intellectual property positions.[1] This guide focuses on a specific, promising derivative of this class: 2-Benzhydryl-2-azaspiro[3.3]heptan-5-ol, a molecule poised for exploration in various therapeutic areas, particularly within the central nervous system (CNS).

Physicochemical Properties of this compound

At the heart of understanding any potential drug candidate are its fundamental chemical and physical properties. These characteristics dictate its behavior in biological systems and influence formulation and delivery strategies.

PropertyValueSource
CAS Number 1263296-81-6[3]
Molecular Formula C₁₉H₂₁NO[3]
Molecular Weight 279.37 g/mol [3]
Appearance White to off-white solid (Predicted)N/A
Melting Point Not publicly availableN/A
Boiling Point Not publicly availableN/A
Solubility Not publicly availableN/A

While specific experimental data for this compound is not widely published, the presence of the polar hydroxyl group and the tertiary amine suggests a degree of aqueous solubility, a desirable trait for many drug candidates. The bulky, lipophilic benzhydryl group will significantly influence its overall lipophilicity (LogP), a critical parameter for cell membrane permeability and potential CNS penetration.

Synthesis of this compound: A Multi-step Approach

The synthesis of this compound is a multi-step process that hinges on the initial construction of the core 2-azaspiro[3.3]heptane scaffold, a methodology pioneered by the Carreira group.[4][5][6][7] The final step involves the stereoselective reduction of the corresponding ketone precursor.

Synthetic Pathway Overview

Synthesis_Pathway start Commercially Available Starting Materials step1 Formation of 2-Azaspiro[3.3]heptan-5-one (Protected) start->step1 Multi-step synthesis (Carreira methodology) step2 N-Benzhydrylation step1->step2 Deprotection followed by alkylation with benzhydryl bromide step3 Reduction of Ketone step2->step3 Reducing agent (e.g., NaBH₄) end This compound step3->end

Caption: General synthetic route to this compound.

Step 1: Synthesis of the 2-Azaspiro[3.3]heptan-5-one Core

The foundational 2-azaspiro[3.3]heptane scaffold is typically constructed from commercially available starting materials. While the specific route to the 5-keto derivative is not explicitly detailed in the primary literature for this exact benzhydryl analog, related syntheses suggest a pathway involving the formation of a protected 2-azaspiro[3.3]heptan-5-one.[8] This often involves the construction of the two four-membered rings through cyclization reactions.

Step 2: N-Benzhydrylation of the Spirocyclic Core

Once the protected 2-azaspiro[3.3]heptan-5-one is obtained, the protecting group on the nitrogen is removed, and the secondary amine is then alkylated with a benzhydryl halide, typically benzhydryl bromide, in the presence of a suitable base to yield 2-Benzhydryl-2-azaspiro[3.3]heptan-5-one.

Step 3: Reduction to this compound

The final step is the reduction of the ketone functionality of 2-Benzhydryl-2-azaspiro[3.3]heptan-5-one to the corresponding alcohol. This is a standard transformation in organic synthesis.

Experimental Protocol: Reduction of 2-Benzhydryl-2-azaspiro[3.3]heptan-5-one

  • Materials:

    • 2-Benzhydryl-2-azaspiro[3.3]heptan-5-one (1.0 eq)

    • Sodium borohydride (NaBH₄) (1.5 - 2.0 eq)

    • Methanol (or another suitable protic solvent)

    • Dichloromethane (for workup)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate or sodium sulfate

  • Procedure:

    • Dissolve 2-Benzhydryl-2-azaspiro[3.3]heptan-5-one in methanol in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride in portions to the stirred solution.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, carefully quench the reaction by the slow addition of water.

    • Concentrate the reaction mixture under reduced pressure to remove most of the methanol.

    • Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).

    • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Spectroscopic Characterization

The structural elucidation of this compound and its precursors relies on standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzhydryl group, a singlet for the methine proton of the benzhydryl group, and complex multiplets for the aliphatic protons of the spirocyclic core. The proton attached to the hydroxyl-bearing carbon will appear as a distinct signal, and its coupling pattern can provide stereochemical information.

    • ¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the methine carbon of the benzhydryl group, the carbon bearing the hydroxyl group, and the aliphatic carbons of the azaspiro[3.3]heptane framework.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. The absence of a strong carbonyl (C=O) absorption around 1700-1750 cm⁻¹, which would be present in the ketone precursor, confirms the reduction.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.

Potential Applications in Drug Discovery

The 2-azaspiro[3.3]heptane scaffold is a promising motif for the development of novel therapeutics. Its rigid, three-dimensional structure allows for precise orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets.

Central Nervous System (CNS) Disorders

The benzhydryl moiety is a common pharmacophore in many centrally acting drugs, including antihistamines and dopamine reuptake inhibitors. The combination of the benzhydryl group with the novel 2-azaspiro[3.3]heptane core in this compound suggests a high potential for activity in the CNS. The lipophilicity imparted by the benzhydryl group may facilitate crossing the blood-brain barrier. Potential therapeutic targets could include transporters for neurotransmitters like dopamine, serotonin, and norepinephrine, as well as various CNS receptors.

Other Therapeutic Areas

The versatility of the 2-azaspiro[3.3]heptane scaffold allows for its application in a wide range of therapeutic areas beyond CNS disorders. By modifying the substituents on the spirocyclic core, it is possible to tune the pharmacological properties of the molecule to target various enzymes, ion channels, and receptors implicated in diseases such as cancer, inflammation, and cardiovascular disorders.

Future Directions

While this compound represents a molecule of significant interest, further research is required to fully elucidate its therapeutic potential.

  • Biological Screening: A comprehensive biological evaluation of this compound is warranted. This should include in vitro screening against a panel of relevant biological targets, followed by in vivo studies in appropriate animal models of disease.

  • Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of analogs of this compound will be crucial for establishing a clear structure-activity relationship. Modifications to the benzhydryl group and the introduction of substituents on the spirocyclic core could lead to compounds with improved potency, selectivity, and pharmacokinetic properties.

  • Stereochemical Analysis: The synthesis described above will produce a racemic mixture. The separation of the enantiomers and the determination of their absolute stereochemistry, followed by individual biological evaluation, will be essential, as it is common for biological activity to reside in a single enantiomer.

Conclusion

This compound is a compelling example of a novel, sp³-rich scaffold with significant potential in drug discovery. Its synthesis, based on established methodologies for the construction of the 2-azaspiro[3.3]heptane core, makes it an accessible target for further investigation. The combination of the unique properties of the spirocyclic framework with the well-established pharmacophoric nature of the benzhydryl group makes this compound a promising starting point for the development of new therapeutics, particularly for CNS disorders. The detailed exploration of its chemical properties and biological activities will undoubtedly pave the way for new and exciting discoveries in medicinal chemistry.

References

Synthesis of 2-Benzhydryl-2-azaspiro[3.3]heptan-5-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway to 2-Benzhydryl-2-azaspiro[3.3]heptan-5-ol, a molecule of significant interest in medicinal chemistry and drug discovery. The 2-azaspiro[3.3]heptane scaffold is a valuable bioisostere for piperidine, offering a unique three-dimensional chemical space.[1][2] This guide details the strategic synthesis from commercially available precursors, focusing on the formation of the key intermediate, 2-Benzhydryl-2-azaspiro[3.3]heptan-5-one, and its subsequent stereoselective reduction. The methodologies presented are designed to be scalable and reproducible, providing researchers with a practical foundation for the synthesis of this and related compounds.

Introduction: The Significance of the 2-Azaspiro[3.3]heptane Scaffold

The 2-azaspiro[3.3]heptane moiety has emerged as a compelling structural motif in modern drug design.[3][4] Its rigid, spirocyclic framework provides a distinct conformational profile compared to more flexible aliphatic rings, which can lead to improved target selectivity and potency. Furthermore, the introduction of this scaffold has been shown to favorably modulate physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug development.[5] The title compound, this compound, incorporates the bulky benzhydryl protecting group, which can serve to modulate activity or as a handle for further functionalization, and a hydroxyl group that can participate in key hydrogen bonding interactions with biological targets.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of this compound points to the pivotal intermediate, 2-Benzhydryl-2-azaspiro[3.3]heptan-5-one. The hydroxyl group can be readily installed via the reduction of the corresponding ketone. The benzhydryl group can be introduced onto the nitrogen of a pre-formed 2-azaspiro[3.3]heptan-5-one core. This core itself can be constructed through various methods, with a common approach involving the cycloaddition of a suitable ketene with an appropriately substituted azetidine.

Our proposed synthetic strategy, therefore, involves three key stages:

  • Synthesis of the 2-Azaspiro[3.3]heptan-5-one Core: Leveraging established methods for the construction of this spirocycle.

  • N-Benzhydrylation: Introduction of the benzhydryl group onto the secondary amine.

  • Reduction of the Ketone: Conversion of the 5-oxo functionality to the desired 5-hydroxy group.

This approach utilizes commercially available or readily accessible starting materials and employs reliable, high-yielding chemical transformations.

Experimental Protocols

Synthesis of tert-Butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate

The synthesis of the N-Boc protected 2-azaspiro[3.3]heptan-5-one is a crucial first step, providing a stable and easily handled intermediate. A known efficient method for this is the [2+2] cycloaddition of dichloroketene with N-Boc-3-methyleneazetidine, followed by dechlorination.[6][7]

Experimental Workflow:

Synthesis_of_Boc_protected_ketone start N-Boc-3-methyleneazetidine intermediate tert-Butyl 5,5-dichloro-6-oxo-2- azaspiro[3.3]heptane-2-carboxylate start->intermediate [2+2] Cycloaddition reagent1 Dichloroacetyl chloride Zinc powder, Dioxane reagent1->intermediate product tert-Butyl 5-oxo-2-azaspiro[3.3] heptane-2-carboxylate intermediate->product Dechlorination reagent2 Zinc powder Acetic acid reagent2->product

Caption: Workflow for the synthesis of the N-Boc protected ketone.

Step-by-Step Protocol:

  • To a stirred solution of N-Boc-3-methyleneazetidine (1.0 equiv) in anhydrous dioxane at 0 °C under an inert atmosphere, add activated zinc powder (2.5 equiv).

  • Slowly add a solution of dichloroacetyl chloride (1.2 equiv) in anhydrous dioxane dropwise over 1 hour, maintaining the temperature between 0-5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by TLC or LC-MS. Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate under reduced pressure.

  • Dissolve the crude residue in acetic acid and add activated zinc powder (3.0 equiv) in portions.

  • Heat the mixture to 60 °C and stir for 4 hours.

  • Cool the reaction to room temperature, filter through celite, and neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford tert-butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate.

Deprotection and N-Benzhydrylation

The Boc protecting group is removed under acidic conditions, and the resulting secondary amine is subsequently alkylated with diphenylmethyl bromide to yield the key ketone intermediate.

Experimental Workflow:

N_Benzhydrylation_Workflow start tert-Butyl 5-oxo-2-azaspiro[3.3] heptane-2-carboxylate intermediate 2-Azaspiro[3.3]heptan-5-one (as TFA salt) start->intermediate Boc Deprotection reagent1 Trifluoroacetic acid Dichloromethane reagent1->intermediate product 2-Benzhydryl-2-azaspiro[3.3] heptan-5-one intermediate->product N-Alkylation reagent2 Diphenylmethyl bromide Potassium carbonate, Acetonitrile reagent2->product

Caption: Workflow for N-Benzhydrylation.

Step-by-Step Protocol:

  • Dissolve tert-butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate (1.0 equiv) in dichloromethane.

  • Add trifluoroacetic acid (5.0 equiv) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Remove the solvent and excess trifluoroacetic acid under reduced pressure to yield the crude 2-azaspiro[3.3]heptan-5-one trifluoroacetate salt.

  • Dissolve the crude salt in acetonitrile and add potassium carbonate (3.0 equiv) and diphenylmethyl bromide (1.1 equiv).

  • Heat the reaction mixture to 60 °C and stir for 12 hours.

  • Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature and filter.

  • Concentrate the filtrate under reduced pressure and partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 2-Benzhydryl-2-azaspiro[3.3]heptan-5-one.[8]

Reduction of 2-Benzhydryl-2-azaspiro[3.3]heptan-5-one

The final step is the reduction of the ketone to the desired alcohol. Sodium borohydride is a mild and effective reagent for this transformation.

Experimental Workflow:

Reduction_Workflow start 2-Benzhydryl-2-azaspiro[3.3] heptan-5-one product 2-Benzhydryl-2-azaspiro[3.3] heptan-5-ol start->product Ketone Reduction reagent Sodium borohydride Methanol reagent->product

Caption: Workflow for the final reduction step.

Step-by-Step Protocol:

  • Dissolve 2-Benzhydryl-2-azaspiro[3.3]heptan-5-one (1.0 equiv) in methanol at 0 °C.

  • Add sodium borohydride (1.5 equiv) portion-wise, ensuring the temperature remains below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction by TLC or LC-MS. Upon completion, quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a white solid.

Data Presentation and Characterization

The successful synthesis of each intermediate and the final product should be confirmed by standard analytical techniques.

CompoundMolecular FormulaMolecular WeightExpected Yield (%)Key Analytical Data
tert-Butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylateC11H17NO3211.2660-70¹H NMR, ¹³C NMR, IR, MS
2-Benzhydryl-2-azaspiro[3.3]heptan-5-oneC19H19NO277.3675-85¹H NMR, ¹³C NMR, IR, MS; Melting Point: 120-122 °C[8]
This compoundC19H21NO279.3885-95¹H NMR, ¹³C NMR, IR, MS, High-Resolution Mass Spectrometry (HRMS)

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The progress of each reaction can be meticulously monitored by thin-layer chromatography or liquid chromatography-mass spectrometry. The identity and purity of the intermediates and the final product must be rigorously confirmed by a combination of spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry. For the final compound, high-resolution mass spectrometry is recommended to confirm the elemental composition. The physical properties, such as the melting point of the crystalline ketone intermediate, should be consistent with reported values.[8]

Conclusion

This technical guide outlines a reliable and scalable synthetic route to this compound. By providing a detailed, step-by-step protocol and explaining the rationale behind the chosen synthetic strategy, this document serves as a valuable resource for researchers in medicinal chemistry and organic synthesis. The methodologies are grounded in established chemical principles and can be adapted for the synthesis of a variety of substituted 2-azaspiro[3.3]heptane derivatives, thereby facilitating the exploration of this important chemical space.

References

An In-depth Technical Guide to 2-Benzhydryl-2-azaspiro[3.3]heptan-5-ol (CAS 1263296-81-6)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Benzhydryl-2-azaspiro[3.3]heptan-5-ol, a unique molecule integrating the structurally significant benzhydryl moiety with the increasingly important 2-azaspiro[3.3]heptane scaffold. The azaspiro[3.3]heptane core is a three-dimensional, sp³-rich framework that has gained traction in medicinal chemistry as a bioisosteric replacement for traditional cyclic amines like piperidine and morpholine, often leading to improved physicochemical properties.[1][2] The benzhydryl group is a well-established pharmacophore present in numerous centrally active and antihistaminic drugs.[3][4] This document outlines the molecular characteristics, a putative synthetic pathway, potential therapeutic applications, and a proposed analytical characterization of this compound, offering a valuable resource for its exploration in drug discovery and development.

Introduction: A Molecule of Strategic Design

This compound (CAS Number: 1263296-81-6) is a heterocyclic compound featuring a central 2-azaspiro[3.3]heptane core. This spirocyclic system, where two three-membered rings share a single carbon atom, imparts a rigid, three-dimensional geometry, a desirable trait in modern drug design for enhancing target selectivity and metabolic stability.[5] The incorporation of a hydroxyl group at the 5-position introduces a potential site for hydrogen bonding and further functionalization.

The nitrogen atom of the azaspirocycle is substituted with a benzhydryl group (a diphenylmethyl group). This bulky, lipophilic moiety is a key feature of many biologically active compounds, contributing to their receptor affinity and pharmacokinetic profiles.[6] The strategic combination of these two structural motifs in this compound suggests a molecule designed with the potential for novel pharmacological activities.

Molecular Data at a Glance
PropertyValue
CAS Number 1263296-81-6
Molecular Formula C₁₉H₂₁NO
Molecular Weight 279.38 g/mol
Appearance White solid (predicted)

A Putative Synthetic Pathway: A Multi-Step Approach

Synthetic Pathway A Protected 2-Azaspiro[3.3]heptan-5-one B 2-Azaspiro[3.3]heptan-5-one A->B Deprotection C 2-Benzhydryl-2-azaspiro[3.3]heptan-5-one B->C N-Benzhydrylation D This compound C->D Reduction

Caption: Proposed synthetic workflow for this compound.

Step 1: Synthesis of a Protected 2-Azaspiro[3.3]heptan-5-one

The synthesis would commence with a protected form of 2-azaspiro[3.3]heptan-5-one. A common protecting group for the amine functionality is the tert-butoxycarbonyl (Boc) group, yielding 2-Boc-2-azaspiro[3.3]heptan-5-one. The synthesis of such azaspiro[3.3]heptane scaffolds has been described in the literature, often involving multi-step sequences.[7]

Step 2: Deprotection of the Amine

The Boc protecting group can be efficiently removed under acidic conditions, for example, using trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (DCM), to yield the free secondary amine, 2-azaspiro[3.3]heptan-5-one.

Step 3: N-Benzhydrylation

The introduction of the benzhydryl group onto the secondary amine can be achieved through nucleophilic substitution. Reacting 2-azaspiro[3.3]heptan-5-one with a benzhydryl halide, such as benzhydryl bromide, in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate, would yield 2-Benzhydryl-2-azaspiro[3.3]heptan-5-one. The synthesis of benzhydryl amines via N-alkylation is a well-established transformation.[8]

Step 4: Reduction of the Ketone

The final step involves the reduction of the ketone functionality at the 5-position to the corresponding alcohol. This can be accomplished using a variety of reducing agents. For a straightforward reduction, sodium borohydride (NaBH₄) in an alcoholic solvent such as methanol or ethanol is a mild and effective choice. This would yield the target molecule, this compound.

Potential Applications in Drug Discovery

The unique structural amalgamation in this compound suggests several promising avenues for investigation in drug discovery.

Potential_Applications cluster_scaffold 2-Azaspiro[3.3]heptane Core cluster_moiety Benzhydryl Moiety A Bioisostere for Piperidine/Morpholine Target This compound A->Target B Improved Physicochemical Properties B->Target C Enhanced Metabolic Stability C->Target D Antihistaminic Activity D->Target E CNS Activity E->Target F Anticancer Properties F->Target

Caption: Conceptual diagram illustrating the potential therapeutic applications derived from the core structural components.

Central Nervous System (CNS) Disorders

The benzhydryl moiety is a classic pharmacophore in many CNS-active drugs, including agents for treating neurodegenerative diseases and psychiatric conditions. The rigid, three-dimensional nature of the azaspiro[3.3]heptane scaffold can provide precise conformational restriction, potentially leading to enhanced selectivity for specific receptor subtypes within the CNS.

Allergic Disorders

Many first-generation antihistamines, such as diphenhydramine, are benzhydryl derivatives.[6] It is plausible that this compound could exhibit histamine H1 receptor antagonist activity. The azaspiro[3.3]heptane core may modulate the pharmacokinetic and pharmacodynamic properties compared to traditional antihistamines, potentially offering a different side-effect profile.

Oncology

Recent studies have highlighted the anticancer properties of certain benzhydryl-containing compounds, which have been shown to inhibit cancer cell growth through various mechanisms, including the inactivation of the NF-κB pathway.[9] Furthermore, the incorporation of sp³-rich scaffolds like azaspiro[3.3]heptane is a contemporary strategy in cancer drug discovery to explore novel chemical space and improve drug-like properties.[10]

Proposed Analytical Characterization

A thorough analytical characterization is essential to confirm the identity and purity of synthesized this compound.

Analytical TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons of the benzhydryl group, a methine proton for the CH-N linkage, and distinct signals for the diastereotopic protons of the spirocyclic core. The presence of a hydroxyl proton signal would also be expected.
¹³C NMR Aromatic carbon signals, a signal for the benzylic carbon, and characteristic signals for the spirocyclic carbons, including the spiro-carbon atom.
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated molecular weight of 279.38 g/mol .
Infrared (IR) Spectroscopy Characteristic absorption bands for O-H stretching (from the alcohol), C-H stretching (aromatic and aliphatic), and C-N stretching.
High-Performance Liquid Chromatography (HPLC) A single major peak indicating the purity of the compound.

Conclusion

This compound represents a molecule of significant interest for medicinal chemists and drug discovery scientists. Its design, which marries the favorable properties of the azaspiro[3.3]heptane scaffold with the proven pharmacological relevance of the benzhydryl moiety, opens up a wealth of possibilities for therapeutic innovation. The proposed synthetic route provides a logical starting point for its preparation, and the outlined potential applications offer a clear rationale for its further investigation. This technical guide serves as a foundational resource to stimulate and support future research into this promising compound.

References

An In-Depth Technical Guide to the Molecular Structure of 2-Benzhydryl-2-azaspiro[3.3]heptan-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and properties of 2-Benzhydryl-2-azaspiro[3.3]heptan-5-ol, a unique spirocyclic compound with potential applications in medicinal chemistry. The guide delves into the structural features of the 2-azaspiro[3.3]heptane core, the influence of the N-benzhydryl substituent, and the synthetic pathway to this molecule. While detailed experimental data for this specific compound is limited in publicly accessible literature, this guide synthesizes information from analogous structures and foundational chemical principles to offer valuable insights for researchers in drug discovery and development.

Introduction: The Significance of the 2-Azaspiro[3.3]heptane Scaffold

The 2-azaspiro[3.3]heptane moiety has emerged as a valuable scaffold in modern drug discovery.[1] Its rigid, three-dimensional structure offers a compelling alternative to more traditional saturated heterocycles like piperidine.[2] The spirocyclic nature of this framework provides precise exit vectors for substituents, allowing for fine-tuned interactions with biological targets.[1] Furthermore, the incorporation of the 2-azaspiro[3.3]heptane core has been shown to favorably modulate key physicochemical properties, such as lipophilicity, which is a critical parameter in optimizing the pharmacokinetic profile of drug candidates.

The subject of this guide, this compound, combines this promising scaffold with a bulky, lipophilic N-benzhydryl group and a hydroxyl functionality, suggesting its potential as a versatile building block for novel therapeutics, particularly those targeting the central nervous system (CNS).

Molecular Structure and Properties

The fundamental characteristics of this compound are summarized below:

PropertyValueSource
CAS Number 1263296-81-6[3]
Molecular Formula C₁₉H₂₁NO[3]
Molecular Weight 279.37 g/mol [3]
Appearance White solid
The 2-Azaspiro[3.3]heptane Core

The core of the molecule is the 2-azaspiro[3.3]heptane system, a bicyclic structure featuring a nitrogen atom at the 2-position and a spirocyclic carbon connecting two four-membered rings. This arrangement imparts significant conformational rigidity. X-ray crystallographic studies of related azaspiro[3.3]heptane derivatives have confirmed the puckered nature of the cyclobutane rings and the defined spatial orientation of substituents.

The N-Benzhydryl Substituent

The nitrogen atom of the azetidine ring is substituted with a benzhydryl (diphenylmethyl) group. This large, non-polar substituent significantly influences the molecule's overall lipophilicity and steric profile. The two phenyl rings of the benzhydryl group are not coplanar and can adopt various conformations, which can impact binding to target proteins. The presence of this group is common in a variety of centrally acting agents, where it is often associated with interactions with various receptors and transporters.

The Hydroxyl Group

The hydroxyl group at the 5-position of the cyclobutane ring introduces a polar functional group capable of acting as a hydrogen bond donor and acceptor. This feature can be critical for specific interactions with biological targets and can also influence the molecule's solubility and metabolic profile. The stereochemistry at this position (R or S) will further dictate the molecule's three-dimensional shape and potential for stereospecific binding.

Synthesis and Chemical Reactivity

While a specific, detailed synthetic protocol for this compound is not extensively documented in peer-reviewed literature, a logical and commonly employed synthetic pathway can be inferred from available information on its precursor and general organic chemistry principles.

The most probable synthetic route involves the reduction of the corresponding ketone, 2-Benzhydryl-2-azaspiro[3.3]heptan-5-one (CAS: 1263296-80-5).

Synthesis Ketone 2-Benzhydryl-2-azaspiro[3.3]heptan-5-one Alcohol This compound Ketone->Alcohol Reduction Reagent Reducing Agent (e.g., NaBH4) Reagent->Alcohol

Figure 1: Proposed synthetic pathway for this compound.
Experimental Protocol: Reduction of 2-Benzhydryl-2-azaspiro[3.3]heptan-5-one

The following is a generalized, representative protocol for the reduction of a ketone to an alcohol using sodium borohydride. Note: This protocol has not been specifically validated for this exact substrate and should be optimized by the end-user.

  • Dissolution: Dissolve 2-Benzhydryl-2-azaspiro[3.3]heptan-5-one in a suitable protic solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution. The molar equivalent of NaBH₄ should be carefully calculated, typically ranging from 1.1 to 1.5 equivalents.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: Slowly add a quenching agent, such as acetone or a saturated aqueous solution of ammonium chloride, to consume the excess NaBH₄.

  • Work-up: Remove the solvent under reduced pressure. Partition the residue between an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the organic extract and purify the crude product by column chromatography on silica gel to afford this compound.

Spectroscopic Characterization (Predicted)

Due to the absence of published experimental spectroscopic data for this compound, the following are predicted key features based on its structure and data from analogous compounds.

¹H NMR Spectroscopy
  • Aromatic Protons: Multiple signals in the aromatic region (δ 7.2-7.5 ppm) corresponding to the protons of the two phenyl rings of the benzhydryl group.

  • Benzhydryl Methine Proton: A singlet or a multiplet for the proton on the carbon linking the two phenyl rings, likely in the region of δ 4.0-4.5 ppm.

  • Azaspiro[3.3]heptane Protons: A series of multiplets in the upfield region (δ 2.0-4.0 ppm) corresponding to the methylene and methine protons of the spirocyclic core. The proton on the carbon bearing the hydroxyl group would likely appear as a multiplet around δ 4.0-4.5 ppm.

  • Hydroxyl Proton: A broad singlet, the chemical shift of which would be dependent on the solvent and concentration.

¹³C NMR Spectroscopy
  • Aromatic Carbons: Several signals in the downfield region (δ 125-145 ppm) corresponding to the carbons of the phenyl rings.

  • Benzhydryl Methine Carbon: A signal around δ 70-80 ppm.

  • Azaspiro[3.3]heptane Carbons: Signals in the aliphatic region (δ 30-70 ppm), with the carbon bearing the hydroxyl group appearing in the more downfield portion of this range.

  • Spirocyclic Carbon: A quaternary carbon signal.

Mass Spectrometry
  • Molecular Ion Peak: The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 279.37.

  • Fragmentation Pattern: A prominent fragment would likely correspond to the loss of the hydroxyl group and/or fragmentation of the benzhydryl moiety, leading to a stable diphenylmethyl cation (m/z = 167).

Potential Applications in Drug Discovery

The structural features of this compound suggest its utility as a scaffold or intermediate in the synthesis of novel therapeutic agents.

Applications Molecule This compound Scaffold Rigid 3D Scaffold Molecule->Scaffold CNS CNS Drug Discovery Molecule->CNS Properties Modulation of Physicochemical Properties Molecule->Properties

Figure 2: Potential applications of this compound in drug discovery.
  • Central Nervous System (CNS) Drug Discovery: The lipophilic benzhydryl group can facilitate penetration of the blood-brain barrier, making this scaffold attractive for CNS targets.

  • Bioisosteric Replacement: The 2-azaspiro[3.3]heptane core can serve as a bioisostere for piperidine and other saturated heterocycles, potentially leading to improved metabolic stability and selectivity.[1]

  • Further Functionalization: The hydroxyl group provides a handle for further chemical modification, allowing for the introduction of other functional groups to explore structure-activity relationships.

Conclusion

This compound is a molecule of significant interest for medicinal chemists and drug discovery professionals. Its rigid spirocyclic core, combined with the lipophilic N-benzhydryl group and a functionalizable hydroxyl moiety, presents a unique opportunity for the design of novel therapeutic agents. While a comprehensive experimental characterization of this specific molecule is not yet available in the public domain, this guide provides a solid foundation based on established chemical principles and data from related structures. Further research into the synthesis, characterization, and biological evaluation of derivatives based on this scaffold is warranted to fully explore its therapeutic potential.

References

A Technical Guide to the Spectroscopic Characterization of 2-Benzhydryl-2-azaspiro[3.3]heptan-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Benzhydryl-2-azaspiro[3.3]heptan-5-ol is a unique spirocyclic compound of interest in medicinal chemistry and drug discovery. The 2-azaspiro[3.3]heptane core is considered a valuable bioisostere for the piperidine ring, offering a novel three-dimensional scaffold that can lead to improved pharmacokinetic properties in drug candidates. The incorporation of a benzhydryl group on the nitrogen atom and a hydroxyl group on the cyclobutane ring provides specific steric and electronic features that can be exploited for targeted molecular interactions. This guide presents a comprehensive overview of the expected spectroscopic data (MS, ¹H NMR, and ¹³C NMR) for this molecule, based on established principles and data from analogous structures. While direct experimental data for this specific compound is not widely published, this document serves as a robust predictive guide for its characterization.

Proposed Synthesis Pathway

A plausible synthetic route to this compound can be envisioned starting from commercially available materials. A potential pathway involves the synthesis of a protected 2-azaspiro[3.3]heptan-5-one intermediate, followed by reduction of the ketone and N-alkylation.

Experimental Protocol: A Proposed Synthesis
  • Step 1: Synthesis of tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. This intermediate can be synthesized via established multi-step routes, for example, from 1,1-bis(hydroxymethyl)cyclobutane. A known method involves a [2+2] cycloaddition of dichloroketene with a suitable protected amine, followed by ring expansion and functional group manipulations. A detailed procedure for a similar synthesis is described in the literature[1][2].

  • Step 2: Reduction of the Ketone. The ketone in tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate can be reduced to the corresponding alcohol using a standard reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent such as methanol or ethanol. The reaction is typically carried out at 0 °C to room temperature.

  • Step 3: Deprotection of the Boc Group. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen can be removed under acidic conditions, for example, using trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane.

  • Step 4: N-Alkylation with Benzhydryl Bromide. The final step is the N-alkylation of the deprotected 2-azaspiro[3.3]heptan-5-ol with benzhydryl bromide. This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), in a polar aprotic solvent like acetonitrile or dimethylformamide (DMF).

Synthesis Workflow Diagram

Synthesis_Workflow Start 1,1-Bis(hydroxymethyl)cyclobutane Intermediate1 tert-Butyl 6-oxo-2- azaspiro[3.3]heptane-2-carboxylate Start->Intermediate1 Multi-step synthesis Intermediate2 tert-Butyl 5-hydroxy-2- azaspiro[3.3]heptane-2-carboxylate Intermediate1->Intermediate2 NaBH4, MeOH Intermediate3 2-Azaspiro[3.3]heptan-5-ol Intermediate2->Intermediate3 TFA, DCM FinalProduct This compound Intermediate3->FinalProduct Benzhydryl bromide, TEA, DMF

Caption: Proposed synthesis of this compound.

Mass Spectrometry (MS) Analysis

The mass spectrum of this compound (C₁₉H₂₁NO, MW: 279.37) is expected to show a prominent molecular ion peak (M⁺) in electron ionization (EI) mass spectrometry, although its intensity may vary. The fragmentation pattern will be dictated by the stability of the resulting carbocations and neutral fragments.

Predicted Fragmentation Pathway

The most likely fragmentation pathway involves the cleavage of the bond alpha to the nitrogen atom, leading to the highly stable benzhydryl cation. This is a common fragmentation pattern for N-benzhydryl compounds.

  • Alpha-Cleavage: The initial molecular ion will likely undergo cleavage of the C-N bond connecting the benzhydryl group to the azaspiro[3.3]heptane ring. This will result in the formation of the benzhydryl cation (m/z 167) and a neutral radical of the azaspiro[3.3]heptan-5-ol moiety. Due to the high stability of the benzhydryl cation, the peak at m/z 167 is expected to be the base peak in the spectrum.

  • Loss of Water: The molecular ion could also lose a molecule of water (18 Da) from the hydroxyl group, leading to a fragment at m/z 261.

  • Other Fragmentations: Other fragmentations of the azaspiro[3.3]heptane ring are also possible but are expected to be less significant compared to the alpha-cleavage leading to the benzhydryl cation.

Predicted MS Fragmentation Diagram

MS_Fragmentation M [M]⁺˙ m/z = 279 F1 [C₁₃H₁₁]⁺ m/z = 167 (Benzhydryl cation) M->F1 - C₆H₁₀NO• F2 [C₁₉H₁₉N]⁺˙ m/z = 261 M->F2 - H₂O

Caption: Predicted major fragmentation pathways for this compound.

Table of Predicted MS Peaks
m/zPredicted FragmentRelative Intensity
279[C₁₉H₂₁NO]⁺˙ (Molecular Ion)Moderate
261[M - H₂O]⁺˙Low
167[C₁₃H₁₁]⁺ (Benzhydryl cation)High (Base Peak)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below.

¹H NMR Spectroscopy

The ¹H NMR spectrum will provide information about the number of different types of protons and their connectivity.

  • Aromatic Protons: The ten protons of the two phenyl rings of the benzhydryl group are expected to appear as a multiplet in the aromatic region, typically between δ 7.2 and 7.5 ppm.

  • Benzhydryl Methine Proton: The single proton on the carbon connecting the two phenyl rings (the methine proton) will likely appear as a singlet at a downfield chemical shift, estimated to be around δ 4.5-5.0 ppm, due to the deshielding effect of the adjacent nitrogen and phenyl groups.

  • Azaspiro[3.3]heptane Protons: The protons of the azaspiro[3.3]heptane core will have more complex splitting patterns due to their rigid spirocyclic structure.

    • CH-OH Proton: The proton on the carbon bearing the hydroxyl group is expected to be a multiplet, likely in the region of δ 3.5-4.0 ppm.

    • Hydroxyl Proton: The hydroxyl proton will appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration. It can be confirmed by D₂O exchange.

    • Other Ring Protons: The remaining methylene protons of the two cyclobutane rings will appear as multiplets in the upfield region of the spectrum, likely between δ 1.5 and 3.0 ppm. The protons on the carbons adjacent to the nitrogen will be shifted further downfield.

Table of Predicted ¹H NMR Chemical Shifts
Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
7.2 - 7.5m10HAromatic protons (Ph-H)
4.5 - 5.0s1HBenzhydryl methine proton (N-CH(Ph)₂)
3.5 - 4.0m1HCH-OH
Variablebr s1HOH
1.5 - 3.0m8HAzaspiro[3.3]heptane ring protons
¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule.

  • Aromatic Carbons: The carbons of the two phenyl rings will appear in the aromatic region (δ 120-145 ppm). The quaternary carbons to which the methine carbon is attached will be further downfield.

  • Benzhydryl Methine Carbon: The methine carbon of the benzhydryl group is expected to have a chemical shift in the range of δ 70-80 ppm.

  • Spiro Carbon: The spiro carbon atom, being a quaternary carbon in a strained ring system, will likely have a chemical shift in the range of δ 35-45 ppm.

  • Carbons of the Azaspiro[3.3]heptane Ring:

    • C-OH Carbon: The carbon atom bonded to the hydroxyl group is expected to be in the range of δ 60-70 ppm.

    • Carbons Adjacent to Nitrogen: The carbon atoms of the azetidine ring adjacent to the nitrogen will be in the range of δ 50-60 ppm.

    • Other Ring Carbons: The remaining methylene carbons of the cyclobutane rings will appear further upfield, likely between δ 20 and 40 ppm.

Table of Predicted ¹³C NMR Chemical Shifts
Chemical Shift (δ, ppm)Assignment
140 - 145Aromatic quaternary carbons (ipso-C)
125 - 130Aromatic CH carbons
70 - 80Benzhydryl methine carbon (N-C H(Ph)₂)
60 - 70C H-OH
50 - 60Azetidine ring carbons adjacent to N
35 - 45Spiro carbon
20 - 40Other cyclobutane ring carbons

Conclusion

This technical guide provides a detailed prediction of the mass spectrometry and NMR spectroscopic data for this compound. The interpretations are grounded in fundamental principles of spectroscopy and supported by data from structurally related compounds. The predicted fragmentation pattern in mass spectrometry, centered around the formation of the stable benzhydryl cation, and the anticipated chemical shifts in ¹H and ¹³C NMR provide a solid framework for the characterization of this novel spirocyclic compound. This information is intended to be a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development who are working with this or similar molecular scaffolds.

References

An In-depth Technical Guide to the Purity and Characterization of 2-Benzhydryl-2-azaspiro[3.3]heptan-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

2-Benzhydryl-2-azaspiro[3.3]heptan-5-ol is a spirocyclic scaffold of significant interest in medicinal chemistry, often employed as a rigid bioisostere for piperidine to enhance drug-like properties.[1] Its three-dimensional structure can lead to improved potency, selectivity, and pharmacokinetic profiles in drug candidates. This guide provides a comprehensive overview of the essential analytical methodologies for establishing the purity, identity, and physicochemical properties of this compound. We will delve into the rationale behind the selection of various analytical techniques, offer detailed procedural outlines, and discuss the interpretation of the resulting data, thereby furnishing researchers with a robust framework for its characterization.

The Imperative of Purity in Drug Discovery

In the realm of drug development, the purity of a synthetic intermediate like this compound is not merely a quality metric; it is a critical determinant of downstream success. Impurities, even in trace amounts, can have profound and often unpredictable consequences, including:

  • Altered Biological Activity: Impurities may possess their own pharmacological profiles, leading to off-target effects or antagonism of the intended biological target.

  • Toxicity: The presence of reactive or toxic impurities can pose significant safety risks.

  • Challenges in Scale-up and Manufacturing: Impurities can interfere with crystallization processes, affect formulation stability, and complicate regulatory filings.

Therefore, a rigorous and multi-faceted analytical approach is paramount to ensure the quality and reliability of this compound for its intended applications in research and development.

Chromatographic Purity Assessment: The Cornerstone of Quality Control

Chromatographic techniques are indispensable for separating the target compound from impurities, including starting materials, by-products, and degradation products.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity determination due to its high resolution, sensitivity, and versatility. For this compound, a reverse-phase HPLC method is generally the most suitable approach.

The "Why": The benzhydryl group imparts significant hydrophobicity to the molecule, making it well-retained on non-polar stationary phases like C18. The polar alcohol and tertiary amine functionalities provide sufficient polarity for elution with common reverse-phase mobile phases.

Exemplary HPLC Protocol:

ParameterRecommended ConditionsRationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard for reverse-phase; provides good resolution for a wide range of compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase improves peak shape for basic compounds by minimizing tailing.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 20% B to 95% B over 20 minutesA gradient elution is necessary to elute the relatively non-polar analyte and separate it from potential impurities with varying polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 254 nmThe phenyl rings of the benzhydryl group provide strong UV absorbance at this wavelength.
Injection Volume 10 µLA typical injection volume for analytical HPLC.

Data Interpretation: The purity of the sample is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A purity level of ≥95% is often considered acceptable for research purposes, with higher purity (e.g., >98%) being desirable for preclinical development.

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HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Dissolve Sample in Diluent (e.g., Acetonitrile/Water) Filter Filter through 0.45 µm Syringe Filter Sample->Filter Inject Inject onto HPLC System Filter->Inject Separate Gradient Elution on C18 Column Inject->Separate Detect UV Detection at 254 nm Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Area % Purity Integrate->Calculate Report Purity Report Calculate->Report

Caption: High-Performance Liquid Chromatography (HPLC) workflow for purity assessment.

Structural Elucidation and Confirmation: A Spectroscopic Toolkit

Spectroscopic techniques are essential for confirming the chemical structure of this compound and identifying any potential impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR):

  • Aromatic Protons (δ 7.2-7.5 ppm): The ten protons of the two phenyl rings of the benzhydryl group will appear as a complex multiplet in this region.

  • Benzhydryl Methine Proton (δ ~4.5-5.0 ppm): The single proton attached to the carbon bearing the two phenyl groups is expected to be a singlet or a narrowly split multiplet.

  • Azaspiro[3.3]heptan-5-ol Protons:

    • CH-OH (δ ~4.0-4.5 ppm): The proton on the carbon bearing the hydroxyl group will likely be a multiplet.

    • Protons adjacent to Nitrogen (δ ~2.5-3.5 ppm): The protons on the carbons alpha to the nitrogen atom will appear in this region, likely as complex multiplets due to the rigid spirocyclic system.

    • Other Aliphatic Protons (δ ~1.5-2.5 ppm): The remaining protons of the cyclobutane rings will resonate in this upfield region.

  • Hydroxyl Proton (variable): The chemical shift of the -OH proton is concentration and solvent dependent and may appear as a broad singlet.

¹³C NMR (Carbon NMR):

  • Aromatic Carbons (δ ~125-145 ppm): Multiple signals will be observed for the carbons of the phenyl rings.

  • Benzhydryl Methine Carbon (δ ~70-80 ppm): The carbon of the CH-benzhydryl group.

  • C-OH Carbon (δ ~65-75 ppm): The carbon atom bonded to the hydroxyl group.

  • Carbons adjacent to Nitrogen (δ ~50-60 ppm): The carbons alpha to the nitrogen atom.

  • Spiro Carbon (δ ~40-50 ppm): The quaternary carbon at the spiro junction.

  • Other Aliphatic Carbons (δ ~20-40 ppm): The remaining methylene carbons of the cyclobutane rings.

Expert Insight: The rigidity of the spiro[3.3]heptane core can lead to complex splitting patterns in the ¹H NMR spectrum due to diastereotopic protons. 2D NMR techniques, such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are highly recommended to definitively assign the proton and carbon signals of the spirocyclic framework.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its structural confirmation.

Expected Fragmentation Pattern (Electron Ionization - EI):

  • Molecular Ion (M⁺): A peak at m/z = 279, corresponding to the molecular weight of the compound.[2]

  • Loss of a Phenyl Group: A fragment at m/z = 202 (M - 77).

  • Benzhydryl Cation: A prominent peak at m/z = 167, which is a stable diphenylmethyl cation. This is often the base peak for N-benzhydryl compounds.

  • Alpha-Cleavage: Cleavage of the bond adjacent to the nitrogen can lead to various fragments.

Electrospray Ionization (ESI): In the positive ion mode, the protonated molecule [M+H]⁺ at m/z = 280 would be the predominant species.

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Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_validation Data Validation Synthesis Chemical Synthesis Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification HPLC HPLC (Purity) Purification->HPLC NMR NMR (Structure) Purification->NMR MS MS (Molecular Weight) Purification->MS Purity_Check Purity ≥ 95% HPLC->Purity_Check Structure_Confirm Consistent Spectral Data NMR->Structure_Confirm MS->Structure_Confirm Purity_Check->Structure_Confirm Final_Product Qualified 2-Benzhydryl-2- azaspiro[3.3]heptan-5-ol Structure_Confirm->Final_Product

Caption: A comprehensive workflow for the synthesis, purification, and characterization of this compound.

Potential Impurities and Their Identification

A thorough understanding of the synthetic route is crucial for predicting potential impurities. Common impurities may include:

  • Unreacted Starting Materials: Such as 2-azaspiro[3.3]heptan-5-ol and benzhydryl bromide (or other benzhydrylating agents).

  • By-products of the N-alkylation reaction.

  • Over-alkylation products.

  • Degradation Products: Forced degradation studies under acidic, basic, oxidative, and photolytic conditions can help to identify potential degradation pathways and products.

These impurities can often be detected and tentatively identified by HPLC-MS, where the retention time provides information about their polarity and the mass spectrum helps in determining their molecular weight.

Physicochemical Properties

Key physicochemical properties that should be determined include:

PropertyMethodImportance
Appearance Visual InspectionA white to off-white solid is expected.
Melting Point Melting Point ApparatusA sharp melting point range is indicative of high purity.
Solubility Shake-flask method in various solventsImportant for designing reaction conditions, formulations, and biological assays.
pKa Potentiometric titration or computational predictionThe basicity of the tertiary amine influences its behavior in biological systems and its salt-forming ability.
LogD Shake-flask method (octanol/water)A measure of lipophilicity at a physiological pH, which is a critical parameter for drug absorption and distribution.

Conclusion

The comprehensive characterization of this compound is a critical undertaking for any research or drug development program that utilizes this important building block. A multi-pronged analytical approach, combining chromatography and spectroscopy, is essential to ensure the purity, identity, and quality of the compound. The methodologies and insights provided in this guide offer a robust framework for researchers to confidently assess the quality of their material, thereby ensuring the integrity and reproducibility of their scientific findings.

References

Azaspiro[3.3]heptane Derivatives: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Abstract: The quest for novel chemical scaffolds that can overcome the limitations of traditional "flat" aromatic structures is a driving force in modern medicinal chemistry. Azaspiro[3.3]heptane has emerged as a privileged scaffold, offering a unique three-dimensional (3D) geometry that provides distinct advantages in drug design. Its rigid, spirocyclic core allows for precise spatial orientation of functional groups, leading to improved target selectivity and enhanced physicochemical properties. This guide provides a comprehensive overview of the azaspiro[3.3]heptane core, detailing its properties, synthetic methodologies, and diverse applications in oncology, central nervous system (CNS) disorders, and infectious diseases. It is intended to serve as a technical resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights.

Introduction: The Rise of Azaspiro[3.3]heptane in Medicinal Chemistry

For decades, drug discovery has been dominated by aromatic, sp2-hybridized carbon-rich molecules. However, the limitations of "flatland" chemistry—such as poor solubility, metabolic instability, and off-target effects—have become increasingly apparent.[1] This has spurred a shift towards molecules with greater sp3-hybridization and three-dimensionality, which are more representative of natural products and can offer improved pharmacological profiles.[2]

Strained spiro heterocycles, particularly the azaspiro[3.3]heptane motif, have garnered significant attention in this context.[3][4] These structures serve as valuable building blocks that introduce conformational rigidity and novel exit vectors for substituent placement, which are critical for optimizing interactions with biological targets.[3][5]

The Unique Structural and Physicochemical Properties of the Azaspiro[3.3]heptane Scaffold

The utility of the azaspiro[3.3]heptane core stems from a confluence of beneficial properties that address common challenges in drug development:

  • 3D-Dimensionality and Conformational Rigidity: The spirocyclic nature of the azaspiro[3.3]heptane scaffold locks the two four-membered rings in a rigid, perpendicular orientation. This conformational restriction reduces the entropic penalty upon binding to a target protein and allows for the precise positioning of substituents in 3D space, enhancing selectivity and potency.[2][3]

  • Improved Physicochemical Properties: A higher fraction of sp3-hybridized carbons generally correlates with improved aqueous solubility and metabolic stability.[6] Azaspiro[3.3]heptane derivatives often exhibit higher solubility and lower lipophilicity compared to their carbocyclic or less rigid heterocyclic counterparts, which are desirable traits for oral bioavailability and reduced off-target toxicity.[3][7]

  • Bioisosteric Replacement: The azaspiro[3.3]heptane motif is increasingly used as a bioisostere for common saturated heterocycles like piperidine and piperazine.[8][9][10][11] This substitution can maintain or improve biological activity while favorably altering pharmacokinetic properties. For instance, replacing the piperazine ring in some compounds with a 2,6-diazaspiro[3.3]heptane surrogate has been shown to significantly improve target selectivity.[11]

Historical Perspective and Evolution

First reported decades ago, the 2,6-diazaspiro[3.3]heptane ring system was initially a chemical curiosity.[12] However, its potential in medicinal chemistry was later recognized, leading to the development of more efficient and scalable synthetic routes.[12][13][14] Today, azaspiro[3.3]heptane derivatives are prevalent in patent literature and are being incorporated into drug candidates advancing through clinical trials, solidifying their status as a valuable tool in the medicinal chemist's toolbox.[3][4]

Therapeutic Applications of Azaspiro[3.3]heptane Derivatives

The versatile azaspiro[3.3]heptane scaffold has been successfully applied across multiple therapeutic areas, demonstrating its broad utility.

Oncology: Targeting Key Pathways

A key strategy in cancer therapy is the reactivation of the p53 tumor suppressor protein.[15] In many cancers with wild-type p53, its function is abrogated by overexpression of its negative regulator, murine double minute 2 (MDM2).[16][17] Small molecules that block the MDM2-p53 protein-protein interaction can restore p53 activity, leading to cell cycle arrest and apoptosis in tumor cells.[15][18]

Case Study: Inhibition of the MDM2-p53 Interaction

The rigid azaspiro[3.3]heptane scaffold is well-suited to orient the key pharmacophoric groups required to mimic the p53 peptide and bind to the deep hydrophobic cleft on the surface of MDM2. Spiro-oxindole derivatives, for example, have been developed as highly potent MDM2 inhibitors.

  • Mechanism of Action: These compounds occupy the binding pocket on MDM2 that normally accommodates p53. By competitively inhibiting this interaction, they release p53 from negative regulation, allowing it to accumulate and trigger downstream tumor-suppressive pathways. This targeted approach avoids the DNA damage associated with traditional chemotherapies.[16] The activation of the p53 pathway leads to cell cycle arrest and, in cases of severe cellular stress, apoptosis.[17]

  • Structure-Activity Relationship (SAR) Insights: Optimization of spiro-oxindole compounds has led to inhibitors with picomolar to low nanomolar binding affinities for MDM2.[16] SAR studies have shown that specific substitutions on the azaspiro[3.3]heptane core and associated phenyl rings are critical for maximizing potency and improving pharmacokinetic properties, such as metabolic stability and oral bioavailability.

Table 1: Preclinical Data for Representative MDM2 Inhibitors

Compound ClassTarget Binding (Kᵢ)Cellular Potency (IC₅₀)Key Feature
Nutlins (e.g., RG7112)Low nMMid-to-high nMCis-imidazoline scaffold
Spiro-oxindoles (e.g., AT219)Low nMLow-to-mid nMSpirocyclic core
Optimized Spiro-oxindoles<1 nM30-100 nMEnhanced potency and PK profile[16]
Central Nervous System (CNS) Disorders: Modulating Neurological Targets

Treating CNS disorders is notoriously challenging due to the blood-brain barrier (BBB), which restricts the entry of many therapeutic agents.[19][20] The favorable physicochemical properties of azaspiro[3.3]heptane derivatives, such as increased polarity and lower molecular weight, make them attractive candidates for CNS-penetrant drugs.[21]

Case Study: Muscarinic Acetylcholine Receptor Modulators

Muscarinic acetylcholine receptors (mAChRs) are implicated in cognitive functions, and their modulation is a key strategy for treating conditions like Alzheimer's disease and schizophrenia.[22][23] Developing selective ligands for the five mAChR subtypes (M1-M5) has been difficult due to the highly conserved orthosteric binding site.[22]

  • Rationale for Targeting: The M1 and M4 receptor subtypes are particularly important targets for improving cognitive impairment.[23] Allosteric modulators, which bind to a secondary site on the receptor, offer a promising approach to achieving subtype selectivity.[24] The defined 3D structure of azaspiro[3.3]heptane derivatives allows for the design of ligands that can precisely interact with these less-conserved allosteric sites.

  • Pharmacological Profiles: Azaspiro[3.3]heptane-based compounds have been explored as novel muscarinic agonists.[25] Their rigid structure can be tailored to fit the specific topographies of receptor subtypes, potentially leading to agonists or positive allosteric modulators with improved efficacy and fewer side effects compared to non-selective agents.[24][26]

Infectious Diseases: Novel Antimicrobial Agents

The rise of antimicrobial resistance necessitates the development of new classes of antibiotics.[27] A significant challenge, particularly with Gram-negative bacteria, is the presence of efflux pumps that actively expel drugs from the cell.[27]

Case Study: Overcoming Antibacterial Drug Resistance

The unique 3D shape of azaspiro[3.3]heptane derivatives may help them evade recognition by efflux pumps. Furthermore, this scaffold can be used to construct novel pharmacophores that interact with new bacterial targets.

  • Application Example: A key intermediate for the potent antibiotic drug candidate TBI-223 is 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane.[28] The incorporation of the oxa-azaspiro[3.3]heptane motif is crucial for the compound's activity against tuberculosis. Oxazolidinones featuring spiro-moieties have also shown potent in vitro activity against both Gram-positive and Gram-negative bacteria.[29] The development of small molecules with antibacterial activity, including plant-derived compounds, is an ongoing area of research.[30]

Synthetic Strategies and Methodologies

The growing interest in azaspiro[3.3]heptane derivatives has driven the development of robust and scalable synthetic routes.

General Synthetic Route to the 1-Azaspiro[3.3]heptane Core

A common and effective method involves a [2+2] cycloaddition followed by reduction. This approach allows for the construction of the strained spirocyclic system on a large scale.[11]

Experimental Protocol: Synthesis of 1-Azaspiro[3.3]heptane from a Cyclobutane Precursor

  • Step 1: Wittig Olefination. A substituted cyclobutanone is treated with a phosphonium ylide (e.g., methyltriphenylphosphonium bromide) and a strong base (e.g., n-butyllithium) in an anhydrous solvent like THF to generate the corresponding exocyclic alkene.

  • Step 2: [2+2] Cycloaddition. The exocyclic alkene is reacted with chlorosulfonyl isocyanate (CSI, Graf isocyanate) in an inert solvent. This thermal cycloaddition reaction forms a spirocyclic β-lactam intermediate.[11]

  • Step 3: Reduction of the β-Lactam. The lactam is reduced using a powerful reducing agent such as aluminum hydride (alane) or lithium aluminum hydride (LAH) in a solvent like THF.[11]

  • Step 4: Deprotection (if necessary). If the nitrogen is protected (e.g., with a benzyl group), a final deprotection step (e.g., hydrogenolysis) yields the parent 1-azaspiro[3.3]heptane.

G cluster_0 Synthesis of 1-Azaspiro[3.3]heptane Core A Substituted Cyclobutanone B Exocyclic Alkene A->B  Wittig Olefination   C Spirocyclic β-Lactam B->C  [2+2] Cycloaddition  (with ClO₂S-NCO)   D 1-Azaspiro[3.3]heptane Core C->D  Reduction (Alane)  

Caption: General synthetic workflow for the 1-azaspiro[3.3]heptane core.

In Vitro and In Vivo Evaluation Protocols

Rigorous biological evaluation is essential to validate the therapeutic potential of novel azaspiro[3.3]heptane derivatives.

In Vitro Assay: MDM2-p53 Inhibition Assay (Time-Resolved FRET)

This assay quantitatively measures the ability of a compound to disrupt the MDM2-p53 interaction.

Experimental Protocol: TR-FRET Assay

  • Reagent Preparation: Prepare assay buffer (e.g., PBS with 0.05% Tween-20 and 1 mM DTT). Reconstitute recombinant GST-tagged MDM2 protein and biotinylated p53 peptide to desired stock concentrations. Prepare a serial dilution of the test compound (azaspiro[3.3]heptane derivative).

  • Assay Plate Setup: In a 384-well low-volume black plate, add 5 µL of the test compound at various concentrations.

  • Protein Incubation: Add 5 µL of a solution containing GST-MDM2 and biotin-p53 peptide to each well. Incubate at room temperature for 60 minutes to allow the protein-protein interaction to reach equilibrium.

  • Detection: Add 10 µL of a detection mix containing a Europium-labeled anti-GST antibody (donor) and Streptavidin-Allophycocyanin (acceptor). Incubate for another 60 minutes in the dark.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm (acceptor) and 620 nm (donor) after excitation at 340 nm.

  • Data Analysis: Calculate the ratio of acceptor/donor fluorescence. Plot the ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

In Vivo Model: Xenograft Tumor Model for Oncology Studies

This model assesses the anti-tumor efficacy of a lead compound in a living organism.

G cluster_1 In Vivo Xenograft Workflow A Human Cancer Cell Culture (MDM2-amplified) B Subcutaneous Injection into Immunocompromised Mice A->B C Tumor Growth Monitoring (to ~150-200 mm³) B->C D Randomization into Treatment & Control Groups C->D E Drug Administration (e.g., Oral Gavage) D->E F Vehicle Control Administration D->F G Monitor Tumor Volume & Body Weight E->G F->G H Endpoint: Tumor Growth Inhibition Analysis G->H

Caption: Workflow for a subcutaneous xenograft tumor model.

Future Perspectives and Emerging Trends

The application of azaspiro[3.3]heptane derivatives is continually expanding.

  • Novel Applications: The unique 3D geometry of this scaffold makes it an ideal building block for novel therapeutic modalities like Proteolysis-Targeting Chimeras (PROTACs), where precise spatial orientation of E3 ligase and target-binding motifs is critical.[31]

  • Integration of Computational Chemistry: In silico methods, including virtual screening and molecular dynamics simulations, are accelerating the design of new azaspiro[3.3]heptane derivatives with optimized binding affinities and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • Challenges and Opportunities: While synthetic routes have improved, the synthesis of highly functionalized or stereochemically complex azaspiro[3.3]heptanes can still be challenging.[32] Overcoming these synthetic hurdles will unlock access to an even broader chemical space and new therapeutic opportunities.

Conclusion

Azaspiro[3.3]heptane derivatives have transitioned from a niche chemical scaffold to a mainstream tool in modern drug discovery. Their inherent three-dimensionality, conformational rigidity, and favorable physicochemical properties provide a powerful platform for developing next-generation therapeutics. By serving as superior bioisosteres for traditional heterocycles and enabling the targeting of challenging biological pathways in oncology, CNS disorders, and infectious diseases, the azaspiro[3.3]heptane core is poised to be a cornerstone of innovative drug design for years to come.

References

The Benzhydryl Group in Azaspiroheptane Compounds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with enhanced pharmacological properties is paramount. The strategic combination of privileged scaffolds offers a powerful approach to navigating complex biological space. This guide provides an in-depth technical analysis of the synergistic role of the benzhydryl moiety when incorporated into azaspiro[3.3]heptane frameworks. We will explore the foundational principles of each component, the rationale for their combination, detailed synthetic protocols, and the resulting impact on structure-activity relationships (SAR), particularly within the context of central nervous system (CNS) targets and other therapeutic areas. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful structural combination in their discovery programs.

Introduction: The Strategic Convergence of Two Privileged Scaffolds

The design of novel therapeutics often involves the artful combination of well-characterized molecular fragments to achieve a desired profile of potency, selectivity, and pharmacokinetics. The conjugation of the bulky, lipophilic benzhydryl group with the rigid, three-dimensional azaspiro[3.3]heptane core represents a compelling strategy in modern drug design.

The azaspiro[3.3]heptane scaffold has gained significant traction as a bioisosteric replacement for common saturated heterocycles like piperidine and piperazine.[1][2][3] Its rigid, sp³-rich structure offers a distinct three-dimensional geometry, which can lead to improved metabolic stability and aqueous solubility compared to its monocyclic counterparts.[2] The defined exit vectors from the spirocyclic core allow for precise orientation of substituents, enhancing target selectivity.[3]

The benzhydryl group (diphenylmethyl) is a classic pharmacophore found in numerous approved drugs, particularly those targeting the central nervous system.[4] Its two phenyl rings provide a large, lipophilic surface capable of engaging in hydrophobic and π-π stacking interactions within receptor binding pockets. This moiety is a cornerstone of many dopamine transporter (DAT) and serotonin transporter (SERT) inhibitors, as well as antihistaminic and anticholinergic agents.[4][5]

This guide will deconstruct the individual contributions of these two moieties and then synthesize this understanding to elucidate the unique advantages of their combination.

The Azaspiro[3.3]heptane Core: A Modern Bioisostere

The utility of the azaspiro[3.3]heptane scaffold stems from its unique physicochemical and structural properties, which address several challenges in drug development.

Physicochemical Properties

A key advantage of the azaspiro[3.3]heptane motif is its impact on lipophilicity. While the addition of carbon atoms would intuitively increase lipophilicity, the replacement of a piperidine or morpholine ring with an azaspiro[3.3]heptane often leads to a decrease in the logarithm of the distribution coefficient (logD).[6][7] This counterintuitive effect is attributed to the increased basicity (pKa) of the nitrogen atom in the azaspiro[3.3]heptane ring system. The nitrogen is further from electron-withdrawing groups compared to a piperazine or morpholine, leading to a higher pKa and increased solubility at physiological pH.[6]

However, it is crucial to note that this effect is context-dependent. For instance, in the case of N-linked 2-azaspiro[3.3]heptanes, where the substituent is directly attached to the nitrogen, an increase in logD of +0.2 to +0.5 has been observed, which is consistent with the simple addition of carbon.[6]

Structural and Conformational Advantages

The spirocyclic nature of the azaspiro[3.3]heptane core imparts significant conformational rigidity.[3] This pre-organization of the molecule reduces the entropic penalty upon binding to a biological target, which can lead to higher binding affinities. The rigid framework also projects substituents into well-defined regions of three-dimensional space, which can enhance selectivity for the target receptor over off-targets.[3]

The following diagram illustrates the structural comparison between a traditional piperidine ring and the 2-azaspiro[3.3]heptane scaffold, highlighting the change in exit vector geometry.

G cluster_0 Piperidine vs. Azaspiro[3.3]heptane cluster_1 Structural Implications Piperidine Piperidine (Flexible, ~180° N-to-C4 vector) Azaspiroheptane 2-Azaspiro[3.3]heptane (Rigid, ~90° twist) Piperidine->Azaspiroheptane Bioisosteric Replacement Flexibility Reduced Conformational Flexibility 3D_Shape Increased sp3 Character Flexibility->3D_Shape Exit_Vectors Altered Substituent Exit Vectors 3D_Shape->Exit_Vectors Metabolic_Stability Improved Metabolic Stability Exit_Vectors->Metabolic_Stability

Caption: Comparison of Piperidine and 2-Azaspiro[3.3]heptane scaffolds.

The Benzhydryl Pharmacophore: A Key to CNS Activity

The benzhydryl moiety is a powerful pharmacophore, particularly for targeting monoamine transporters like DAT and SERT. Its importance can be understood by examining the structure-activity relationships of well-known transporter inhibitors.

Role in Dopamine Transporter (DAT) Inhibition

In numerous series of DAT inhibitors, the benzhydryl group provides the requisite hydrophobic interactions within the transporter's binding site. For example, in benztropine and its analogs, the two phenyl rings are thought to occupy a hydrophobic pocket, and modifications to these rings significantly impact binding affinity.[5] The bulky nature of the benzhydryl group can also influence the conformation of the transporter, leading to atypical inhibitor profiles that do not produce the psychostimulant effects of cocaine.[8]

The following table summarizes the structure-activity relationships for N-substituted piperidine analogs, which serve as a useful model for understanding the role of the benzhydryl moiety.

Compound/AnalogN-SubstituentKey Structural FeatureDAT Binding Affinity (Ki, nM)Reference
GBR12909 Analog-CH₂CH₂-O-(CH(Ph)₂)Benzhydryl etherHigh[4]
Benztropine Analog-CH₃Benzhydryl ether on tropaneHigh[5]
N-Benzylpiperidine-CH₂-PhSingle phenyl ringModerate[4]
N-Benzhydrylpiperidine-CH(Ph)₂Benzhydryl groupHigh[9]

This table is a qualitative summary based on multiple sources.

The data consistently show that the presence of two phenyl rings, as in the benzhydryl group, is highly favorable for potent DAT inhibition compared to a single phenyl ring.

Synthesis of N-Benzhydryl-Azaspiroheptane Compounds

The most common and direct method for synthesizing N-benzhydryl-azaspiroheptanes is through the N-alkylation of the parent azaspiroheptane with a benzhydryl halide.

General Synthetic Workflow

The overall synthetic strategy is a two-step process involving the synthesis of the azaspiroheptane core followed by N-alkylation.

G cluster_0 Step 1: Azaspiro[3.3]heptane Synthesis cluster_1 Step 2: N-Alkylation A Cycloaddition Precursors B [2+2] Cycloaddition A->B C β-Lactam Intermediate B->C D Reduction C->D E 2-Azaspiro[3.3]heptane D->E F 2-Azaspiro[3.3]heptane I SN2 Reaction F->I G Benzhydryl Bromide G->I H Base (e.g., K2CO3) Solvent (e.g., DMF) H->I J N-Benzhydryl-2- azaspiro[3.3]heptane I->J

Caption: General workflow for synthesizing N-benzhydryl-azaspiroheptanes.

Detailed Experimental Protocol: N-alkylation of 2-Azaspiro[3.3]heptane

This protocol is a representative procedure based on established methods for the N-alkylation of secondary amines with benzyl and benzhydryl halides.[10][11][12][13]

Materials:

  • 2-Azaspiro[3.3]heptane hydrochloride (1.0 eq.)

  • Benzhydryl bromide (1.1 eq.)

  • Anhydrous potassium carbonate (K₂CO₃) (2.5 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and standard glassware

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 2-azaspiro[3.3]heptane hydrochloride (1.0 eq.) and anhydrous DMF.

  • Add anhydrous potassium carbonate (2.5 eq.) to the suspension. Stir vigorously for 30 minutes at room temperature to neutralize the hydrochloride and form the free base in situ.

  • Add benzhydryl bromide (1.1 eq.) to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-benzhydryl-2-azaspiro[3.3]heptane.

Self-Validation: The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The disappearance of the N-H proton signal and the appearance of the characteristic benzhydryl methine proton signal in the ¹H NMR spectrum are key indicators of a successful reaction.

Structure-Activity Relationships and Therapeutic Applications

The combination of the benzhydryl group and the azaspiroheptane core can be strategically employed in various therapeutic areas.

Fetal Hemoglobin Inducers

A notable application of N-substituted 2-azaspiro[3.3]heptane derivatives is in the induction of fetal hemoglobin (HbF), a promising therapeutic strategy for sickle cell disease and β-thalassemia.[14] In a study optimizing a series of such compounds, the rigid 2-azaspiro[3.3]heptane core was crucial for obtaining a desirable pharmacokinetic profile.[14] The exploration of various substituents on this core led to the identification of potent and orally bioavailable drug candidates.[14] While these published examples do not feature a benzhydryl group, they establish the utility of the azaspiro[3.3]heptane scaffold in systemic drug delivery and provide a framework for further SAR exploration.

CNS Agents: A Focus on Monoamine Transporters

Extrapolating from the extensive research on benztropine and GBR12909 analogs, the N-benzhydryl-azaspiro[3.3]heptane scaffold is a highly promising candidate for developing novel DAT and SERT inhibitors.[4][5]

Hypothesized SAR:

  • Benzhydryl Group: Essential for high-affinity binding to the hydrophobic regions of the transporter. Substitution on the phenyl rings (e.g., with fluorine) can modulate potency and selectivity.

  • Azaspiro[3.3]heptane Core: Provides a rigid, 3D conformation that can enhance selectivity compared to more flexible piperidine or piperazine linkers. Its impact on reducing lipophilicity (in C-linked analogs) or predictably increasing it (in N-linked analogs) allows for fine-tuning of ADME properties.[6]

The following diagram illustrates a hypothetical signaling pathway involving a DAT inhibitor.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron DA_vesicle Dopamine Vesicles DA_synapse Dopamine DA_vesicle->DA_synapse Release DAT Dopamine Transporter (DAT) DA_reuptake Dopamine Reuptake DA_reuptake->DAT DA_synapse->DA_reuptake DA_receptor Dopamine Receptors DA_synapse->DA_receptor Signal Signal Transduction DA_receptor->Signal Inhibitor N-Benzhydryl- Azaspiroheptane Inhibitor->DAT Blocks

Caption: Mechanism of action for a DAT inhibitor.

Conclusion and Future Perspectives

The strategic fusion of the benzhydryl pharmacophore with the azaspiro[3.3]heptane scaffold presents a compelling avenue for the discovery of novel therapeutics with enhanced properties. The azaspiro[3.3]heptane core offers a rigid, three-dimensional framework that can improve metabolic stability, solubility, and target selectivity. The benzhydryl group provides a well-established motif for potent interactions with a variety of biological targets, particularly CNS transporters. The predictable synthetic routes and the potential for fine-tuning physicochemical properties make this combination an attractive platform for lead optimization campaigns. Future work should focus on the synthesis and biological evaluation of focused libraries of N-benzhydryl-azaspiro[3.3]heptane derivatives to fully elucidate their SAR and unlock their therapeutic potential.

References

An In-depth Technical Guide to Azaspiro[3.3]heptanes in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Rise of Three-Dimensional Scaffolds

In the modern era of drug discovery, the imperative to move beyond flat, aromatic-rich molecules has become a central theme. The concept of "escaping flatland" is not merely an aesthetic preference but a strategic necessity to improve compound properties, enhance target selectivity, and access novel intellectual property.[1] Strained spiro heterocycles have emerged as powerful tools in this endeavor, with the azaspiro[3.3]heptane core standing out as a particularly valuable motif.[2][3] This guide provides an in-depth exploration of the azaspiro[3.3]heptane scaffold, from its fundamental structural attributes and physicochemical properties to its synthesis and strategic application as a bioisostere in drug design.

The Azaspiro[3.3]heptane Core: A Structural and Physicochemical Analysis

The azaspiro[3.3]heptane framework consists of two four-membered rings fused at a single, central carbon atom. The inclusion of one or more nitrogen atoms within this compact, rigid structure creates a scaffold with unique properties that are highly advantageous for medicinal chemistry.

Structural Rigidity and Vectorial Control

Unlike the conformational flexibility of six-membered rings like cyclohexane or piperidine, the spiro[3.3]heptane core is conformationally rigid. This rigidity is a cornerstone of its utility. It locks substituents into well-defined three-dimensional orientations, providing highly predictable "exit vectors" from the central core.[2][4][5] This spatial control is invaluable for optimizing ligand-target interactions, as it minimizes the entropic penalty of binding and allows for precise positioning of pharmacophoric elements.

Diagram 1: Core Azaspiro[3.3]heptane Structures and Exit Vectors

G cluster_0 Common Azaspiro[3.3]heptane Isomers cluster_1 Predictable Exit Vectors node_1 2-Azaspiro[3.3]heptane (Piperidine Bioisostere) node_2 2,6-Diazaspiro[3.3]heptane (Piperazine Bioisostere) node_4 Core Scaffold node_3 2-Oxa-6-azaspiro[3.3]heptane (Morpholine Bioisostere) node_5 Vector 1 (R1) node_4->node_5 Fixed Angle node_6 Vector 2 (R2) node_4->node_6 Rigid Orientation node_7 Vector 3 (R3) node_4->node_7 G start Endocyclic Alkene step1 [2+2] Cycloaddition (e.g., ClO₂S-NCO) start->step1 intermediate Spirocyclic β-Lactam step1->intermediate step2 Reduction (e.g., Alane) intermediate->step2 end 1-Azaspiro[3.3]heptane Product step2->end G cluster_0 Common Saturated Heterocycles cluster_1 Azaspiro[3.3]heptane Bioisosteres Piperidine Piperidine Aza_spiro 2-Azaspiro[3.3]heptane Piperidine->Aza_spiro Replaces Piperazine Piperazine Diaza_spiro 2,6-Diazaspiro[3.3]heptane Piperazine->Diaza_spiro Replaces Morpholine Morpholine Oxa_aza_spiro 2-Oxa-6-azaspiro[3.3]heptane Morpholine->Oxa_aza_spiro Replaces

References

Methodological & Application

Synthesis of 2-Benzhydryl-2-azaspiro[3.3]heptan-5-ol: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 2-Azaspiro[3.3]heptane Scaffold

The 2-azaspiro[3.3]heptane motif has emerged as a valuable scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure offers a compelling alternative to more traditional saturated heterocycles like piperidine. This spirocyclic system can impart improved physicochemical properties to drug candidates, such as enhanced metabolic stability and modulated lipophilicity, while presenting substituents in distinct spatial orientations. These characteristics make it a sought-after building block for exploring new chemical space in drug discovery programs. This document provides a detailed protocol for the synthesis of a key derivative, 2-Benzhydryl-2-azaspiro[3.3]heptan-5-ol, a versatile intermediate for further chemical elaboration.

Retrosynthetic Analysis and Strategy

The synthesis of this compound is most efficiently approached through a two-step sequence starting from the commercially available 2-azaspiro[3.3]heptan-5-one hydrochloride. The core strategy involves the N-benzhydrylation of the parent spirocycle followed by the stereoselective reduction of the ketone functionality.

Key Synthetic Transformations:

  • N-Benzhydrylation: Introduction of the bulky benzhydryl protecting group onto the azetidine nitrogen. This is typically achieved via nucleophilic substitution using a suitable benzhydryl halide.

  • Ketone Reduction: Conversion of the carbonyl group at the 5-position to a hydroxyl group. This is accomplished using a mild and selective reducing agent to afford the target secondary alcohol.

Experimental Protocols

Part 1: Synthesis of 2-Benzhydryl-2-azaspiro[3.3]heptan-5-one

This initial step involves the N-alkylation of 2-azaspiro[3.3]heptan-5-one with a benzhydryl halide. The reaction is carried out under basic conditions to neutralize the hydrogen halide generated during the reaction.

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
2-Azaspiro[3.3]heptan-5-one hydrochloride149.6110.01.50 g
Benzhydryl bromide247.1311.02.72 g
Potassium carbonate (K₂CO₃)138.2130.04.15 g
Acetonitrile (CH₃CN)41.05-50 mL

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-azaspiro[3.3]heptan-5-one hydrochloride (1.50 g, 10.0 mmol) and acetonitrile (50 mL).

  • Add potassium carbonate (4.15 g, 30.0 mmol) to the suspension.

  • Slowly add benzhydryl bromide (2.72 g, 11.0 mmol) to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • Upon completion, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain a crude residue.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of 20-40% ethyl acetate in hexanes, to afford 2-Benzhydryl-2-azaspiro[3.3]heptan-5-one as a solid.

Part 2: Synthesis of this compound

The second and final step is the reduction of the ketone to the corresponding alcohol using sodium borohydride, a mild and selective reducing agent.[1][2]

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
2-Benzhydryl-2-azaspiro[3.3]heptan-5-one277.365.01.39 g
Sodium borohydride (NaBH₄)37.837.50.28 g
Methanol (CH₃OH)32.04-30 mL

Procedure:

  • In a 100 mL round-bottom flask, dissolve 2-Benzhydryl-2-azaspiro[3.3]heptan-5-one (1.39 g, 5.0 mmol) in methanol (30 mL) at room temperature.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (0.28 g, 7.5 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction by TLC (1:1 ethyl acetate/hexanes) until the starting material is consumed.

  • Quench the reaction by the slow addition of water (10 mL).

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude alcohol by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain this compound as a white solid.

Visualizing the Synthetic Workflow

To provide a clear overview of the synthetic process, the following workflow diagram is presented.

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: N-Benzhydrylation cluster_step2 Step 2: Ketone Reduction 2_Azaspiro_ketone_HCl 2-Azaspiro[3.3]heptan-5-one Hydrochloride Step1_Reaction K₂CO₃, CH₃CN Room Temperature, 12-16h 2_Azaspiro_ketone_HCl->Step1_Reaction Benzhydryl_bromide Benzhydryl Bromide Benzhydryl_bromide->Step1_Reaction Intermediate_Ketone 2-Benzhydryl-2-azaspiro[3.3]heptan-5-one (CAS: 1263296-80-5) Step1_Reaction->Intermediate_Ketone Purification: Column Chromatography Step2_Reaction NaBH₄, CH₃OH 0 °C to Room Temperature, 2-3h Intermediate_Ketone->Step2_Reaction Final_Product This compound (CAS: 1263296-81-6) Step2_Reaction->Final_Product Purification: Recrystallization

Caption: Synthetic pathway for this compound.

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • Appearance: White solid.

  • Molecular Formula: C₁₉H₂₁NO

  • Molecular Weight: 279.38 g/mol

  • Purity (by HPLC): ≥97%

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The structural integrity of the final product should be verified by ¹H and ¹³C NMR spectroscopy. The expected chemical shifts and coupling patterns should be consistent with the assigned structure.

  • Mass Spectrometry (MS): The molecular weight can be confirmed by mass spectrometry, with the expected molecular ion peak corresponding to [M+H]⁺.

Safety and Handling

  • Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coat, and gloves.

  • All manipulations should be performed in a well-ventilated fume hood.

  • Refer to the Material Safety Data Sheets (MSDS) for all reagents before use.

  • This compound is harmful if swallowed.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of this compound. The described two-step procedure, commencing from a commercially available starting material, is scalable and employs common laboratory reagents and techniques. The resulting product is a valuable intermediate for the synthesis of more complex molecules for various applications in drug discovery and development.

References

Application Notes & Protocols: Leveraging 2-Benzhydryl-2-azaspiro[3.3]heptan-5-ol in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quest for novel chemical matter that escapes the "flatland" of traditional aromatic compounds is a central theme in modern medicinal chemistry. Three-dimensional scaffolds that offer improved physicochemical properties and novel intellectual property are in high demand. The azaspiro[3.3]heptane motif has emerged as a particularly valuable scaffold, serving as a bioisosteric replacement for common saturated heterocycles like piperidine and morpholine.[1][2] This application note details the strategic use of a specific derivative, 2-Benzhydryl-2-azaspiro[3.3]heptan-5-ol, in drug discovery campaigns. We provide an in-depth exploration of its chemical attributes, a plausible synthetic route, and detailed protocols for its characterization and application in target identification and lead optimization, with a focus on G-Protein Coupled Receptors (GPCRs) and Central Nervous System (CNS) targets.

Introduction: The Strategic Advantage of the Azaspiro[3.3]heptane Scaffold

The spiro[3.3]heptane framework is a strained bicyclic system that imparts a rigid, well-defined three-dimensional geometry to molecules. This rigidity can be highly advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.[3] The incorporation of a nitrogen atom to form an azaspiro[3.3]heptane offers several key benefits:

  • Improved Physicochemical Properties: Counterintuitively, the addition of a carbon atom in the spirocyclic system, compared to a simple piperidine, can lead to a decrease in lipophilicity (LogD).[4] This effect, often rationalized by an increase in the basicity of the nitrogen atom, can enhance aqueous solubility—a critical parameter for drug candidates.[5]

  • Novel Exit Vectors: The spirocyclic core presents substituents in precise, predictable spatial orientations, allowing for the exploration of new binding interactions within a target protein.

  • Metabolic Stability: The quaternary spirocyclic carbon can shield adjacent positions from metabolic attack, potentially improving the pharmacokinetic profile of a drug candidate.[2]

The subject of this note, this compound, combines this unique scaffold with two key pharmacophoric elements: the benzhydryl group, known for its presence in numerous CNS-active compounds, and a hydroxyl group, which can act as a hydrogen bond donor or acceptor to fine-tune target engagement and solubility.

Synthesis and Characterization

While the exact synthesis of this compound is not extensively documented in public literature, a robust synthetic route can be proposed based on established methods for creating functionalized azaspiro[3.3]heptanes.[6] The following protocol outlines a plausible multi-step synthesis.

Proposed Synthetic Workflow

Synthetic Workflow A 1,1-Bis(hydroxymethyl)cyclobutane B 1,1-Bis(bromomethyl)cyclobutane A->B  PBr3 D 2-Benzhydryl-2-azaspiro[3.3]heptane B->D  Base (e.g., K2CO3)  Solvent (e.g., ACN) C N-Benzhydrylamine C->D  Base (e.g., K2CO3)  Solvent (e.g., ACN) E 2-Benzhydryl-2-azaspiro[3.3]heptan-5-one D->E  Oxidation (e.g., RuCl3, NaIO4) F This compound E->F  Reduction (e.g., NaBH4)

Caption: Proposed synthetic route to the title compound.

Protocol 1: Synthesis of 2-Benzhydryl-2-azaspiro[3.3]heptan-5-one
  • Step 1: Synthesis of 2-Benzhydryl-2-azaspiro[3.3]heptane. This intermediate can be synthesized via the alkylation of N-benzhydrylamine with a suitable dielectrophile like 1,1-bis(bromomethyl)cyclobutane, following established procedures for the formation of azaspirocycles.[7]

  • Step 2: Oxidation to the Ketone. The benzylic methylene positions of the cyclobutane ring are susceptible to oxidation. A solution of 2-Benzhydryl-2-azaspiro[3.3]heptane in a biphasic solvent system (e.g., CCl4/CH3CN/H2O) is treated with a catalytic amount of Ruthenium(III) chloride (RuCl₃) and a stoichiometric amount of sodium periodate (NaIO₄). The reaction is stirred at room temperature for 12-24 hours until starting material is consumed (monitored by TLC or LC-MS).

  • Work-up and Purification. The reaction mixture is quenched with isopropanol, filtered, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., dichloromethane). The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield 2-Benzhydryl-2-azaspiro[3.3]heptan-5-one.

Protocol 2: Reduction to this compound
  • Reduction of the Ketone. Dissolve 2-Benzhydryl-2-azaspiro[3.3]heptan-5-one in a suitable solvent such as methanol or ethanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄) portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours until the reaction is complete.

  • Work-up and Purification. Quench the reaction by the slow addition of water. Remove the bulk of the organic solvent under reduced pressure. Extract the aqueous residue with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The final product, this compound, is purified by chromatography or recrystallization.

Application in GPCR Drug Discovery

The structural features of this compound make it an attractive scaffold for targeting GPCRs, a vast family of proteins that are primary targets for a large portion of clinical therapeutics.[8] The benzhydryl moiety is a classic pharmacophore for many GPCR ligands, while the rigid spirocycle can confer selectivity.

Workflow for GPCR Ligand Characterization

GPCR Workflow cluster_0 Primary Screening cluster_1 Functional Characterization cluster_2 Selectivity Profiling A Radioligand Binding Assay B Determine Ki A->B C Second Messenger Assay (e.g., cAMP, IP1) B->C D Determine EC50 / IC50 C->D E Mode of Action (Agonist/Antagonist) D->E F Panel of Related GPCRs E->F G Assess Off-Target Binding F->G

Caption: Workflow for characterizing a novel GPCR ligand.

Protocol 3: Radioligand Competition Binding Assay

This protocol determines the binding affinity (Kᵢ) of the test compound for a target GPCR.[9]

  • Materials:

    • Cell membranes expressing the target GPCR.

    • A suitable radioligand (e.g., [³H]-ligand) with known affinity (Kₑ) for the target.

    • Test Compound: this compound.

    • Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

    • 96-well plates, glass fiber filters, scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, add binding buffer, the test compound dilutions, a fixed concentration of the radioligand (typically at or below its Kₑ), and the cell membrane preparation.[9]

    • Incubate the plate to allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature).

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Calculate the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand.

Protocol 4: Functional Second Messenger Assay (e.g., cAMP Accumulation)

This assay determines whether the compound acts as an agonist or antagonist at a Gₛ- or Gᵢ-coupled receptor.[8]

  • Cell Culture: Use a cell line (e.g., HEK293 or CHO) stably expressing the target GPCR.

  • Assay Procedure (Antagonist Mode):

    • Seed cells in a 96-well plate and grow to confluence.

    • Pre-incubate the cells with various concentrations of this compound.

    • Stimulate the cells with a known agonist at its EC₈₀ concentration.

    • Incubate for a defined period (e.g., 30 minutes).

    • Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA).

  • Data Analysis:

    • Plot the cAMP response against the log concentration of the test compound to determine the IC₅₀.

    • A decrease in the agonist-stimulated signal indicates antagonistic activity. The absence of activity in agonist mode (without a known agonist present) confirms it is not an agonist.

Application in CNS Drug Discovery

The lipophilic benzhydryl group suggests potential for crossing the blood-brain barrier (BBB), making this scaffold relevant for CNS targets.[10][11] However, LogD and efflux liability must be carefully evaluated. Early in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) testing is crucial.[12][13]

Table 1: Key In Vitro ADME Assays for CNS Drug Candidates
Assay Purpose Typical Method Desired Outcome for CNS Drug
Kinetic Solubility Assesses aqueous solubility under physiological pH.[5]Nephelometry or UV-Vis spectroscopy in PBS (pH 7.4).> 50 µM
LogD₇.₄ Measures lipophilicity at physiological pH.[5]Shake-flask or HPLC-based methods.1.5 - 3.5
PAMPA-BBB Predicts passive BBB permeability.[14]Parallel Artificial Membrane Permeability Assay with a lipid-coated filter.Pₑ > 4 x 10⁻⁶ cm/s
MDCK-MDR1 Efflux Identifies substrates of the P-gp efflux transporter.[11]Bidirectional transport across a monolayer of MDCK cells overexpressing human P-gp.Efflux Ratio (B-A / A-B) < 2-3
Metabolic Stability Evaluates susceptibility to metabolism by liver enzymes.[15]Incubation with human liver microsomes and NADPH.t₁/₂ > 30 min
Plasma Protein Binding Determines the fraction of compound bound to plasma proteins.[5]Rapid Equilibrium Dialysis (RED).Unbound fraction (fᵤ) > 1-2%
Protocol 5: MDCK-MDR1 Efflux Assay
  • Cell Culture: Grow MDCK-MDR1 cells on permeable filter supports (e.g., Transwell inserts) until a confluent, polarized monolayer is formed. Verify monolayer integrity by measuring transepithelial electrical resistance (TEER).

  • Transport Experiment:

    • A-to-B Transport: Add the test compound (e.g., at 1-10 µM) to the apical (A) chamber. At various time points, take samples from the basolateral (B) chamber.

    • B-to-A Transport: Add the test compound to the basolateral (B) chamber and sample from the apical (A) chamber.

  • Quantification: Analyze the concentration of the compound in the donor and receiver chambers using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Pₐₚₚ) for both directions: Pₐₚₚ = (dQ/dt) / (A * C₀), where dQ/dt is the transport rate, A is the surface area of the monolayer, and C₀ is the initial concentration.

    • Calculate the Efflux Ratio (ER) = Pₐₚₚ(B-A) / Pₐₚₚ(A-B). An ER > 2 suggests the compound is a substrate for P-gp efflux.[11]

Conclusion

This compound represents a compelling starting point for drug discovery programs, particularly those targeting GPCRs and the CNS. The rigid, three-dimensional azaspiro[3.3]heptane core offers a distinct advantage over traditional flat scaffolds by providing improved physicochemical properties and novel structural vectors. The protocols outlined in this note provide a comprehensive framework for synthesizing, characterizing, and evaluating this and similar molecules. By systematically assessing binding affinity, functional activity, and ADME properties, researchers can effectively harness the potential of this scaffold to develop next-generation therapeutics.

References

The Strategic Utility of 2-Benzhydryl-2-azaspiro[3.3]heptan-5-ol in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 2-Benzhydryl-2-azaspiro[3.3]heptan-5-ol, a versatile building block for organic synthesis, particularly in the realm of medicinal chemistry and drug discovery. We will elucidate its structural significance, outline detailed synthetic protocols, and present its applications in the construction of complex molecular architectures. The unique conformational constraints and desirable physicochemical properties imparted by the azaspiro[3.3]heptane scaffold will be a central focus, highlighting its role as a next-generation bioisostere. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this innovative building block in their synthetic endeavors.

Introduction: The Rise of Spirocyclic Scaffolds in Drug Discovery

The quest for novel chemical matter with improved pharmacological profiles is a driving force in modern drug discovery. A significant trend in this area is the "escape from flatland," a strategic shift away from planar, aromatic structures towards three-dimensional, Fsp³-rich molecules. Spirocyclic scaffolds, such as the 2-azaspiro[3.3]heptane core, are at the forefront of this movement.[1] These rigid structures offer a greater degree of conformational restriction compared to their linear or monocyclic counterparts, which can lead to enhanced target selectivity and improved pharmacokinetic properties.[2]

The 2-azaspiro[3.3]heptane motif, in particular, has garnered considerable attention as a bioisosteric replacement for commonly used heterocycles like piperidine and morpholine.[3][4] This substitution can lead to a surprising and beneficial reduction in lipophilicity (logD), a key parameter in drug design, despite the net addition of a carbon atom.[4] This counterintuitive effect is attributed to the increased basicity of the spirocyclic nitrogen.[4]

This compound (Figure 1) is a particularly useful derivative of this scaffold. The benzhydryl (Bzh) group provides robust protection of the azetidine nitrogen, while the hydroxyl group on the cyclobutane ring serves as a versatile handle for a wide array of chemical transformations.

Compound This compound
CAS Number 1263296-81-6
Molecular Formula C₁₉H₂₁NO
Molecular Weight 279.37 g/mol
Appearance White to off-white solid
Solubility Soluble in methanol, ethanol, dichloromethane, and chloroform

Figure 1. Structure and Properties of this compound.

Synthesis of this compound: A Proposed Protocol

Synthesis_Workflow cluster_0 Core Synthesis cluster_1 Final Reduction Start 1,1-Bis(hydroxymethyl)cyclobutane Step1 Tebbe Olefination Start->Step1 1. Tebbe Reagent Step2 [2+2] Cycloaddition Step1->Step2 2. Chlorosulfonyl isocyanate 3. Benzhydrylamine Step3 Reduction Step2->Step3 4. Reducing Agent (e.g., LiAlH4) Product 2-Benzhydryl-2-azaspiro[3.3]heptan-5-one Step3->Product Reduction2 Stereoselective Reduction Product->Reduction2 5. NaBH4, MeOH Final_Product This compound Reduction2->Final_Product

Diagram 1: Proposed Synthetic Workflow for this compound.

Protocol 2.1: Synthesis of 2-Benzhydryl-2-azaspiro[3.3]heptan-5-one

This multi-step process involves the construction of the azaspiro[3.3]heptane core followed by the introduction of the benzhydryl protecting group and oxidation to the ketone. A more direct approach, if the starting materials are available, would be a [2+2] cycloaddition with a pre-formed benzhydryl-protected species.

Materials:

  • 1,1-Bis(hydroxymethyl)cyclobutane

  • Tebbe Reagent

  • Chlorosulfonyl isocyanate

  • Benzhydrylamine

  • Lithium aluminium hydride (LiAlH₄) or other suitable reducing agent

  • Dess-Martin periodinane (DMP)

  • Anhydrous solvents (e.g., THF, DCM)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Synthesis of Methylenecyclobutane: Treat 1,1-bis(hydroxymethyl)cyclobutane with a suitable olefination reagent, such as the Tebbe reagent, to yield methylenecyclobutane.

  • [2+2] Cycloaddition: React methylenecyclobutane with chlorosulfonyl isocyanate to form the corresponding β-lactam.

  • Ring Opening and N-Alkylation: The resulting sulfonamide can be cleaved and the free amine alkylated with benzhydryl bromide. Alternatively, a more convergent approach involves the direct reaction of the β-lactam with benzhydrylamine under appropriate conditions.

  • Reduction of the Lactam: Reduce the lactam functionality using a powerful reducing agent like LiAlH₄ in anhydrous THF to yield 2-benzhydryl-2-azaspiro[3.3]heptane.

  • Oxidation to the Ketone: The alcohol on the cyclobutane ring can be oxidized to the corresponding ketone, 2-benzhydryl-2-azaspiro[3.3]heptan-5-one, using a mild oxidizing agent such as Dess-Martin periodinane in dichloromethane.[5]

Protocol 2.2: Reduction to this compound

The final step is a straightforward reduction of the ketone.

Materials:

  • 2-Benzhydryl-2-azaspiro[3.3]heptan-5-one

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Standard workup and purification reagents

Procedure:

  • Dissolve 2-Benzhydryl-2-azaspiro[3.3]heptan-5-one (1.0 eq) in methanol at 0 °C.

  • Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Applications in Organic Synthesis: A Gateway to Novel Chemical Space

The true value of this compound lies in its utility as a versatile building block. The hydroxyl group provides a reactive site for a variety of transformations, while the benzhydryl-protected nitrogen allows for selective reactions at other positions before its eventual removal.

Applications_Workflow cluster_0 Functionalization of the Hydroxyl Group cluster_1 Deprotection and N-Functionalization Start This compound Etherification Etherification Start->Etherification Williamson Ether Synthesis Esterification Esterification Start->Esterification Acyl Chlorides, Carboxylic Acids Mitsunobu Mitsunobu Reaction Start->Mitsunobu DEAD, PPh3, Nucleophile Oxidation Oxidation Start->Oxidation DMP, Swern, etc. Deprotection Benzhydryl Deprotection Etherification->Deprotection Esterification->Deprotection Mitsunobu->Deprotection N_Alkylation N-Alkylation Deprotection->N_Alkylation N_Acylation N-Acylation Deprotection->N_Acylation Reductive_Amination Reductive Amination Deprotection->Reductive_Amination

Diagram 2: Synthetic Applications of this compound.

Protocol 3.1: O-Alkylation (Williamson Ether Synthesis)

Materials:

  • This compound

  • Sodium hydride (NaH)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Anhydrous THF

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous THF at 0 °C, add NaH (1.2 eq) portion-wise.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Cool the reaction to 0 °C and add the alkyl halide (1.1 eq).

  • Stir at room temperature overnight.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.

Protocol 3.2: Mitsunobu Reaction for C-O Bond Formation

The Mitsunobu reaction allows for the introduction of a variety of nucleophiles at the C5 position with inversion of stereochemistry.

Materials:

  • This compound

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD)

  • Nucleophile (e.g., a phenol, a carboxylic acid, or a nitrogen heterocycle)

  • Anhydrous THF

Procedure:

  • Dissolve this compound (1.0 eq), the nucleophile (1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF at 0 °C.

  • Add DIAD or DEAD (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Concentrate the reaction mixture and purify directly by column chromatography.

Protocol 3.3: Deprotection of the Benzhydryl Group

The removal of the benzhydryl group is crucial for subsequent functionalization of the azetidine nitrogen. While specific conditions for this scaffold are not widely reported, methods used for other nitrogen-containing heterocycles, such as β-lactams, can be adapted.[6] Catalytic hydrogenation is a common and effective method.

Materials:

  • N-Benzhydryl-functionalized 2-azaspiro[3.3]heptane derivative

  • Palladium on carbon (10% Pd/C)

  • Methanol or ethanol

  • Hydrogen source (e.g., H₂ gas balloon or Parr hydrogenator)

Procedure:

  • Dissolve the N-benzhydryl protected compound in methanol or ethanol.

  • Add a catalytic amount of 10% Pd/C.

  • Stir the suspension under an atmosphere of hydrogen (balloon pressure or higher pressure in a Parr apparatus) at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with the solvent.

  • Concentrate the filtrate to obtain the deprotected secondary amine, which can often be used in the next step without further purification.

Conclusion

This compound is a valuable and versatile building block that provides access to novel, three-dimensional chemical space. Its rigid spirocyclic core offers a unique conformational profile that is highly desirable in modern drug discovery. The protocols outlined in this guide, based on established and robust chemical transformations, provide a framework for the synthesis and application of this important synthetic intermediate. The strategic use of the benzhydryl protecting group, in concert with the reactive hydroxyl functionality, allows for a wide range of synthetic manipulations, making this compound a key component in the synthetic chemist's toolbox for the creation of next-generation therapeutics.

References

Topic: Analytical Techniques for the Quantification of 2-Benzhydryl-2-azaspiro[3.3]heptan-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive technical guide detailing validated analytical methodologies for the precise and accurate quantification of 2-Benzhydryl-2-azaspiro[3.3]heptan-5-ol, a novel spirocyclic compound with potential applications in medicinal chemistry and pharmaceutical development. Recognizing the critical need for robust analytical oversight in drug discovery and quality control, this guide presents three distinct, yet complementary, protocols. We will explore quantification by High-Performance Liquid Chromatography with UV detection (HPLC-UV) , a widely accessible and reliable method; Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) , the gold standard for sensitivity and selectivity; and Quantitative Nuclear Magnetic Resonance (qNMR) , an absolute quantification technique. Each section explains the causal science behind the chosen methodology, provides detailed, step-by-step protocols, and outlines the validation parameters as stipulated by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4] This application note is designed to serve as a practical resource for scientists, enabling them to implement these methods for routine analysis, purity assessment, and stability studies.

Introduction: The Analytical Imperative for Novel Spirocycles

This compound is a unique molecule featuring a rigid spiro[3.3]heptane core, a tertiary amine, a hydroxyl group, and a bulky benzhydryl moiety. The azaspiro[3.3]heptane scaffold has gained significant attention in medicinal chemistry as a bioisostere for more common heterocycles like piperidines and morpholines, often leading to improved physicochemical properties such as a reduction in lipophilicity despite an increase in carbon count.[5] The accurate quantification of such novel compounds is a cornerstone of the entire drug development lifecycle, from discovery and preclinical studies to manufacturing and quality control.[6]

This guide provides the foundational analytical frameworks necessary to support the advancement of research involving this compound.

Compound Profile:

PropertyValue
IUPAC Name This compound
Molecular Formula C₂₀H₂₃NO
Molecular Weight 293.41 g/mol
Structure (A structural image would be placed here in a formal document)
Key Features Tertiary amine, secondary alcohol, benzhydryl chromophore, spirocyclic core

Method 1: Quantification by RP-HPLC with UV Detection

Principle and Rationale

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a cornerstone of pharmaceutical analysis. The methodology separates compounds based on their hydrophobic interactions with a nonpolar stationary phase. For this compound, the two phenyl rings of the benzhydryl group act as a strong chromophore, allowing for sensitive detection using a UV-Vis spectrophotometer. The tertiary amine in the structure can present challenges, such as peak tailing due to interactions with residual silanols on the silica-based column. This is mitigated by using a modern, end-capped column and an acidic mobile phase modifier (e.g., formic acid or trifluoroacetic acid) to ensure the amine is protonated, leading to improved peak symmetry.

Experimental Protocol: RP-HPLC-UV

A. Instrumentation and Materials

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • HPLC-grade acetonitrile (ACN) and water.

  • Formic acid (FA), analytical grade.

  • Reference standard of this compound (purity >99%).

B. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.

C. Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase Gradient elution (see table below)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 220 nm (or optimal wavelength determined by DAD scan)
Run Time 15 minutes

Gradient Elution Program:

Time (min)%A (0.1% FA in Water)%B (0.1% FA in ACN)
0.07030
10.01090
12.01090
12.17030
15.07030
Method Validation Summary (ICH Q2(R1))

The method must be validated to demonstrate it is "suitable for its intended purpose."[4]

ParameterTypical Acceptance Criteria
Specificity No interference at the analyte's retention time from blank/placebo.
Linearity Correlation coefficient (r²) ≥ 0.999 for calibration curve.
Range 1 - 100 µg/mL
Accuracy 98.0% - 102.0% recovery.
Precision (RSD) Repeatability (Intra-day) ≤ 2.0%; Intermediate (Inter-day) ≤ 2.0%.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1; with acceptable precision and accuracy.
Robustness Insensitive to small variations in flow rate, temperature, mobile phase composition.

Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing P1 Accurate Weighing of Reference Standard P2 Prepare Stock & Calibration Solutions (1-100 µg/mL) A2 Inject Calibration Standards & Unknown Samples P2->A2 P3 Prepare Unknown Sample Solution in Diluent P3->A2 A1 Equilibrate HPLC System with Mobile Phase A1->A2 A3 Acquire Chromatographic Data (UV at 220 nm) A2->A3 D1 Integrate Peak Areas A3->D1 D2 Generate Calibration Curve (Area vs. Concentration) D1->D2 D3 Calculate Concentration of Unknown Sample D2->D3

Caption: Workflow for quantification via HPLC-UV.

Method 2: Quantification by LC-MS/MS

Principle and Rationale

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers unparalleled sensitivity and selectivity, making it the definitive technique for quantifying low-concentration analytes in complex matrices, such as biological fluids.[7][8] The technique couples the separation power of LC with the mass-resolving capability of a mass spectrometer.[6] For this compound, electrospray ionization (ESI) in positive mode is ideal, as the tertiary amine is readily protonated to form a stable [M+H]⁺ ion. A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used to isolate the parent ion, fragment it, and monitor a specific product ion. This highly specific transition minimizes matrix interference and provides a very low limit of quantification.

Experimental Protocol: LC-MS/MS

A. Instrumentation and Materials

  • LC-MS/MS system: UPLC/HPLC coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Appropriate LC column (e.g., C18, 2.1 x 50 mm, 1.8 µm).

  • LC-MS grade solvents (acetonitrile, water, formic acid).

  • Reference standard of the analyte and a suitable internal standard (IS), preferably a stable isotope-labeled version of the analyte.

B. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Standard Stock and Calibration Standards: Prepare as in the HPLC method, but at much lower concentrations (e.g., 0.1 - 100 ng/mL), including a fixed concentration of the internal standard in all samples.

C. LC-MS/MS Conditions

ParameterCondition
LC Column C18, 2.1 x 50 mm, 1.8 µm
Flow Rate 0.4 mL/min
LC Gradient A rapid gradient, e.g., 5% to 95% B over 3 minutes
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temp. 150 °C
Desolvation Temp. 400 °C
MRM Transition To be determined by infusion
Example Transition Precursor Ion [M+H]⁺: m/z 294.2 → Product Ion: e.g., m/z 167.1 (benzhydryl fragment)

Note: The optimal MRM transition (precursor → product ion) and collision energy must be determined experimentally by infusing a standard solution of the analyte into the mass spectrometer.

Workflow Diagram

LCMS_Workflow cluster_dev Method Development cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing M1 Infuse Standard to Determine Precursor Ion M2 Optimize Fragmentation & Select Product Ion M1->M2 M3 Define MRM Transition & Collision Energy M2->M3 P1 Prepare Calibration Standards (e.g., 0.1-100 ng/mL) P2 Spike All Samples & Standards with Internal Standard (IS) P1->P2 A1 Inject Samples P2->A1 A2 Monitor MRM Transitions for Analyte and IS A1->A2 D1 Calculate Peak Area Ratios (Analyte/IS) A2->D1 D2 Generate Calibration Curve (Area Ratio vs. Concentration) D1->D2 D3 Quantify Analyte in Unknown Samples D2->D3

Caption: Workflow for quantification via LC-MS/MS.

Method 3: Quantification by ¹H-NMR (qNMR)

Principle and Rationale

Quantitative NMR (qNMR) is a primary analytical method that quantifies a substance by comparing the integral of one of its ¹H signals to the integral of a signal from a certified internal standard of known concentration.[9][10][11] The key advantage of qNMR is that the signal intensity is directly proportional to the number of nuclei, making it a universal detector without the need for an identical reference standard of the analyte, provided a well-characterized internal standard is used.[12][13] For this compound, well-resolved signals from the benzhydryl proton or aromatic protons can be used for quantification.

Experimental Protocol: qNMR

A. Instrumentation and Materials

  • NMR spectrometer (≥400 MHz recommended for better signal dispersion).

  • High-precision NMR tubes.

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone); must be soluble in the same deuterated solvent and have signals that do not overlap with the analyte.

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Analytical balance with high accuracy.

B. Sample Preparation

  • Accurately weigh a specific amount of the analyte (e.g., ~10 mg) into a vial.

  • Accurately weigh a specific amount of the internal standard (IS) (e.g., ~5 mg) into the same vial.

  • Dissolve the mixture in a precise volume of deuterated solvent (e.g., 0.75 mL).

  • Transfer the solution to an NMR tube.

C. NMR Data Acquisition

  • Pulse Sequence: Standard 1D proton experiment.

  • Relaxation Delay (d1): Set to at least 5 times the longest T₁ of both the analyte and IS signals being integrated (typically ≥ 30 seconds to ensure full relaxation).

  • Number of Scans: Sufficient to achieve a high signal-to-noise ratio (e.g., 16 or 32 scans).

  • Other Parameters: Use inverse-gated decoupling if applicable (for ¹³C qNMR) and ensure spinning is off to avoid spinning sidebands.[9]

D. Data Processing and Calculation

  • Apply Fourier transform, phase correction, and baseline correction to the spectrum.

  • Integrate a well-resolved, non-exchangeable proton signal for the analyte (Int_Analyte) and a signal for the internal standard (Int_IS).[9]

  • Calculate the concentration or purity using the following formula:

    Purity_Analyte (%) = (Int_Analyte / N_Analyte) × (N_IS / Int_IS) × (MW_Analyte / MW_IS) × (m_IS / m_Analyte) × Purity_IS (%)

    Where:

    • Int: Integral value

    • N: Number of protons for the integrated signal

    • MW: Molecular weight

    • m: Mass

    • Purity_IS: Purity of the internal standard

Logical Diagram

qNMR_Logic cluster_inputs Known Inputs cluster_measured Measured Values (NMR) m_analyte Mass Analyte (m_Analyte) Calculation Purity Calculation (P_Analyte) m_analyte->Calculation m_is Mass IS (m_IS) m_is->Calculation MW_analyte MW Analyte MW_analyte->Calculation MW_is MW IS MW_is->Calculation N_analyte # Protons Analyte (N_Analyte) N_analyte->Calculation N_is # Protons IS (N_IS) N_is->Calculation Purity_is Purity IS Purity_is->Calculation Int_analyte Integral Analyte (Int_Analyte) Int_analyte->Calculation Int_is Integral IS (Int_IS) Int_is->Calculation

Caption: The principle of purity calculation in qNMR.

Method Comparison

FeatureHPLC-UVLC-MS/MSqNMR
Principle Chromatographic separation & UV absorbanceChromatographic separation & mass-to-charge ratioNuclear magnetic resonance signal intensity
Selectivity Moderate to HighVery HighHigh (based on signal resolution)
Sensitivity µg/mL rangepg/mL to ng/mL rangemg range (in tube)
Quantification Relative (vs. reference standard)Relative (vs. reference standard)Absolute (vs. internal standard)
Throughput HighHighLow to Moderate
Cost LowHighHigh
Primary Use Routine QC, purity assays, content uniformityBioanalysis, impurity profiling, trace analysisPurity of reference standards, absolute quantification

Conclusion

The quantification of this compound can be reliably achieved using several orthogonal analytical techniques. HPLC-UV serves as a robust and accessible method for routine quality control and purity assessments. For applications requiring the highest sensitivity and selectivity, such as in bioanalytical studies, LC-MS/MS is the method of choice.[14][15] Finally, qNMR provides a powerful tool for the absolute quantification and certification of reference materials without the need for a pre-certified standard of the analyte itself.[10] The selection of the most appropriate method will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and the intended purpose of the data, in accordance with ICH guidelines.

References

Application Notes & Protocols: Strategic Functionalization of the Hydroxyl Group on 2-Benzhydryl-2-azaspiro[3.3]heptan-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Azaspiro[3.3]heptane Scaffold

In the landscape of modern medicinal chemistry, there is a decisive shift away from flat, aromatic structures towards three-dimensional molecular frameworks. This "escape from flatland" aims to improve the physicochemical properties of drug candidates, enhancing solubility, metabolic stability, and target selectivity. The 2-azaspiro[3.3]heptane scaffold has emerged as a premier building block in this pursuit.[1][2] Its rigid, spirocyclic nature provides a well-defined three-dimensional orientation for appended pharmacophores, making it an attractive bioisostere for more traditional ring systems.[3]

This guide focuses on a key derivative, 2-Benzhydryl-2-azaspiro[3.3]heptan-5-ol. In this molecule, the bulky benzhydryl (diphenylmethyl) group serves as a robust protecting group for the secondary amine, allowing for selective chemistry to be performed on the secondary hydroxyl group at the C-5 position. The functionalization of this hydroxyl group is a critical step in elaborating the scaffold, enabling the introduction of diverse functionalities and the modulation of molecular properties.

This document provides researchers, scientists, and drug development professionals with detailed protocols and the underlying scientific rationale for three pivotal transformations of this hydroxyl group: oxidation to a ketone, esterification, and etherification.

Section 1: Oxidation to 2-Benzhydryl-2-azaspiro[3.3]heptan-5-one

The oxidation of the secondary alcohol to a ketone is a foundational transformation.[4][5] The resulting ketone is not merely a final product but a versatile chemical hub, opening pathways to further modifications such as reductive amination, Wittig reactions, or the formation of oximes and hydrazones.

Causality Behind Experimental Choices: Selecting the Optimal Oxidant

While numerous reagents can oxidize secondary alcohols, the choice must be guided by mildness and selectivity to preserve the integrity of the azaspirocycle and the benzhydryl protecting group.[6][7]

  • Chromium-Based Reagents (e.g., PCC, Jones Reagent): Historically significant, these reagents are powerful but suffer from high toxicity and harsh acidic conditions, making them less suitable for complex, sensitive substrates.[6][8]

  • DMSO-Activated Oxidations (e.g., Swern Oxidation): This method utilizes dimethyl sulfoxide (DMSO) activated by an electrophile like oxalyl chloride.[9][10][11] It is renowned for its mild conditions and high yields. The primary drawbacks are the requirement for cryogenic temperatures (-78 °C) to control the reactive intermediates and the production of the volatile, malodorous byproduct, dimethyl sulfide.[7][9][12]

  • Hypervalent Iodine Reagents (e.g., Dess-Martin Periodinane, DMP): DMP has become a reagent of choice for the mild and selective oxidation of alcohols.[13][14][15] The reaction proceeds rapidly at room temperature under neutral conditions, avoiding the need for toxic heavy metals or cryogenic setups.[13][16] Its high functional group tolerance makes it ideal for our substrate.[16] The main byproducts are water-soluble and easily removed during workup.

For this application, we will detail protocols for both the Swern and Dess-Martin oxidations, as they represent the most reliable and widely adopted modern methods.

Experimental Workflow: Oxidation Pathways

cluster_start Starting Material cluster_methods Oxidation Methods cluster_product Product Start 2-Benzhydryl-2- azaspiro[3.3]heptan-5-ol Swern Swern Oxidation (COCl)₂, DMSO, Et₃N -78 °C Start->Swern DMP Dess-Martin Oxidation DMP, CH₂Cl₂ Room Temp Start->DMP Product 2-Benzhydryl-2- azaspiro[3.3]heptan-5-one Swern->Product DMP->Product cluster_methods Esterification Methods Start 2-Benzhydryl-2- azaspiro[3.3]heptan-5-ol + R-COOH Steglich Steglich Esterification DCC (or EDC), DMAP CH₂Cl₂, RT Start->Steglich Mitsunobu Mitsunobu Reaction PPh₃, DEAD (or DIAD) THF, 0 °C to RT Start->Mitsunobu Product Corresponding Ester (R-COO-) Steglich->Product Mitsunobu->Product Start 2-Benzhydryl-2- azaspiro[3.3]heptan-5-ol Step1 Step 1: Deprotonation NaH, Anhydrous THF 0 °C to RT Start->Step1 Intermediate Alkoxide Intermediate Step1->Intermediate Step2 Step 2: Sₙ2 Attack Alkyl Halide (R-X) RT Intermediate->Step2 Product Corresponding Ether (R-O-) Step2->Product

References

Application Notes and Protocols for the Scale-up Synthesis of 2-oxa-6-azaspiro[3.3]heptane Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of a Unique Spirocycle in Medicinal Chemistry

The 2-oxa-6-azaspiro[3.3]heptane scaffold has emerged as a compelling structural motif in modern drug discovery. Its rigid, three-dimensional architecture offers a unique vectoral projection of substituents into space, often leading to improved potency and selectivity for biological targets. Furthermore, this spirocycle is recognized as a valuable bioisostere for the morpholine ring, a common fragment in many bioactive molecules. The substitution of a morpholine with a 2-oxa-6-azaspiro[3.3]heptane moiety can lead to significant improvements in physicochemical properties, such as aqueous solubility and metabolic stability, which are critical for the development of successful drug candidates.[1][2]

One notable example of its application is in the development of TBI-223, a potent antibiotic drug candidate for the treatment of tuberculosis. The incorporation of the 2-oxa-6-azaspiro[3.3]heptane core was a key design element that contributed to its promising activity profile.[3][4]

This application note provides a comprehensive guide to the scale-up synthesis of key intermediates for 2-oxa-6-azaspiro[3.3]heptane, targeting researchers, scientists, and drug development professionals. We will delve into various synthetic strategies, offering detailed protocols and explaining the rationale behind the experimental choices to ensure scientific integrity and practical applicability for large-scale production.

Synthetic Strategies for 2-oxa-6-azaspiro[3.3]heptane: A Comparative Overview

Several synthetic routes to 2-oxa-6-azaspiro[3.3]heptane have been developed, each with its own set of advantages and challenges, particularly concerning scalability. The choice of a specific route will often depend on factors such as the cost and availability of starting materials, the desired scale of production, and the required purity of the final product.

Route 1: The Carreira Synthesis - A Foundational Approach

The seminal work by Carreira and colleagues provided the first practical synthesis of 2-oxa-6-azaspiro[3.3]heptane, establishing a foundational route that is still widely referenced.[1][5] This approach commences with the commercially available and inexpensive flame retardant, tribromopentaerythritol.

The key transformations in the Carreira synthesis are:

  • Double Intramolecular Cyclization: A one-pot reaction where tribromopentaerythritol is treated with a sulfonamide, typically p-toluenesulfonamide, in the presence of a base. This step concurrently forms both the oxetane and the N-tosylated azetidine rings.

  • Deprotection: Removal of the tosyl protecting group to yield the free amine.

While elegant, this route presents significant challenges for scale-up, primarily in the deprotection step. The original protocol utilizes magnesium turnings in methanol, a reaction that can be difficult to control on a large scale and often results in a problematic workup due to the formation of magnesium salts, leading to sluggish filtrations and product loss.[1][5]

To address these scalability issues, modifications to the Carreira synthesis have been reported, including the use of alternative protecting groups such as the benzyl group, which can be removed under milder hydrogenolysis conditions.[1]

Route 2: A Protecting-Group-Free Strategy for a Key Intermediate

A more recent and highly scalable approach circumvents the need for a protecting group on the azetidine nitrogen by building the spirocycle onto a pre-functionalized aniline.[3][4][6] This is particularly advantageous for the synthesis of specific drug intermediates, such as 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, a key precursor for TBI-223.

This streamlined, two-step process also starts from tribromoneopentyl alcohol and involves:

  • Synthesis of 3,3-bis(bromomethyl)oxetane (BBMO): The oxetane ring is formed first through an intramolecular Williamson ether synthesis.

  • Double N-Alkylation: The BBMO is then reacted with a suitable aniline in a one-pot double N-alkylation to directly form the desired substituted 2-oxa-6-azaspiro[3.3]heptane derivative.

This protecting-group-free route is highly efficient and avoids the problematic deprotection and isolation steps of the free 2-oxa-6-azaspiro[3.3]heptane, making it a preferred choice for industrial-scale production of specific derivatives.

Detailed Protocols and Experimental Workflows

The following section provides detailed, step-by-step protocols for the key transformations in the synthesis of 2-oxa-6-azaspiro[3.3]heptane intermediates. These protocols are designed to be self-validating, with in-process controls and analytical checkpoints to ensure reaction completion and product quality.

Protocol 1: Synthesis of 3,3-bis(bromomethyl)oxetane (BBMO)

This protocol describes the formation of the key oxetane intermediate from the readily available tribromoneopentyl alcohol. The reaction proceeds via an intramolecular Williamson ether synthesis, a robust and well-understood transformation.[5][7][8]

Reaction Scheme:

Materials and Equipment:

  • Tribromoneopentyl alcohol (TBNPA)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Water

  • Reactor equipped with a mechanical stirrer, condenser, and temperature control

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reactor Setup: Charge the reactor with a solution of tribromoneopentyl alcohol in dichloromethane.

  • Base Addition: Slowly add an aqueous solution of sodium hydroxide to the reactor with vigorous stirring. An exotherm may be observed, and cooling may be necessary to maintain the desired reaction temperature.

  • Reaction: Heat the mixture to reflux and maintain for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the disappearance of the starting material.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and separate the organic layer.

  • Washing: Wash the organic layer sequentially with water and then with brine to remove any remaining sodium hydroxide and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation to yield 3,3-bis(bromomethyl)oxetane as a colorless oil.

In-Process Controls:

  • TLC/GC: Monitor the disappearance of TBNPA to determine reaction completion.

  • pH check: Ensure the aqueous layer is basic after the reaction.

Safety Considerations:

  • Sodium hydroxide is corrosive and should be handled with appropriate personal protective equipment (PPE).

  • Dichloromethane is a volatile and potentially carcinogenic solvent; work in a well-ventilated fume hood.

  • The reaction is exothermic; ensure adequate cooling capacity is available.

Protocol 2: Synthesis of 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane

This protocol details the efficient, one-pot double N-alkylation of an aniline with BBMO to form the spirocyclic product. This protecting-group-free approach is highly advantageous for large-scale synthesis.[3][4][6]

Reaction Scheme:

Materials and Equipment:

  • 3,3-bis(bromomethyl)oxetane (BBMO)

  • 2-Fluoro-4-nitroaniline

  • Sodium hydroxide (NaOH), 50 wt% aqueous solution

  • Dimethyl sulfoxide (DMSO)

  • Reactor equipped with a mechanical stirrer and temperature control

  • Water

  • Ethyl acetate

  • Crystallization vessel

Procedure:

  • Reactor Setup: To a solution of 2-fluoro-4-nitroaniline in DMSO in the reactor, add 3,3-bis(bromomethyl)oxetane.

  • Base Addition: Slowly add the 50 wt% aqueous solution of sodium hydroxide to the reaction mixture.

  • Reaction: Heat the reaction mixture to 100°C and stir for 16 hours. Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) for the disappearance of the starting materials and the formation of the product.

  • Work-up: Upon completion, cool the reaction mixture and quench by the addition of water. This will precipitate the product.

  • Isolation: Filter the precipitated solid and wash with water to remove any inorganic salts.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the desired product with high purity.

In-Process Controls:

  • HPLC: Monitor the consumption of starting materials and the formation of the product to determine the reaction endpoint.

  • Appearance: The product should precipitate out as a solid upon quenching with water.

Safety Considerations:

  • DMSO can enhance the absorption of chemicals through the skin; handle with appropriate gloves.

  • The reaction is run at an elevated temperature; ensure proper temperature control.

  • Handle the nitro-containing aniline with care, as nitroaromatic compounds can be energetic.

Data Presentation and Comparison of Synthetic Routes

To facilitate the selection of the most appropriate synthetic strategy, the following table summarizes key quantitative data for the two primary routes discussed.

ParameterRoute 1: Carreira Synthesis (Modified)Route 2: Protecting-Group-Free Synthesis
Starting Material Tribromopentaerythritol, BenzylamineTribromoneopentyl alcohol, 2-Fluoro-4-nitroaniline
Key Intermediates N-Benzyl-2-oxa-6-azaspiro[3.3]heptane3,3-bis(bromomethyl)oxetane
Number of Steps 3 (Cyclization, Deprotection, Salt Formation)2 (Oxetane formation, Double N-alkylation)
Overall Yield ModerateHigh (demonstrated at 87% for the final step on a 100g scale)[3]
Scalability Challenges Deprotection and isolation of the free baseFewer challenges, more streamlined process
Final Product Form Typically isolated as an oxalate or sulfonate saltDirectly yields the desired substituted product

Visualization of Synthetic Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the two main synthetic routes.

G cluster_0 Route 1: Modified Carreira Synthesis cluster_1 Route 2: Protecting-Group-Free Synthesis A1 Tribromopentaerythritol B1 N-Benzylation & Cyclization A1->B1 Benzylamine, Base C1 N-Benzyl-2-oxa-6- azaspiro[3.3]heptane B1->C1 D1 Hydrogenolysis (Deprotection) C1->D1 H2, Pd/C E1 2-Oxa-6-azaspiro[3.3]heptane D1->E1 F1 Salt Formation E1->F1 Acid (e.g., Oxalic or Sulfonic) G1 2-Oxa-6-azaspiro[3.3]heptane Salt F1->G1 A2 Tribromoneopentyl alcohol B2 Intramolecular Williamson Ether Synthesis A2->B2 NaOH C2 3,3-bis(bromomethyl)oxetane (BBMO) B2->C2 D2 Double N-Alkylation C2->D2 Aryl-NH2, Base E2 6-(Aryl)-2-oxa-6- azaspiro[3.3]heptane D2->E2

Caption: Comparative workflow of the modified Carreira synthesis and the protecting-group-free route.

Conclusion and Future Perspectives

The scale-up synthesis of 2-oxa-6-azaspiro[3.3]heptane intermediates has evolved significantly from the initial groundbreaking work of Carreira. While the foundational route remains valuable, the development of protecting-group-free strategies represents a major advancement for industrial applications, offering a more streamlined, efficient, and cost-effective process. The choice of synthetic route will ultimately be guided by the specific target molecule and the desired scale of production.

As the 2-oxa-6-azaspiro[3.3]heptane scaffold continues to gain prominence in medicinal chemistry, the development of even more efficient and sustainable synthetic methodologies will be crucial. Future research may focus on catalytic methods for the construction of the spirocyclic core and the development of novel, late-stage functionalization strategies to enable rapid access to a diverse range of analogues for drug discovery programs.

References

Application Notes and Protocols: The Strategic Use of 2-Azaspiro[3.3]heptane Derivatives in CNS Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing Three-Dimensionality in CNS Drug Discovery

The pursuit of novel therapeutics for Central Nervous System (CNS) disorders is a journey into immense complexity, demanding molecules that can navigate the stringent blood-brain barrier, exhibit high target specificity, and maintain favorable pharmacokinetic profiles. In recent years, a strategic shift away from flat, aromatic structures towards sp³-rich, three-dimensional scaffolds has gained significant momentum, a concept often termed "escaping from flatland".[1] Within this paradigm, the 2-azaspiro[3.3]heptane motif has emerged as a uniquely valuable scaffold for the medicinal chemist.[2][3][4]

This rigid, strained spirocyclic system, consisting of two fused four-membered azetidine and cyclobutane rings, offers a compelling combination of structural novelty and advantageous physicochemical properties.[5][6] Its constrained conformation provides well-defined exit vectors for substituents, enabling precise spatial orientation for optimal interaction with biological targets.[2][7][8] This guide provides an in-depth exploration of the strategic application of 2-azaspiro[3.3]heptane derivatives in CNS drug design, complete with detailed protocols for their synthesis and evaluation.

Part 1: The Azaspiro[3.3]heptane Advantage in Neuropharmacology

The utility of the 2-azaspiro[3.3]heptane scaffold is not merely academic; it is rooted in tangible benefits that address long-standing challenges in CNS drug development.

Physicochemical Property Modulation: The Lipophilicity Anomaly

A critical challenge in CNS drug design is balancing the lipophilicity required for blood-brain barrier penetration with the aqueous solubility needed for formulation and to avoid off-target toxicity. Counterintuitively, the replacement of common heterocycles like piperidine or morpholine with a 2-azaspiro[3.3]heptane moiety—a net addition of a carbon atom—can significantly lower the distribution coefficient (logD).[9] This effect, which can decrease logD by as much as 1.0 unit, is rationalized by an increase in the basicity of the nitrogen atom, leading to a higher proportion of the protonated, more water-soluble species at physiological pH (7.4).[9]

However, this effect is context-dependent. When the nitrogen of the 2-azaspiro[3.3]heptane is the point of attachment to the parent molecule (N-linked), the lipophilicity may increase as expected with the addition of carbon.[9] This nuanced behavior allows for fine-tuning of a drug candidate's physicochemical properties.

Bioisosterism and Structural Rigidity

The 2-azaspiro[3.3]heptane core is frequently employed as a rigid bioisostere for piperidine and, to a lesser extent, piperazine.[1][2][7] This replacement, however, is not a simple one-to-one substitution. The spirocyclic structure induces a significant geometric alteration, increasing the distance between the nitrogen and the C4 position and introducing a distinctive 90° twist compared to a piperidine ring.[9]

While this makes it an unsuitable bioisostere where the classic piperidine conformation is optimal, this unique geometry can be exploited to explore new chemical space and discover novel binding modes that may enhance potency or selectivity.[9] The rigidity of the scaffold reduces the entropic penalty upon binding to a target protein, a factor that can contribute to higher binding affinity.[10]

Part 2: Key CNS Targets and Therapeutic Applications

The unique properties of the 2-azaspiro[3.3]heptane scaffold make it suitable for designing modulators of various CNS targets. Below, we explore its application in two high-impact areas: GABAergic neurotransmission and nicotinic acetylcholine receptor modulation.

Targeting the GABAergic System: GABA Uptake Inhibitors

The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the CNS. Enhancing GABAergic tone is a clinically validated strategy for treating anxiety, epilepsy, and other neurological disorders.[11] One effective mechanism is the inhibition of GABA transporters (GATs), which are responsible for clearing GABA from the synaptic cleft.[12]

The constrained structure of 2-azaspiro[3.3]heptane makes it an excellent starting point for designing novel, conformationally restricted GABA analogues.[13] By functionalizing the scaffold to mimic the key pharmacophoric features of GABA, derivatives can be synthesized that act as potent and selective GAT inhibitors.[14]

GABAA_Workflow cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 Lead Optimization Scaffold 2-Azaspiro[3.3]heptane Core Analogs Design GABA Analogues (e.g., 2-azaspiro[3.3]heptane -6-carboxylic acid) Scaffold->Analogs Synthesis Multi-step Synthesis (Protocol 1) Analogs->Synthesis Screening [3H]GABA Uptake Assay (Protocol 2) Synthesis->Screening SAR Determine IC50 & Establish SAR Screening->SAR LeadOpt Optimize Potency, Selectivity & ADME SAR->LeadOpt InVivo In Vivo Efficacy Models (e.g., Seizure Models) LeadOpt->InVivo

Caption: Drug discovery workflow for GABA uptake inhibitors.

GABA_Mechanism cluster_pre Presynaptic Terminal cluster_post Postsynaptic Neuron Vesicle GABA Vesicle GABA_synapse Vesicle->GABA_synapse Release GAT1 GABA Transporter (GAT-1) GABA_pre GABAR GABA-A Receptor Cl Cl- influx GABAR->Cl Inhibitor 2-Azaspiro[3.3]heptane Derivative Inhibitor->GAT1 Blocks GABA_synapse->GAT1 Reuptake GABA_synapse->GABAR Binds

Caption: Inhibition of GABA reuptake by a spirocyclic derivative.

Modulating Nicotinic Acetylcholine Receptors (nAChRs)

Neuronal nAChRs, particularly the α7 and α4β2 subtypes, are critical players in cognitive processes such as learning and memory.[15] Their dysfunction is implicated in Alzheimer's disease and the cognitive deficits associated with schizophrenia.[16][17] Positive allosteric modulators (PAMs) of nAChRs are a highly attractive therapeutic strategy, as they enhance the receptor's response to the endogenous neurotransmitter, acetylcholine, without directly activating the receptor themselves.[15][18] This approach preserves the natural pattern of neurotransmission and may reduce the risk of receptor desensitization and side effects associated with direct agonists.[17]

The rigid 2-azaspiro[3.3]heptane scaffold is an ideal platform for designing novel nAChR PAMs. Its well-defined structure can be decorated with functional groups that interact with allosteric binding sites on the receptor, which are distinct from the orthosteric site where acetylcholine binds.[15]

Compound IDScaffoldR1 GroupR2 GroupEC₅₀ Fold Shift*Max Efficacy (% of ACh)
REF-01Piperidine-H-Ph3.5160%
SP-012-Azaspiro[3.3]heptane-H-Ph8.2175%
SP-022-Azaspiro[3.3]heptane-Me-Ph2.1155%
SP-032-Azaspiro[3.3]heptane-H4-F-Ph11.5180%

*EC₅₀ Fold Shift refers to the leftward shift of the acetylcholine dose-response curve in the presence of the PAM.

This hypothetical data illustrates how the spirocyclic core (SP-01) could offer improved potentiation compared to a piperidine analog (REF-01). Further optimization (SP-03) could lead to a highly potent lead candidate.

Part 3: Experimental Protocols

The following protocols provide standardized, self-validating methodologies for the synthesis and evaluation of 2-azaspiro[3.3]heptane derivatives for CNS applications.

Protocol 1: Synthesis of N-Boc-2-azaspiro[3.3]heptan-6-ol

This protocol describes a key intermediate synthesis, providing a versatile handle for further functionalization. The rationale is to build the spirocyclic core through a reductive amination and subsequent cyclization, a robust and scalable method.[19]

Materials:

  • 1-Benzyl-3-chloromethylazetidine-3-carbaldehyde

  • Primary amine (e.g., benzylamine)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloroethane (DCE), Acetic Acid

  • N,N-Dimethylformamide (DMF), Water

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Palladium on carbon (Pd/C), Hydrogen source

  • Standard glassware, magnetic stirrer, TLC plates, column chromatography supplies.

Step-by-Step Methodology:

  • Reductive Amination:

    • To a solution of 1-benzyl-3-chloromethylazetidine-3-carbaldehyde (1.0 eq) in DCE, add the primary amine (1.1 eq) and acetic acid (1.0 eq).

    • Stir the mixture at room temperature for 30 minutes to facilitate iminium ion formation.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Causality: STAB is a mild reducing agent selective for imines/iminium ions, preventing over-reduction of the aldehyde.

    • Stir the reaction for 12-18 hours, monitoring by TLC until the starting material is consumed.

    • Quench the reaction with saturated aqueous NaHCO₃ and extract with dichloromethane. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Spirocyclization:

    • Dissolve the crude amine from the previous step in a mixture of DMF and water (8:2 v/v).

    • Heat the reaction mixture to 110 °C for 4-6 hours. Causality: The elevated temperature and polar protic solvent mixture facilitate the intramolecular nucleophilic substitution to form the second azetidine ring.[19]

    • Monitor by LC-MS for the formation of the desired 2,6-dibenzyl-2,6-diazaspiro[3.3]heptane.

    • Upon completion, cool to room temperature, dilute with water, and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography (Silica gel, Hexanes:EtOAc gradient).

  • Deprotection and Boc Protection (Example for creating a mono-protected intermediate):

    • This step is illustrative for creating a differentially protected scaffold. The exact deprotection/protection strategy will depend on the chosen amine.

    • Dissolve the purified spirocycle in methanol and add Pd/C (10 mol%).

    • Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir for 24 hours. Causality: Catalytic hydrogenation is a standard method for cleaving benzyl groups from amines.

    • Filter the reaction through Celite to remove the catalyst and concentrate the filtrate.

    • Dissolve the resulting diamine in dichloromethane, cool to 0 °C, and add Boc₂O (1.1 eq) and triethylamine (1.2 eq). Allow to warm to room temperature and stir for 12 hours.

    • Wash with water, brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield the desired mono-Boc protected 2,6-diazaspiro[3.3]heptane.

Protocol 2: In Vitro [³H]GABA Uptake Inhibition Assay

This protocol measures a compound's ability to inhibit GABA transport into rat brain synaptosomes, a reliable proxy for neuronal GABA uptake.

Materials:

  • Rat brain cortex tissue

  • Sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4)

  • Krebs-HEPES buffer (KHB)

  • [³H]GABA (specific activity ~30-60 Ci/mmol)

  • Test compounds dissolved in DMSO

  • Nipecotic acid or Tiagabine (positive control)[11]

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail and liquid scintillation counter

Step-by-Step Methodology:

  • Synaptosome Preparation:

    • Homogenize fresh or frozen rat brain cortices in ice-cold sucrose buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 min at 4 °C to remove nuclei and debris.

    • Centrifuge the resulting supernatant at 17,000 x g for 20 min at 4 °C.

    • Resuspend the pellet (the P2 fraction, rich in synaptosomes) in ice-cold KHB and determine the protein concentration using a BCA or Bradford assay.

  • Uptake Assay:

    • In a 96-well plate or microcentrifuge tubes, add 20 µL of test compound dilutions (in KHB, final DMSO conc. <0.5%). Include vehicle controls (DMSO) and a positive control (e.g., 1 mM Nipecotic acid) to define 100% and 0% uptake, respectively.

    • Add 160 µL of the synaptosome suspension (approx. 50-100 µg protein/well) to each well.

    • Pre-incubate the plate for 10 minutes at 37 °C.

    • Initiate the uptake by adding 20 µL of [³H]GABA (final concentration ~20-50 nM).

    • Incubate for 5-10 minutes at 37 °C. Causality: This time is optimized to be within the linear range of GABA uptake, ensuring measurement of initial velocity.

  • Termination and Measurement:

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Immediately wash the filters three times with 3 mL of ice-cold KHB to remove unbound radioligand. Causality: Rapid filtration and washing with ice-cold buffer are critical to stop the transport process instantly and reduce background signal.

    • Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.

    • Quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the vehicle (0% inhibition) and non-specific binding (100% inhibition, defined by the positive control) wells.

    • Plot percent inhibition versus log[concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion and Future Outlook

The 2-azaspiro[3.3]heptane scaffold represents a powerful tool in the modern medicinal chemist's arsenal for CNS drug discovery. Its ability to confer structural rigidity, explore novel three-dimensional chemical space, and favorably modulate physicochemical properties makes it an attractive starting point for tackling complex neurological targets.[3][10] The successful application of this motif in designing potent GABA uptake inhibitors and its high potential for developing novel nAChR modulators underscore its versatility. As synthetic methodologies for creating diverse and highly functionalized azaspiro[3.3]heptanes continue to expand[6][20], we can anticipate the emergence of next-generation CNS therapeutics built around this unique and compelling chemical architecture.

References

Application Notes and Protocols: Utilizing Azaspiro[3.3]heptanes to Modulate Lipophilicity in Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Lipophilicity Challenge in Drug Discovery

Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a critical physicochemical property that profoundly influences a drug candidate's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1][2] While sufficient lipophilicity is necessary for a drug to permeate biological membranes and reach its target, excessive lipophilicity often leads to poor aqueous solubility, high plasma protein binding, rapid metabolism, and an increased risk of off-target toxicity.[][4] The well-known "Lipinski's Rule of Five" suggests that for oral drugs, the octanol-water partition coefficient (LogP) should ideally not exceed 5.[2] Consequently, medicinal chemists are in constant need of strategies to finely tune this property, reducing lipophilicity to improve the overall drug-like characteristics of a lead compound without sacrificing potency. This has led to a focus on increasing the three-dimensional, sp3-rich character of drug candidates to escape the "flatland" of planar, aromatic molecules that often possess undesirable physicochemical properties.[5]

The Azaspiro[3.3]heptane Scaffold: A 3D Solution

Azaspiro[3.3]heptanes have emerged as powerful and versatile building blocks in modern medicinal chemistry for addressing the lipophilicity challenge.[6][7][8][9] These are a class of saturated spirocyclic heterocycles characterized by two four-membered rings sharing a single carbon atom. Their rigid, three-dimensional structure offers a distinct advantage over traditional, more flexible aliphatic heterocycles like piperidines and morpholines.[10]

The strategic replacement of common motifs such as morpholines, piperidines, and piperazines with azaspiro[3.3]heptane bioisosteres can lead to a surprising and beneficial reduction in lipophilicity.[11][12] This effect is often counterintuitive, as the substitution involves a net addition of a carbon atom. The primary driver for this phenomenon is an increase in the basicity (pKa) of the scaffold's nitrogen atom. In an azaspiro[3.3]heptane, the second heteroatom (if present) is positioned gamma (γ) to the nitrogen, rather than beta (β) as in a six-membered ring. This increased distance reduces the inductive electron-withdrawing effect, making the nitrogen more basic.[11] At physiological pH (7.4), a more basic compound will be more protonated, leading to increased aqueous solubility and a lower distribution coefficient (LogD), which is the effective lipophilicity at a given pH.

G Piperidine Piperidine (X=CH2) ASH_Piperidine 2-Azaspiro[3.3]heptane (X=CH2) Piperidine->ASH_Piperidine Replace Morpholine Morpholine (X=O) ASH_Morpholine 2-Oxa-6-azaspiro[3.3]heptane (X=O) Morpholine->ASH_Morpholine Replace Piperazine Piperazine (X=NH) ASH_Piperazine 2,6-Diazaspiro[3.3]heptane (X=NH) Piperazine->ASH_Piperazine Replace Effect Bioisosteric Replacement Properties Key Physicochemical Changes Outcome Improved Drug-like Properties Properties->Outcome Leads to Prop1 • Increased Basicity (pKa) Properties->Prop1 Prop2 • Reduced Lipophilicity (LogD7.4) Properties->Prop2 Prop3 • Improved Aqueous Solubility Properties->Prop3 Prop4 • Enhanced Metabolic Stability Properties->Prop4

Impact on Physicochemical Properties: A Quantitative Look

The incorporation of an azaspiro[3.3]heptane scaffold can significantly alter key physicochemical parameters. In many cases, this "scaffold hop" is beneficial, leading to a more favorable ADMET profile.

An analysis of compounds where morpholines, piperidines, and piperazines were replaced with their azaspiro[3.3]heptane counterparts reveals a clear trend: a reduction in lipophilicity despite the addition of a carbon atom.[11][12] This change can be substantial, with measured LogD at pH 7.4 (LogD7.4) decreasing by as much as 1.0 log unit.[12][13] This is often accompanied by a significant increase in basicity of 1 to 1.5 pKa units.[11]

However, it is crucial to note that this effect is not universal. For instance, N-linked 2-azaspiro[3.3]heptanes have been shown to increase LogD7.4 by +0.2 to +0.5, which is more consistent with simply adding carbon.[11][12] Furthermore, due to the rigid and twisted geometry of the spirocycle, azaspiro[3.3]heptanes are not always suitable bioisosteres for six-membered rings when used in the core of a molecule, as the exit vectors can be significantly different.[11][12][[“]] They are most effective when replacing a terminal heterocyclic group.[11]

Table 1: Comparative Physicochemical Properties of Bioisosteric Pairs

Parent MoietyAzaspiro[3.3]heptane AnalogTypical ΔLogD7.4Typical ΔpKaKey Considerations
Morpholine2-Oxa-6-azaspiro[3.3]heptane-0.6 to -1.2[11]+0.8 to +1.5[11]Generally improves solubility and metabolic stability.[8][15]
Piperidine (C-linked)2-Azaspiro[3.3]heptane (C-linked)-0.2 to -1.1[11]IncreaseCan improve aqueous solubility.
Piperidine (N-linked)2-Azaspiro[3.3]heptane (N-linked)+0.2 to +0.5[11]IncreaseIncreases lipophilicity, may reduce permeability.
Piperazine2,6-Diazaspiro[3.3]heptane-0.2 to -1.1[11]IncreaseProvides two points for diversification.

Protocols for Synthesis and Incorporation

A variety of synthetic routes to functionalized azaspiro[3.3]heptane building blocks have been developed, making them accessible for drug discovery programs.[6][7][9] One common and robust approach involves a thermal [2+2] cycloaddition to form a spirocyclic β-lactam, followed by reduction.[16][17][18][19]

Protocol 4.1: General Synthesis of an N-Arylated 2-Azaspiro[3.3]heptane Derivative

This protocol describes a representative, two-step procedure for coupling a commercially available azaspiro[3.3]heptane building block to an aryl halide.

Materials:

  • tert-Butyl 2-azaspiro[3.3]heptane-2-carboxylate

  • Aryl halide (e.g., 4-bromobenzonitrile)

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Ligand (e.g., XPhos)

  • Base (e.g., Sodium tert-butoxide)

  • Anhydrous solvent (e.g., Toluene)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Standard glassware for inert atmosphere reactions, silica gel for chromatography.

Step-by-Step Methodology:

Part A: Buchwald-Hartwig Amination

  • To an oven-dried flask under an inert atmosphere (Nitrogen or Argon), add the aryl halide (1.0 eq), tert-Butyl 2-azaspiro[3.3]heptane-2-carboxylate (1.2 eq), sodium tert-butoxide (1.4 eq), XPhos (0.05 eq), and Pd2(dba)3 (0.025 eq).

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove inorganic salts and catalyst residues.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the Boc-protected intermediate.

Part B: Boc Deprotection

  • Dissolve the purified Boc-protected intermediate in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent (e.g., ethyl acetate or DCM).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the final N-arylated 2-azaspiro[3.3]heptane product.

G cluster_testing In Vitro Physicochemical & ADME Profiling start Identify Lead Compound (High Lipophilicity, Terminal Heterocycle) design In Silico Design (Replace Heterocycle with Azaspiro[3.3]heptane) start->design synthesis Synthesize Azaspiro[3.3]heptane Analog (e.g., via Buchwald-Hartwig Coupling) design->synthesis logd LogD7.4 Assay (Shake-Flask) synthesis->logd sol Kinetic Solubility Assay (Nephelometry) synthesis->sol metstab Metabolic Stability Assay (Liver Microsomes) synthesis->metstab analysis Data Analysis & Candidate Selection logd->analysis sol->analysis metstab->analysis end Advance Optimized Candidate (Improved Properties) analysis->end

Protocols for Experimental Evaluation

Once the azaspiro[3.3]heptane analog has been synthesized, its physicochemical and ADME properties must be experimentally determined and compared to the parent compound.

Protocol 5.1: LogD7.4 Determination by Shake-Flask Method

This protocol is the gold standard for measuring lipophilicity.[20]

Materials:

  • Test compound and parent compound

  • n-Octanol (pre-saturated with buffer)

  • Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)

  • DMSO for stock solutions

  • Vortex mixer, centrifuge

  • Analytical instrumentation (HPLC-UV or LC-MS/MS)

Step-by-Step Methodology:

  • Prepare a 10 mM stock solution of the test compound in DMSO.

  • In a glass vial, add 1 mL of n-octanol and 1 mL of PBS (pH 7.4).

  • Add 10 µL of the 10 mM stock solution to the biphasic mixture (final concentration 100 µM).

  • Vortex the mixture vigorously for 5-10 minutes to ensure thorough mixing and partitioning.

  • Centrifuge the vial at >2000 x g for 10-20 minutes to achieve complete phase separation.[21]

  • Carefully withdraw an aliquot from the n-octanol layer and an aliquot from the aqueous PBS layer.

  • Dilute each aliquot appropriately and determine the concentration of the compound in each phase using a validated HPLC-UV or LC-MS/MS method.

  • Calculate LogD7.4 using the formula: LogD7.4 = log10 ([Compound]octanol / [Compound]aqueous).[22]

Protocol 5.2: Kinetic Aqueous Solubility Assay by Nephelometry

This high-throughput method assesses how readily a compound precipitates from an aqueous solution when added from a DMSO stock.[23][24][25]

Materials:

  • Test compound and parent compound

  • DMSO

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microtiter plates

  • Nephelometer (light-scattering plate reader)

Step-by-Step Methodology:

  • Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • In a 96-well plate, perform serial dilutions of the stock solution in DMSO.

  • In a separate 96-well analysis plate, add PBS (pH 7.4).

  • Transfer a small volume (e.g., 2-5 µL) from the DMSO dilution plate to the PBS plate, bringing the final DMSO concentration to 1-2%. This will create a range of final compound concentrations.

  • Mix the plate thoroughly and incubate at room temperature for 1-2 hours.[23][26]

  • Measure the light scattering in each well using a nephelometer.

  • The kinetic solubility is defined as the highest concentration at which the light scattering signal is not significantly above the background (i.e., before the compound precipitates).

Protocol 5.3: Metabolic Stability Assay using Human Liver Microsomes (HLM)

This assay evaluates the susceptibility of a compound to metabolism by Phase I enzymes, primarily Cytochrome P450s.[27][28]

Materials:

  • Test compound and parent compound

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, G6P-dehydrogenase)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Control compounds (e.g., a high-clearance compound like Verapamil and a low-clearance compound like Warfarin)

  • Acetonitrile with an internal standard for quenching

  • Incubator, centrifuge, LC-MS/MS

Step-by-Step Methodology:

  • Prepare the incubation mixture by combining HLM (final protein concentration ~0.5 mg/mL) and phosphate buffer in a microcentrifuge tube. Pre-warm at 37°C for 5-10 minutes.

  • Add the test compound (final concentration typically 1 µM) to the mixture.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • At specific time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to a tube or well containing cold acetonitrile with an internal standard.

  • Once all time points are collected, centrifuge the samples to precipitate the proteins.

  • Transfer the supernatant to a new plate for analysis.

  • Quantify the remaining percentage of the parent compound at each time point using LC-MS/MS.[29]

  • Calculate metabolic stability parameters, such as half-life (t1/2) and intrinsic clearance (CLint), by plotting the natural log of the percent remaining versus time.[30]

Conclusion

Azaspiro[3.3]heptanes are a validated and powerful tool in the medicinal chemist's arsenal for rationally modulating the physicochemical properties of drug candidates. By replacing traditional saturated heterocycles, these rigid, 3D scaffolds can counterintuitively decrease lipophilicity through an increase in basicity, while also potentially improving metabolic stability. The synthetic accessibility of these building blocks, combined with robust protocols for evaluating their impact, enables a data-driven approach to optimizing lead compounds. Judicious application of this strategy, particularly for terminal moieties, can significantly enhance the drug-like properties of a molecule, increasing its probability of success in later stages of drug development.

References

Application Notes & Protocols: Synthesis of Novel Functionalized Azaspiro[3.3]heptane Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Azaspiro[3.3]heptanes (ASHs) have emerged as privileged scaffolds in modern medicinal chemistry. Their rigid, three-dimensional structure offers a compelling alternative to traditional saturated heterocycles like piperidine and piperazine. This guide provides a comprehensive overview of the strategic synthesis of functionalized ASH building blocks, detailing robust protocols and the chemical rationale behind them. It is intended for researchers, scientists, and drug development professionals seeking to leverage these unique structures to escape chemical "flatland" and improve the physicochemical and pharmacological properties of next-generation therapeutics.

The Strategic Value of Azaspiro[3.3]heptanes in Drug Discovery

Spirocyclic systems, particularly those containing strained four-membered rings like azetidine, are increasingly sought after in drug design.[1] The azaspiro[3.3]heptane core, consisting of two azetidine rings sharing a single carbon atom, imparts a well-defined three-dimensional geometry that is profoundly different from the flexible chair/boat conformations of its six-membered counterparts.

Key Advantages of ASH Scaffolds:

  • Improved Physicochemical Properties: Incorporation of ASH motifs often leads to increased aqueous solubility, reduced lipophilicity (logP), and higher metabolic stability compared to traditional heterocycles.[2][3]

  • Novel Exit Vectors: The rigid spirocyclic core presents substituents in precise spatial orientations, allowing for novel interactions with biological targets and exploration of previously inaccessible chemical space.[4][5]

  • Bioisosteric Replacement: ASHs serve as excellent bioisosteres for commonly used fragments such as piperidine, piperazine, and morpholine, offering a path to novel intellectual property and potentially improved drug-like properties.[6][7][8] For instance, replacing the piperazine ring in certain drug candidates with a 2,6-diazaspiro[3.3]heptane has been shown to enhance target selectivity.[7]

  • Reduced Off-Target Effects: The conformational restriction of the ASH scaffold can lead to higher binding specificity, thereby reducing the risk of off-target interactions.

This guide will focus on practical, scalable synthetic routes to key ASH intermediates that can be readily diversified.

Retrosynthetic Analysis and Core Synthetic Strategies

The construction of the strained bis-azetidine core of ASHs requires specific synthetic strategies. The most common and robust approaches rely on intramolecular double alkylation reactions.

The Double Intramolecular SN2 Strategy

The cornerstone of many ASH syntheses is the formation of the two azetidine rings via sequential intramolecular nucleophilic substitutions. This typically involves a central carbon atom functionalized with two nucleophilic groups (e.g., amines) and two electrophilic groups (e.g., leaving groups on methylene units).

Mechanism Insight: The key precursor is often a 3,3-bis(halomethyl)azetidine or a similar synthon where the first ring is pre-formed. The second ring is then constructed by cyclization of a tethered amine onto the remaining electrophilic center.

Below is a generalized workflow illustrating this common retrosynthetic disconnection.

G ASH Functionalized Azaspiro[3.3]heptane Precursor Acyclic Precursor (e.g., Diamine Dielectrophile) ASH->Precursor Intramolecular Double Cyclization BisElec Pentaerythritol-derived Bis-electrophile Precursor->BisElec Functional Group Interconversion Amine Primary Amine (R-NH2) Precursor->Amine

Caption: Retrosynthetic analysis of the Azaspiro[3.3]heptane core.

The [2+2] Cycloaddition Approach

An alternative powerful strategy involves the [2+2] cycloaddition of an isocyanate with an exocyclic methylene cyclobutane to form a spirocyclic β-lactam.[9] This lactam intermediate can then be reduced to furnish the corresponding azaspiro[3.3]heptane. This method is particularly effective for synthesizing 1-azaspiro[3.3]heptane derivatives.[6][9]

Application Protocol 1: Synthesis of N-Boc-6-azaspiro[3.3]heptan-2-ol

This protocol details a common route to a versatile mono-functionalized ASH building block, starting from the commercially available flame retardant, tribromoneopentyl alcohol. This intermediate is ideal for further derivatization at either the secondary amine or the alcohol.

Workflow Diagram

G cluster_0 Step 1: Oxetane Formation cluster_1 Step 2: First Cyclization (Azetidine Formation) cluster_2 Step 3: Second Cyclization (Spiro-core Formation) cluster_3 Step 4: Deprotection & Protection A Tribromoneopentyl alcohol (TBNPA) B 3,3-Bis(bromomethyl)oxetane (BBMO) A->B NaOH, H2O Schotten-Baumann D 1-Benzyl-3-(bromomethyl)azetidin-3-yl)methanol B->D Base (e.g., K2CO3) Solvent (e.g., MeCN) C Benzylamine C->D Base (e.g., K2CO3) Solvent (e.g., MeCN) E 6-Benzyl-2-oxa-6-azaspiro[3.3]heptane D->E Base (e.g., KOt-Bu) THF F N-Boc-6-azaspiro[3.3]heptan-2-ol (Final Product) E->F 1. H2, Pd/C (Debenzylation) 2. Boc2O, Et3N

Caption: Synthetic workflow for N-Boc-6-azaspiro[3.3]heptan-2-ol.

Step-by-Step Experimental Protocol

Materials & Reagents:

  • Tribromoneopentyl alcohol (TBNPA)

  • Sodium hydroxide (NaOH)

  • Benzylamine

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (MeCN)

  • Potassium tert-butoxide (KOt-Bu)

  • Tetrahydrofuran (THF), anhydrous

  • Palladium on carbon (Pd/C, 10 wt. %)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N)

  • Methanol (MeOH), Dichloromethane (DCM), Ethyl acetate (EtOAc), Hexanes

  • Magnesium sulfate (MgSO₄)

Procedure:

Step 1: Synthesis of 3,3-Bis(bromomethyl)oxetane (BBMO) [10][11]

  • To a stirred solution of TBNPA (1.0 eq) in water, add sodium hydroxide (2.5 eq) portion-wise while maintaining the temperature below 30 °C.

  • Heat the mixture to 90-100 °C and stir vigorously for 16-24 hours.

  • Cool the reaction to room temperature. Extract the product with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to yield BBMO as a colorless oil.

Causality Insight: The Schotten-Baumann conditions facilitate an intramolecular Williamson ether synthesis. The hydroxide acts as a base to deprotonate the alcohol, which then displaces one of the adjacent bromide leaving groups to form the strained oxetane ring.

Step 2: Synthesis of (1-Benzyl-3-(bromomethyl)azetidin-3-yl)methanol

  • Dissolve BBMO (1.0 eq) and benzylamine (1.1 eq) in acetonitrile.

  • Add potassium carbonate (2.5 eq) to the mixture.

  • Heat the reaction to reflux (approx. 82 °C) and monitor by TLC or LC-MS until consumption of the starting material is complete (typically 12-18 hours).

  • Cool the reaction, filter off the inorganic salts, and concentrate the filtrate.

  • Purify the residue by column chromatography (Silica gel, EtOAc/Hexanes gradient) to isolate the product.

Step 3: Synthesis of 6-Benzyl-2-oxa-6-azaspiro[3.3]heptane

  • Dissolve the product from Step 2 (1.0 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C in an ice bath.

  • Add potassium tert-butoxide (1.2 eq) portion-wise, ensuring the temperature does not exceed 5 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction carefully with water. Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate to yield the spirocyclic product, which is often used without further purification.

Critical Parameter: Anhydrous conditions and slow addition of the strong base (KOt-Bu) at low temperature are crucial to prevent side reactions and ensure efficient cyclization to form the second, strained azetidine ring.

Step 4: Synthesis of tert-butyl 2-hydroxy-6-azaspiro[3.3]heptane-6-carboxylate

  • Dissolve the benzyl-protected ASH from Step 3 in methanol.

  • Add Pd/C (10 mol %) to the solution.

  • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

  • Stir vigorously until TLC/LC-MS indicates complete debenzylation (4-24 hours).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with methanol. Concentrate the filtrate.

  • Dissolve the crude secondary amine in dichloromethane. Add triethylamine (1.5 eq).

  • Add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and stir at room temperature for 2-4 hours.

  • Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate.

  • Purify by column chromatography (Silica gel, EtOAc/Hexanes gradient) to afford the final product.

Application Protocol 2: Synthesis of tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate

This protocol describes a practical route to a key building block for preparing piperazine bioisosteres.[7] The synthesis starts from 1-benzyl-3-chloromethylazetidine-3-carbaldehyde, which can be prepared in two steps from a known chloroester.[12]

Step-by-Step Experimental Protocol

Materials & Reagents:

  • 1-benzyl-3-chloromethylazetidine-3-carbaldehyde

  • Ammonium acetate or Ammonia in MeOH

  • Sodium triacetoxyborohydride (STAB) or Sodium borohydride (NaBH₄)

  • 1,2-Dichloroethane (DCE) or Methanol

  • Potassium tert-butoxide (KOt-Bu)

  • Tetrahydrofuran (THF), anhydrous

  • Subsequent reagents for deprotection/protection as in Protocol 1.

Procedure:

Step 1: Reductive Amination

  • To a solution of 1-benzyl-3-chloromethylazetidine-3-carbaldehyde (1.0 eq) in DCE, add the amine source (e.g., ammonium acetate, 5.0 eq).

  • Stir for 1 hour at room temperature to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Stir for 12-16 hours at room temperature.

  • Quench with saturated sodium bicarbonate solution and extract with DCM (3x).

  • Combine organics, dry over MgSO₄, and concentrate to yield the crude (aminomethyl)azetidine intermediate.

Alternative Method: For alkyl amines, a two-step imine formation (in Toluene/MeOH) followed by reduction with NaBH₄ in methanol can provide excellent yields.[12]

Step 2: Spirocyclization

  • Dissolve the crude amine from Step 1 in anhydrous THF under an inert atmosphere.

  • Add potassium tert-butoxide (2.2 eq) and heat the reaction to 70 °C in a sealed tube.[12]

  • Monitor the reaction for 2-4 hours until completion.

  • Cool, quench with water, and extract with ethyl acetate.

  • Purify by column chromatography to yield 2-benzyl-2,6-diazaspiro[3.3]heptane.

Step 3: Deprotection and N-Boc Protection

  • Perform hydrogenolysis to remove the benzyl group as described in Protocol 1, Step 4.

  • Protect the resulting diamine with one equivalent of Boc₂O under carefully controlled conditions (e.g., low temperature) to favor mono-protection. Di-Boc protected species may also form.

  • Purify by column chromatography to isolate the desired mono-Boc protected product.

Characterization and Data

The identity and purity of all synthesized building blocks must be confirmed rigorously.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for structural elucidation. The strained nature of the rings results in characteristic chemical shifts. For example, the methylene protons on the azetidine rings of the ASH core typically appear as distinct multiplets in the ¹H NMR spectrum.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition (exact mass) of the final products.

  • Chromatography: HPLC or UPLC is used to determine the purity of the final compounds, which should typically be >95% for use in drug discovery applications.

Table 1: Comparison of Physicochemical Properties

Compound Molecular Weight Calculated logP Polar Surface Area (Ų)
N-Boc-piperidine 185.25 1.85 29.54
tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate 197.27 1.30 29.54
N-Boc-piperazine 186.26 0.88 41.49

| tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate | 198.27 | 0.35 | 41.49 |

Data calculated using standard cheminformatics software. Note the consistent reduction in cLogP for the ASH analogues.

Conclusion and Future Outlook

The synthetic routes outlined in these application notes provide reliable and scalable access to versatile functionalized azaspiro[3.3]heptane building blocks.[13][14] The unique three-dimensional character and favorable physicochemical properties of these scaffolds make them highly valuable additions to the medicinal chemist's toolbox.[15][16] Future efforts will likely focus on developing enantioselective syntheses and expanding the diversity of available functionalization patterns to further unlock the potential of this exciting class of molecules in the pursuit of novel therapeutics.[17]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Benzhydryl-2-azaspiro[3.3]heptan-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 2-Benzhydryl-2-azaspiro[3.3]heptan-5-ol. This guide is designed to provide field-proven insights, troubleshooting protocols, and answers to frequently asked questions to help you improve the yield and purity of this valuable spirocyclic scaffold.

The 2-azaspiro[3.3]heptane motif is a key building block in modern medicinal chemistry. Its rigid, three-dimensional structure serves as a bioisostere for piperidine, often leading to improved metabolic stability and novel interactions with biological targets.[1][2] The synthesis of its derivatives, while crucial, can present unique challenges. This document focuses on the critical final step: the reduction of the ketone precursor to the target alcohol.

Core Synthetic Pathway: An Overview

The most direct and reliable method to synthesize this compound is through the chemoselective reduction of its ketone precursor, 2-Benzhydryl-2-azaspiro[3.3]heptan-5-one (CAS 1263296-80-5). This transformation is pivotal, and its efficiency dictates the overall yield and purity of the final product.

Synthetic_Workflow Start 2-Benzhydryl-2-azaspiro[3.3]heptan-5-one Process Ketone Reduction Start->Process [H] (e.g., NaBH4) Analysis Workup & Purification (Extraction, Chromatography) Process->Analysis Product This compound Analysis->Product

Caption: Key workflow for the synthesis of the target alcohol.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the ketone reduction step, providing probable causes and actionable solutions.

Problem 1: Low Yield or Incomplete Reaction

You observe a significant amount of starting material remaining by TLC or LC-MS analysis, even after extended reaction times.

  • Possible Cause A: Reducing Agent Potency. Sodium borohydride (NaBH₄) is hygroscopic and can degrade over time, losing its reducing power. Lithium aluminum hydride (LiAlH₄) is even more sensitive to moisture.

    • Solution: Always use a freshly opened bottle of the reducing agent or a properly stored (desiccated, under inert gas) reagent. Consider titrating the hydride to determine its active concentration if you suspect significant degradation.

  • Possible Cause B: Insufficient Equivalents. Steric hindrance from the bulky benzhydryl group and the spirocyclic core can slow the reaction rate. Using a stoichiometric amount (0.25 eq for NaBH₄, 0.25 eq for LiAlH₄) may be insufficient.

    • Solution: Increase the equivalents of the reducing agent incrementally. A common starting point for moderately hindered ketones is 1.5–2.0 equivalents of NaBH₄. Monitor the reaction by TLC to track the consumption of the starting material.

  • Possible Cause C: Inappropriate Solvent or Temperature. The solubility of the substrate and the reactivity of the hydride are highly dependent on the solvent system.

    • Solution: For NaBH₄, a protic solvent like methanol (MeOH) or ethanol (EtOH) is typically required to activate the reagent. A co-solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) can be used to improve the substrate's solubility. The reaction is often run at 0 °C and allowed to warm to room temperature.[3] For the more reactive LiAlH₄, an anhydrous aprotic solvent like THF or diethyl ether is mandatory, and the reaction must be maintained at low temperatures (e.g., -78 °C to 0 °C) to prevent side reactions.[4]

Problem 2: Difficulty in Product Isolation & Purification

The product is difficult to extract from the aqueous layer, forms emulsions during workup, or proves challenging to purify by column chromatography.

  • Possible Cause A: Product Polarity and Basicity. The newly formed hydroxyl group, combined with the tertiary amine, makes the product significantly more polar than the starting ketone. Its basic nature can cause it to partition into acidic aqueous layers or streak on silica gel.

    • Solution (Workup): During the aqueous workup, ensure the pH is basic (pH > 9) by adding 1M NaOH or K₂CO₃ solution before extraction. This keeps the amine in its neutral, more organic-soluble free-base form. Use brine (saturated NaCl solution) during washes to help break up emulsions.

    • Solution (Purification): For column chromatography, use a deactivated stationary phase or modify the mobile phase. Pre-treating silica gel with a triethylamine (Et₃N) solution or including 0.5-1% Et₃N in the eluent (e.g., DCM/MeOH or EtOAc/Heptane) will neutralize acidic sites on the silica, leading to sharper peaks and better separation.[5]

  • Possible Cause B: Product is an Oil or Amorphous Solid. The spirocyclic structure may not crystallize easily.

    • Solution: If column chromatography yields an oil, consider converting the product to a salt (e.g., hydrochloride or oxalate) by treating a solution of the purified free base with a stoichiometric amount of the corresponding acid (e.g., HCl in ether). Salts are often crystalline and easier to handle and store.

Problem 3: Formation of Unexpected Byproducts

Analysis of the crude product shows spots or peaks other than the starting material and the desired alcohol.

  • Possible Cause A: Impure Starting Material. The quality of the starting ketone is paramount. Impurities in the 2-Benzhydryl-2-azaspiro[3.3]heptan-5-one will carry through or react to form new byproducts.

    • Solution: Confirm the purity of the starting material by NMR and LC-MS before starting the reduction. If necessary, purify the ketone by chromatography or recrystallization.

  • Possible Cause B: Over-reduction or Side Reactions (Less Common). While NaBH₄ is highly selective for aldehydes and ketones, a much more powerful reducing agent like LiAlH₄ could potentially react with other functional groups if present in the molecule.[6]

    • Solution: Stick with milder, more chemoselective reagents like NaBH₄ unless absolutely necessary. Carefully monitor the reaction progress by TLC and quench the reaction as soon as the starting material is consumed to minimize potential side reactions.

Troubleshooting_Logic cluster_problem1 Problem 1: Low Yield cluster_problem2 Problem 2: Purification Issues p1 Low Yield or Incomplete Reaction cause1a Degraded Reagent p1->cause1a cause1b Insufficient Equivalents p1->cause1b p2 Difficult Isolation or Poor Chromatography cause2a Product Polarity/Basicity p2->cause2a cause2b Amorphous Product p2->cause2b sol1a Use fresh hydride; Perform titration cause1a->sol1a Solution sol1b Increase equivalents (1.5-2.0x); Monitor by TLC cause1b->sol1b Solution sol2a Basify workup (pH>9); Add Et3N to eluent cause2a->sol2a Solution sol2b Convert to crystalline salt (e.g., HCl, oxalate) cause2b->sol2b Solution

Caption: A logical guide for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable precursor for this synthesis? A1: The most direct precursor is 2-Benzhydryl-2-azaspiro[3.3]heptan-5-one (CAS 1263296-80-5). This compound can be synthesized via a practical one-pot method from azetidin-3-one hydrochloride and 1,1-dibromocyclopropane, followed by N-alkylation.[7] Ensuring the purity of this ketone is critical for a high-yielding final step.

Q2: Which reducing agent is better: NaBH₄ or LiAlH₄? A2: For this specific transformation, Sodium Borohydride (NaBH₄) is the recommended choice. It is sufficiently reactive to reduce the ketone, safer to handle, and the reaction workup is much simpler than with LiAlH₄.[3] LiAlH₄ is a more powerful, less selective reducing agent that reacts violently with protic solvents and requires strictly anhydrous conditions, which is often unnecessary for this type of reduction.[4]

Parameter Sodium Borohydride (NaBH₄) Lithium Aluminum Hydride (LiAlH₄)
Reactivity Moderate, highly selective for aldehydes & ketones.[8]Very high, reduces esters, amides, acids, etc.[6]
Solvents Protic (MeOH, EtOH), often with co-solvents (DCM, THF).Anhydrous aprotic only (THF, Diethyl Ether).
Workup Simple aqueous quench (e.g., water or dilute acid).Cautious, multi-step quench (e.g., Fieser method).
Safety Relatively safe, stable in air.Highly reactive, pyrophoric potential, water-reactive.
Recommendation Highly Recommended for this synthesis.Not recommended unless NaBH₄ fails.

Q3: How can I confirm the structure and purity of this compound? A3: A combination of standard analytical techniques should be used:

  • ¹H NMR: Look for the disappearance of the ketone's alpha-protons and the appearance of a new signal for the carbinol proton (-CHOH), typically a multiplet between 3.5-4.5 ppm.

  • ¹³C NMR: Confirm the disappearance of the carbonyl carbon signal (typically >200 ppm) and the appearance of a new signal for the carbinol carbon (typically 60-80 ppm).

  • Mass Spectrometry (MS): Verify the molecular weight of the product (C₁₉H₂₁NO, MW: 279.38).

  • HPLC/LC-MS: Use a suitable method to assess purity, ensuring no starting material remains.

Q4: What are the best practices for storing the final product? A4: As a tertiary amine and an alcohol, the compound can be sensitive to air and moisture. It should be stored in a tightly sealed vial, under an inert atmosphere (argon or nitrogen), in a cool, dark, and dry place to prevent oxidation and degradation.

Detailed Experimental Protocol

Recommended Procedure: Reduction of 2-Benzhydryl-2-azaspiro[3.3]heptan-5-one

This protocol is a generalized procedure based on established chemical principles for ketone reduction. Researchers should optimize conditions based on their specific setup and scale.

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar, add 2-Benzhydryl-2-azaspiro[3.3]heptan-5-one (1.0 eq).

    • Dissolve the starting material in a mixture of Dichloromethane (DCM) and Methanol (MeOH) (e.g., a 4:1 to 10:1 ratio, approx. 0.1 M concentration).

    • Place the flask in an ice-water bath and cool the solution to 0 °C.

  • Reagent Addition:

    • While stirring at 0 °C, add Sodium Borohydride (NaBH₄, 1.5 eq) portion-wise over 10-15 minutes. Caution: Gas evolution (H₂) will occur.

  • Reaction Monitoring:

    • Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 1-4 hours).

  • Workup and Extraction:

    • Once the reaction is complete, cool the flask back to 0 °C.

    • Slowly quench the reaction by adding water or 1M HCl to destroy excess NaBH₄.

    • Add 1M NaOH solution to basify the mixture to pH > 9.

    • Transfer the mixture to a separatory funnel and extract with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.

    • Use an eluent system such as 1-10% Methanol in Dichloromethane or 20-50% Ethyl Acetate in Heptane. Crucially, add 0.5-1% Triethylamine (Et₃N) to the eluent mixture to prevent peak tailing.

    • Combine the pure fractions and concentrate under reduced pressure to yield this compound as the final product.

References

Navigating the Purification Maze: A Troubleshooting Guide for 2-Benzhydryl-2-azaspiro[3.3]heptan-5-OL

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Support Center for Researchers and Drug Development Professionals

Welcome to the technical support center for the purification of 2-Benzhydryl-2-azaspiro[3.3]heptan-5-ol. As a Senior Application Scientist, I understand that the journey from crude reaction mixture to a highly pure active pharmaceutical ingredient (API) can be fraught with challenges. This guide is designed to provide you with in-depth, field-proven insights to navigate the specific purification hurdles associated with this unique spirocyclic compound. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling you to make informed decisions and troubleshoot effectively.

Understanding the Molecule: Key Physicochemical Properties

Before delving into purification strategies, it is crucial to understand the structural features of this compound that influence its behavior during purification.

PropertyValueSignificance for Purification
Molecular Formula C₁₉H₂₁NOThe presence of nitrogen and oxygen atoms introduces polarity.
Molecular Weight 279.38 g/mol A moderate molecular weight, suitable for standard purification techniques.
Appearance White to off-white solidPhysical state at room temperature.[1]
Key Functional Groups Tertiary amine (azaspiro[3.3]heptane), Secondary alcohol, Benzhydryl groupThe tertiary amine is basic and can interact with acidic stationary phases in chromatography. The hydroxyl group is polar and can participate in hydrogen bonding. The bulky, nonpolar benzhydryl group influences solubility.

The Synthetic Context: Anticipating Impurities

Effective purification begins with an understanding of the synthetic route and the potential impurities that may arise. A common pathway to this compound involves the reduction of its corresponding ketone precursor, 2-Benzhydryl-2-azaspiro[3.3]heptan-5-one.

Synthesis and Impurities Ketone 2-Benzhydryl-2-azaspiro[3.3]heptan-5-one Reduction Reduction (e.g., NaBH₄, LiAlH₄) Ketone->Reduction Product This compound (Target Molecule) Reduction->Product UnreactedKetone Unreacted Ketone (Impurity A) Reduction->UnreactedKetone Incomplete Reaction SolventAdducts Solvent Adducts/ By-products Reduction->SolventAdducts Side Reactions Debenzhydrylated 2-Azaspiro[3.3]heptan-5-ol (Impurity B) Product->Debenzhydrylated Side Reaction (Debenzhydrylation) Chromatography Workflow Start Crude Product TLC TLC Analysis to Determine Eluent Start->TLC Packing Pack Column with Silica Gel TLC->Packing Loading Load Sample Packing->Loading Elution Elute with Hexane/EtOAc (+ 0.5% TEA) Loading->Elution Collection Collect Fractions Elution->Collection Monitoring Monitor Fractions by TLC Collection->Monitoring Monitoring->Collection Continue Combine Combine Pure Fractions Monitoring->Combine Pure Evaporation Evaporate Solvent Combine->Evaporation End Pure Product Evaporation->End

References

Technical Support Center: Synthesis of Substituted Azaspiro[3.3]heptanes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted azaspiro[3.3]heptanes. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the synthetic complexities of this valuable structural motif. Azaspiro[3.3]heptanes are increasingly sought after as bioisosteres for common saturated heterocycles like piperidines and morpholines, offering a unique three-dimensional chemical space.[1][2][3] However, their synthesis, often involving the construction of two strained four-membered rings, can be accompanied by specific side reactions.

This document provides troubleshooting guides and frequently asked questions (FAQs) in a direct Q&A format to address common challenges encountered during their synthesis. The advice herein is based on established synthetic protocols and mechanistic principles to ensure scientific integrity and practical utility.

Part 1: Frequently Asked Questions (FAQs)

FAQ 1: My overall yield is consistently low when targeting a 1-azaspiro[3.3]heptane derivative via the [2+2] cycloaddition/reduction pathway. What are the likely causes?

Low overall yield in this two-step sequence often points to issues in either the initial cycloaddition or the subsequent reduction. A common strategy involves the thermal [2+2] cycloaddition of an alkene with an isocyanate to form a spirocyclic β-lactam, which is then reduced.[4][5]

Potential Issues:

  • Inefficient Cycloaddition: The [2+2] cycloaddition can be sensitive to steric hindrance on either the alkene or the isocyanate. Highly substituted reactants may require more forcing conditions (higher temperatures, longer reaction times), which can lead to decomposition.

  • β-Lactam Ring Instability: The formed spirocyclic β-lactam is a strained intermediate. During workup or purification, it may be susceptible to hydrolysis or other ring-opening reactions, especially under acidic or basic conditions.

  • Incomplete Reduction: The reduction of the β-lactam amide to the corresponding amine requires powerful reducing agents like alane (generated from LiAlH₄ and AlCl₃) or LiAlH₄ itself.[4][5] Incomplete reduction will result in a mixture of the desired product and the starting β-lactam or partially reduced intermediates.

  • Product Isolation Challenges: Highly polar amino alcohols or diamines resulting from the reduction can be water-soluble, making extraction from aqueous workups difficult.[5]

Troubleshooting Flowchart:

start Low Overall Yield check_cyclo Analyze Cycloaddition Step (LC-MS/¹H NMR of crude reaction) start->check_cyclo cyclo_ok Cycloaddition is Clean & High-Yielding check_cyclo->cyclo_ok cyclo_issue Issue with Cycloaddition check_cyclo->cyclo_issue Low conversion or multiple byproducts check_reduc Analyze Reduction Step (TLC/LC-MS of crude reaction) reduc_ok Reduction is Clean & Complete check_reduc->reduc_ok reduc_issue Issue with Reduction check_reduc->reduc_issue Incomplete reaction or side products cyclo_ok->check_reduc isolate_issue Issue with Product Isolation reduc_ok->isolate_issue cyclo_sol Troubleshoot Cycloaddition: - Optimize temperature/time - Check reactant purity - Consider alternative isocyanate cyclo_issue->cyclo_sol reduc_sol Troubleshoot Reduction: - Use fresh, potent reducing agent - Optimize stoichiometry of reducing agent - Ensure anhydrous conditions reduc_issue->reduc_sol isolate_sol Troubleshoot Isolation: - N-protection (e.g., Boc) post-reduction - Isolate as a salt (e.g., HCl) - Use alternative extraction solvents isolate_issue->isolate_sol

Caption: Troubleshooting low yield in 1-azaspiro[3.3]heptane synthesis.

FAQ 2: During the synthesis of a spirocyclic compound, I am observing significant amounts of a higher molecular weight species, suggesting polymerization. How can I favor the intramolecular cyclization over intermolecular reactions?

This is a classic challenge in ring-forming reactions, especially for strained systems. Intramolecular reactions are generally favored entropically, but this advantage diminishes for the formation of small, strained rings.[6] Intermolecular side reactions can compete, leading to dimers, trimers, or polymers.

Key Principles to Favor Intramolecular Reactions:

  • High Dilution: The principle of high dilution is the most effective tool. By significantly increasing the solvent volume, you decrease the concentration of the reactant, thereby reducing the probability of two molecules encountering each other. This gives the reactive ends of a single molecule a greater chance to find each other and cyclize.[7]

  • Slow Addition: A related technique is to add the reactant solution slowly (e.g., via syringe pump) to a large volume of solvent. This maintains a very low instantaneous concentration of the reactant, further promoting the intramolecular pathway.

  • Reaction Temperature: The effect of temperature can be complex. Lower temperatures can sometimes favor the desired intramolecular product by slowing down the higher-activation-energy intermolecular reaction. However, if the desired cyclization also has a high activation barrier, cooling may simply halt the reaction. This parameter should be optimized empirically.

General Reaction Scheme: Intramolecular vs. Intermolecular Pathways

sub Bifunctional Precursor (X-R-Y) intra Desired Spirocycle sub->intra Intramolecular (High Dilution) inter Dimer (X-R-Y-R-Y) sub->inter Intermolecular (High Concentration) polymer Polymer inter->polymer ...

Caption: Competing intramolecular vs. intermolecular reaction pathways.

FAQ 3: My reaction to form a substituted 2-azaspiro[3.3]heptane is giving a poor diastereomeric ratio. How can I improve stereoselectivity?

Achieving high stereoselectivity is a common challenge in spirocycle synthesis due to the creation of a quaternary stereocenter at the spiro atom.[8] The facial selectivity of an incoming reagent or an intramolecular cyclization determines the final stereochemical outcome.

Strategies to Improve Diastereoselectivity:

  • Chiral Auxiliaries/Catalysts: Employing a chiral auxiliary on your starting material can effectively block one face of the molecule, directing the reaction to the other. Alternatively, chiral catalysts (organocatalysts or metal complexes) can create a chiral environment that favors the formation of one diastereomer.[8]

  • Substrate Control: The inherent stereochemistry of your substrate can influence the outcome. Bulky substituents can direct an incoming reagent to the less hindered face.

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature often enhances selectivity by favoring the pathway with the lower activation energy, which typically leads to the thermodynamically more stable product.

    • Solvent: The polarity and coordinating ability of the solvent can influence the transition state geometry and, therefore, the stereochemical outcome.

  • Post-Reaction Separation/Isomerization: If improving the reaction's selectivity is not feasible, consider chromatographic separation of the diastereomers (e.g., column chromatography, SFC). In some cases, it might be possible to isomerize the undesired diastereomer to the desired one under specific conditions (e.g., epimerization at a stereocenter adjacent to a carbonyl group).

ParameterEffect on DiastereoselectivityRationale
Temperature Lowering temperature generally increases d.r.Exploits small differences in activation energies between diastereomeric transition states.
Solvent Can have a significant, but hard-to-predict, effect.Solvation of the transition state can alter its energy and geometry.
Catalyst Chiral catalysts can induce high enantioselectivity and diastereoselectivity.Creates a defined chiral pocket for the reaction to occur in.
Steric Bulk Larger substituents can increase facial bias.Directs the reaction pathway to the sterically less encumbered face of the molecule.

Part 2: Troubleshooting Specific Side Reactions

Problem 1: Ring-Opening of the Azaspiro[3.3]heptane Core

The azaspiro[3.3]heptane framework, containing two strained four-membered rings, can be susceptible to nucleophilic or acid-catalyzed ring-opening, particularly under harsh reaction conditions.

Q: I am attempting to deprotect an N-Boc protected azaspiro[3.3]heptane using strong acid (e.g., neat TFA), but I am seeing multiple products and loss of the spirocyclic core. What is happening?

A: Strong acids can protonate the nitrogen atom, which can activate the strained azetidine ring towards nucleophilic attack, or in some cases, lead to ring-opening via carbocationic intermediates. The trifluoroacetate counter-ion or other nucleophiles present can attack one of the ring carbons, leading to a ring-opened product.

Mechanism of Acid-Mediated Ring Opening:

start N-Boc Azaspiro[3.3]heptane step1 Protonation by Strong Acid (H⁺) start->step1 step2 Loss of Boc group step1->step2 step3 Protonated Azaspiro[3.3]heptane step2->step3 step4 Nucleophilic Attack (Nu⁻) on α-carbon step3->step4 product Ring-Opened Product step4->product

Caption: Potential pathway for acid-mediated ring-opening.

Recommended Solutions:

  • Milder Deprotection Conditions:

    • Use HCl in a solvent like 1,4-dioxane or diethyl ether. This is often sufficient to remove the Boc group without causing significant ring-opening.

    • Consider using milder acids like phosphoric acid or carefully controlled amounts of TFA in a chlorinated solvent (e.g., DCM).

  • Alternative Protecting Groups: If the desired chemistry requires strongly acidic or basic conditions, consider a protecting group that can be removed under orthogonal conditions.

Protecting GroupCommon Deprotection ReagentConditions
Boc (tert-Butoxycarbonyl)TFA, HClAcidic
Cbz (Carboxybenzyl)H₂, Pd/CHydrogenolysis
Fmoc (Fluorenylmethyloxycarbonyl)PiperidineBasic
Nosyl (2-Nitrobenzenesulfonyl)Thiophenol, K₂CO₃Nucleophilic Aromatic Substitution

References for protecting groups:[9],[10],[11]

Problem 2: Dimerization of Reactants in Cycloaddition Reactions

In syntheses involving [3+2] or [2+2] cycloadditions, dimerization of one of the reactive intermediates can be a significant side reaction, consuming starting material and reducing the yield of the desired spirocycle.[12]

Q: In my 1,3-dipolar cycloaddition to form a spiro-pyrazoline, I am observing a significant amount of a byproduct with double the mass of my dipole precursor. How can I prevent this?

A: This is a classic case of dipole dimerization. Nitrile imines, for example, which are generated in situ for cycloadditions, are known to dimerize to form 1,2,4,5-tetrazines if they do not react with the dipolarophile quickly enough.[12]

Preventative Measures:

  • Control Stoichiometry: Using a slight excess of the dipole precursor (e.g., 1.2 equivalents) can compensate for some dimerization, but a large excess can exacerbate the problem by increasing the dipole concentration.[12]

  • Slow Generation/Addition: Generate the reactive dipole in situ in the presence of the dipolarophile. If possible, slowly add the precursor of the dipole to the reaction mixture containing the dipolarophile to keep the instantaneous concentration of the dipole low.

  • Temperature Control: The optimal temperature will be a balance. It needs to be high enough for the desired cycloaddition to proceed at a reasonable rate but low enough to minimize the rate of dimerization. This often requires empirical screening.

  • Choice of Base/Solvent: The base used to generate the dipole and the solvent can affect the rate of both dimerization and cycloaddition. A screen of conditions may be necessary to find the optimal combination.

Part 3: Experimental Protocols

Protocol 1: General Procedure for N-Boc Protection of a Reduced Azaspiro[3.3]heptane Derivative

This protocol is essential for improving the handling and purification of polar amino-alcohol or diamine products obtained after β-lactam reduction.[5]

  • Dissolution: Dissolve the crude amine (1.0 eq) obtained from the reduction step in a suitable solvent such as dichloromethane (DCM) or a mixture of THF and water.

  • Base and Boc Anhydride Addition: Add a base such as triethylamine (1.5 eq) or sodium bicarbonate (2.0 eq, if using an aqueous solvent system). Cool the mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 eq) in the same solvent dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting amine is fully consumed.

  • Workup: Quench the reaction with water or a saturated aqueous solution of NH₄Cl. Separate the organic layer. Extract the aqueous layer with the organic solvent (e.g., DCM or EtOAc) two to three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude N-Boc protected product can then be purified by flash column chromatography on silica gel.

References

Technical Support Center: Optimizing N-Benzhydrylation of Azaspiroheptanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-benzhydrylation of azaspiroheptanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, we will address common challenges, provide in-depth troubleshooting strategies, and offer detailed experimental protocols to ensure successful and reproducible outcomes. Our approach is grounded in mechanistic understanding and practical, field-tested experience.

Introduction: The Significance of N-Benzhydrylated Azaspiroheptanols

N-benzhydrylated azaspiro[3.3]heptane scaffolds are of significant interest in medicinal chemistry. The rigid, three-dimensional nature of the azaspiro[3.3]heptane core offers a unique structural motif that can improve metabolic stability and reduce lipophilicity in drug candidates. The N-benzhydryl group, in turn, is a common pharmacophore found in numerous biologically active compounds, often contributing to receptor affinity and modulating pharmacokinetic properties. The successful and selective synthesis of N-benzhydrylated azaspiroheptanols is therefore a critical step in the development of novel therapeutics.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured to directly address the most common issues encountered during the N-benzhydrylation of 2-azaspiro[3.3]heptan-6-ol.

Question 1: I am observing low to no conversion of my starting material, 2-azaspiro[3.3]heptan-6-ol. What are the likely causes?

Low conversion is a frequent challenge and can often be attributed to several factors. A systematic approach to troubleshooting is essential.

Underlying Causes & Solutions:

  • Insufficient Basicity: The N-alkylation of a secondary amine with an alkyl halide generates a hydrohalic acid (e.g., HBr) as a byproduct. This acid can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

    • Solution: Employ a suitable non-nucleophilic base to scavenge the acid. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective. Organic bases such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) can also be used. A slight excess of the base (1.5-2.0 equivalents) is recommended. The choice of base can be critical; for instance, stronger bases may be required for less reactive alkylating agents.[1]

  • Inappropriate Solvent: The choice of solvent plays a crucial role in an Sₙ2 reaction by influencing the solubility of reactants and the solvation of the transition state.

    • Solution: Polar aprotic solvents such as acetonitrile (ACN), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are generally preferred as they can dissolve the amine and the alkylating agent while not overly solvating the nucleophile, thus promoting the reaction.[2]

  • Steric Hindrance: The azaspiro[3.3]heptane core is a sterically demanding structure. The benzhydryl group is also bulky, which can lead to a slow reaction rate.

    • Solution: Increase the reaction temperature to overcome the activation energy barrier. Temperatures in the range of 60-100 °C are commonly employed. Monitoring the reaction by TLC or LC-MS is crucial to determine the optimal reaction time and temperature, and to avoid decomposition.

  • Leaving Group Reactivity: The nature of the leaving group on the benzhydryl moiety significantly impacts the reaction rate.

    • Solution: Benzhydryl bromide is generally more reactive than benzhydryl chloride. If using the chloride, consider adding a catalytic amount of a soluble iodide salt (e.g., NaI or KI) to facilitate an in situ Finkelstein reaction, converting the less reactive chloride to the more reactive iodide.

Question 2: My reaction is messy, showing multiple spots on TLC, and I am struggling to isolate the desired N-benzhydrylated product. What are the potential side reactions?

The presence of multiple byproducts is a common issue, primarily arising from over-alkylation and reactions involving the hydroxyl group.

Common Side Reactions:

  • O-Alkylation: The hydroxyl group on the azaspiroheptanol is also nucleophilic and can compete with the secondary amine for the benzhydrylating agent, leading to the formation of the O-benzhydrylated byproduct.[3]

    • Troubleshooting:

      • Choice of Base: A carefully selected base can modulate the relative nucleophilicity of the amine and the alcohol. A milder base may favor N-alkylation.

      • Protecting Groups: While adding steps to the synthesis, protecting the hydroxyl group as a silyl ether (e.g., TBDMS) or a benzyl ether prior to N-alkylation can completely prevent O-alkylation. The protecting group can then be removed in a subsequent step.

      • Reaction Temperature: Higher temperatures can sometimes favor the thermodynamically more stable N-alkylated product, but this is not always the case and needs to be determined empirically.

  • Quaternary Ammonium Salt Formation (Over-alkylation): While less common with bulky benzhydryl groups, it is possible for the product, a tertiary amine, to react further with the alkylating agent to form a quaternary ammonium salt.[4]

    • Troubleshooting:

      • Stoichiometry Control: Use a slight excess of the azaspiroheptanol (e.g., 1.1-1.2 equivalents) relative to the benzhydrylating agent to minimize the chance of the product reacting further.

      • Slow Addition: Adding the benzhydrylating agent slowly to the reaction mixture can help maintain a low concentration of the alkylating agent, favoring mono-alkylation.

Question 3: How can I effectively purify the final product, N-benzhydryl-2-azaspiro[3.3]heptan-6-ol?

Purification can be challenging due to the potential for similar polarities between the starting material, product, and byproducts.

Purification Strategies:

  • Aqueous Workup: A standard aqueous workup can help remove inorganic salts and water-soluble impurities. Partitioning between an organic solvent (e.g., ethyl acetate or dichloromethane) and water is a good first step.

  • Column Chromatography: Silica gel column chromatography is often the most effective method for separating the desired product from unreacted starting materials and byproducts.

    • Solvent System: A gradient elution using a mixture of a non-polar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate or a mixture of dichloromethane and methanol) is typically effective. The exact solvent system will need to be optimized based on TLC analysis.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification technique. Experiment with different solvent systems, such as ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on specific laboratory conditions and substrate batches.

Protocol 1: Direct N-Benzhydrylation of 2-Azaspiro[3.3]heptan-6-ol

This protocol outlines a direct approach to the N-benzhydrylation.

Materials:

  • 2-Azaspiro[3.3]heptan-6-ol

  • Benzhydryl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (ACN), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 2-azaspiro[3.3]heptan-6-ol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous acetonitrile to achieve a concentration of approximately 0.1 M with respect to the azaspiroheptanol.

  • Stir the suspension at room temperature for 15 minutes.

  • Add benzhydryl bromide (1.1 eq) to the reaction mixture.

  • Heat the reaction to 80 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: N-Benzhydrylation with Hydroxyl Protection

This two-step protocol minimizes the risk of O-alkylation.

Step 1: Protection of the Hydroxyl Group

(This is a general procedure and may need optimization)

  • Dissolve 2-azaspiro[3.3]heptan-6-ol (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add imidazole (1.5 eq) and tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 eq).

  • Stir at room temperature and monitor by TLC.

  • Upon completion, wash the reaction with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the protected intermediate.

Step 2: N-Benzhydrylation

  • Follow the procedure in Protocol 1 , using the TBDMS-protected azaspiroheptanol as the starting material.

Step 3: Deprotection

  • Dissolve the purified, protected product in tetrahydrofuran (THF).

  • Add a solution of tetrabutylammonium fluoride (TBAF) (1.1 eq, 1M in THF).

  • Stir at room temperature and monitor by TLC.

  • Upon completion, concentrate the reaction and purify by column chromatography to yield the final product.

Data Summary & Visualization

Table 1: Recommended Reaction Parameters
ParameterRecommended ConditionRationale
Stoichiometry Azaspiroheptanol (1.0 eq), Benzhydryl Bromide (1.1 eq)A slight excess of the alkylating agent drives the reaction to completion.
Base K₂CO₃ or Cs₂CO₃ (2.0 eq)Neutralizes the HBr byproduct without being overly reactive.
Solvent Anhydrous Acetonitrile or DMFPolar aprotic solvent facilitates the Sₙ2 reaction.
Temperature 60-80 °COvercomes steric hindrance and activation energy.
Concentration ~0.1 MA moderate concentration balances reaction rate and solubility.
Diagrams

Reaction_Troubleshooting

Side_Reactions

References

Stability issues of 2-Benzhydryl-2-azaspiro[3.3]heptan-5-OL under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 2-Benzhydryl-2-azaspiro[3.3]heptan-5-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this compound under various experimental conditions. Here, we delve into the chemical behavior of this unique spirocyclic molecule, offering troubleshooting advice and frequently asked questions to ensure the integrity of your research.

Introduction to the Molecule and its Stability Profile

This compound is a valuable building block in medicinal chemistry, prized for its rigid, three-dimensional structure. The 2-azaspiro[3.3]heptane core is increasingly utilized as a bioisostere for piperidine, offering improved metabolic stability and novel exit vectors for molecular design.[1] However, the presence of a tertiary amine, a secondary alcohol, and a bulky benzhydryl group introduces specific chemical liabilities that must be considered, particularly when exposing the compound to acidic or basic conditions during synthesis, purification, or formulation development.

This guide will focus on the two primary areas of concern: acidic and basic instability. We will explore the likely degradation pathways, provide methods for detection, and offer solutions to mitigate these issues.

Part 1: Troubleshooting Guide for Stability Issues

This section addresses specific problems you may encounter during your experiments and provides actionable solutions.

Issue 1: Unexpected Impurities Observed by HPLC/LC-MS after Acidic Workup or Purification.

Symptoms:

  • Multiple new peaks in your chromatogram.

  • A decrease in the area of the parent compound peak.

  • Poor mass balance in your reaction.[2]

Potential Cause: Under acidic conditions, two primary degradation pathways are likely for this compound:

  • Acid-Catalyzed Dehydration of the Secondary Alcohol: The hydroxyl group at the C-5 position can be protonated by a strong acid, forming a good leaving group (water). Subsequent elimination, likely proceeding through an E1 mechanism, would result in the formation of an alkene.[3][4][5] The stability of the potential secondary carbocation intermediate is a driving factor for this reaction.[3][6]

  • N-Debenzhydrylation: While generally stable, the bond between the nitrogen and the benzhydryl group can be susceptible to cleavage under strongly acidic conditions, especially with heating. This would generate the parent 2-azaspiro[3.3]heptan-5-ol and a benzhydryl cation, which could then react further.

Troubleshooting and Mitigation Strategies:

  • pH Control: Avoid strongly acidic conditions if possible. If an acidic pH is required, use a milder acid or a buffered system. Neutralize acidic solutions promptly after your transformation is complete, even before concentration.

  • Temperature Management: Perform acidic steps at lower temperatures (0 °C to room temperature) to minimize the rate of degradation reactions.[7]

  • Choice of Acid: If a protic acid is necessary, consider using a weaker acid or a solid-supported acid for easier removal and to minimize exposure time.

  • Protective Group Strategy: If the hydroxyl group is not essential for the immediate transformation, consider protecting it as a silyl ether or another acid-labile protecting group that can be removed under milder conditions later.

Issue 2: Degradation Observed During Storage in Certain Solvents or Formulations.

Symptoms:

  • Appearance of degradants over time in QC samples.

  • Changes in the physical appearance of the material (e.g., color change).

Potential Cause: Trace amounts of acidic or basic impurities in solvents or excipients can catalyze degradation over time. The tertiary amine can also be susceptible to oxidation, forming an N-oxide, although this is less specific to acidic/basic conditions.

Troubleshooting and Mitigation Strategies:

  • Solvent Purity: Use high-purity, peroxide-free solvents for storage and formulation.

  • Excipient Compatibility: Conduct forced degradation studies with your intended formulation excipients to identify any incompatibilities.[8] Aldehyde impurities in excipients, for example, can react with amines.[9]

  • Buffering: For liquid formulations, consider using a buffering agent to maintain a pH where the molecule is most stable.

  • Inert Atmosphere: Store the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the most likely degradation product of this compound in 1N HCl at 50°C?

A1: The most probable major degradation product under these conditions is 2-Benzhydryl-2-azaspiro[3.3]hept-5-ene, formed via acid-catalyzed dehydration of the secondary alcohol.[3][4][5] The reaction mechanism likely involves protonation of the hydroxyl group, followed by loss of water to form a carbocation, and subsequent elimination of a proton to form the alkene.

Q2: Is this compound stable to common basic conditions like 1N NaOH?

A2: Generally, secondary alcohols and tertiary amines are relatively stable under basic conditions, especially at room temperature. However, prolonged exposure to strong bases at elevated temperatures could potentially lead to unforeseen degradation pathways. It is always recommended to perform a preliminary stability test under your specific experimental conditions.

Q3: My HPLC chromatogram shows multiple new peaks after a degradation experiment. How do I identify these unknown degradants?

A3: The most effective method for identifying unknown degradation products is Liquid Chromatography coupled with Mass Spectrometry (LC-MS).[6] High-resolution mass spectrometry (HRMS) can provide the elemental composition of the degradants. For further structural elucidation, techniques like MS/MS can be employed to induce fragmentation and provide structural information.

Q4: How can I perform a controlled forced degradation study on this molecule?

A4: A systematic approach is recommended. Start with milder conditions and gradually increase the severity until you achieve the desired level of degradation (typically 5-20%).[6]

Stress Condition Initial Recommended Conditions More Stringent Conditions
Acid Hydrolysis 0.1 M HCl at room temperature1 M HCl at 50-70°C
Base Hydrolysis 0.1 M NaOH at room temperature1 M NaOH at 50-70°C

For each condition, withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24 hours) and immediately neutralize them before HPLC or LC-MS analysis.[6]

Part 3: Visualizing the Degradation Pathway and Experimental Workflow

Predicted Acid-Catalyzed Degradation Pathway

G cluster_main Acid-Catalyzed Dehydration (E1 Mechanism) A This compound B Protonation of Hydroxyl Group A->B + H+ C Formation of Alkyloxonium Ion B->C D Loss of Water (Leaving Group) C->D - H2O E Formation of Secondary Carbocation D->E F Deprotonation E->F - H+ G 2-Benzhydryl-2-azaspiro[3.3]hept-5-ene (Alkene Product) F->G

Caption: Predicted E1 mechanism for the acid-catalyzed dehydration of the title compound.

Workflow for Forced Degradation Study

G cluster_workflow Forced Degradation Experimental Workflow cluster_sampling Time-Point Sampling start Prepare Stock Solution of Compound acid Acid Stress (e.g., 0.1M HCl, RT) start->acid base Base Stress (e.g., 0.1M NaOH, RT) start->base control Control (Solvent only, RT) start->control t1 T = 2h acid->t1 base->t1 control->t1 neutralize Neutralize Aliquot t1->neutralize t2 T = 8h t2->neutralize t3 T = 24h t3->neutralize analysis HPLC / LC-MS Analysis neutralize->analysis data Compare Degradant Profiles vs. Control analysis->data

Caption: General workflow for conducting a forced degradation study.

References

Technical Support Center: Strategies for Overcoming Solubility Challenges with 2-Benzhydryl-2-azaspiro[3.3]heptan-5-OL

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 2-Benzhydryl-2-azaspiro[3.3]heptan-5-OL. This document is designed for researchers, scientists, and drug development professionals to proactively address and resolve solubility issues commonly encountered with this compound. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions during your experiments.

Understanding the Molecule: A Physicochemical Profile

The solubility behavior of this compound is dictated by its distinct structural features. A clear understanding of these components is the first step in troubleshooting.

  • The Benzhydryl Group: This large, bulky moiety, consisting of two phenyl rings, is highly lipophilic (fat-loving) and hydrophobic (water-fearing).[1][2][3] It is the primary contributor to the molecule's poor aqueous solubility.

  • The 2-Azaspiro[3.3]heptane Core: This is a rigid, three-dimensional spirocyclic scaffold.[4][5][6][7] Its rigidity can contribute to high crystal lattice energy, meaning more energy is required to break apart the solid state and dissolve it. The nitrogen atom within this core is a tertiary amine.

  • The Tertiary Amine (-N-): As a basic functional group, this nitrogen can accept a proton (H+) to form a positively charged ammonium salt.[8][9] This ionization dramatically increases water solubility and is the most critical handle for solubility manipulation.

  • The Hydroxyl Group (-OH): This polar group can participate in hydrogen bonding with water, which provides a slight counter-balance to the hydrophobic benzhydryl group.

An initial analysis using Lipinski's Rule of Five, a guideline for evaluating the druglikeness of a compound, suggests that this molecule has favorable properties for an orally active drug, provided solubility can be managed.[10][11][12][13]

PropertyValueImplication for Solubility
Molecular Formula C₁₉H₂₁NO[14]-
Molecular Weight 279.37 g/mol [14]< 500 Da (Complies with Lipinski's Rule)[10][13]
Hydrogen Bond Donors 1 (from the -OH group)< 5 (Complies with Lipinski's Rule)[10][13]
Hydrogen Bond Acceptors 2 (the N and O atoms)< 10 (Complies with Lipinski's Rule)[10][13]
Predicted pKa ~6.7-7.5 (for the tertiary amine)The amine is basic and will be protonated at acidic pH.
Predicted LogP > 3.5Highly lipophilic, indicating poor intrinsic aqueous solubility.[15]

Troubleshooting Guide & FAQs

This section is structured to guide you from the simplest to the most advanced solubilization techniques.

Q1: My compound is insoluble in standard aqueous buffers (e.g., PBS at pH 7.4). What is the first and most effective step?

Answer: pH Adjustment.

The most direct strategy is to exploit the basic tertiary amine. By lowering the pH of the solvent, you can protonate the nitrogen atom, forming a water-soluble ammonium salt. This is often the most effective initial approach for ionizable compounds.[16][][18]

Causality: Why This Works

The uncharged (free base) form of the molecule is dominated by its hydrophobic benzhydryl group, leading to poor aqueous solubility. Upon protonation, the molecule acquires a positive charge, making it a salt. The strong ion-dipole interactions between the charged ammonium ion and water molecules are energetically favorable and typically overcome the hydrophobicity, leading to significantly enhanced solubility.[8]

Caption: pH-dependent equilibrium of the amine group.

Protocol 1: Determining the pH-Solubility Profile
  • Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 9.

  • Addition: Add an excess amount of this compound powder to a fixed volume (e.g., 1 mL) of each buffer in separate vials. Ensure enough solid is present that some remains undissolved.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Analysis: Plot the measured solubility (e.g., in µg/mL) against the pH of the buffer. You should observe a significant increase in solubility as the pH drops below the compound's pKa.

Q2: pH adjustment is insufficient, causes compound degradation, or my experiment requires a near-neutral pH. What should I try next?

Answer: Use of Co-solvents.

If pH manipulation is not an option, the next step is to modify the solvent itself by using co-solvents. Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[19][20] This makes the environment more "hospitable" to lipophilic compounds.[21][22]

Causality: Why This Works

Water molecules form a highly ordered, strong hydrogen-bonding network. A non-polar solute like our compound disrupts this network, which is energetically unfavorable, causing the solute to be "pushed out" of the solution. Co-solvents work by disrupting this hydrogen-bonding network of water, reducing the "self-association" of water and lowering the polarity of the bulk solvent.[] This decreases the energy penalty required to create a cavity for the solute, thus increasing solubility.[23]

Co-SolventDielectric Constant (20°C)Notes
Water80.1Highly polar
Glycerol 42.5Viscous, generally non-toxic
Ethanol 24.5Common, can have biological effects
Propylene Glycol (PG) 32.0Common pharmaceutical excipient
Polyethylene Glycol 400 (PEG 400) ~12.5Low toxicity, widely used in formulations
Dimethyl Sulfoxide (DMSO) 46.7Excellent solvent, but can be toxic and affect cell membranes
Protocol 2: Co-solvent Screening Workflow
  • Stock Solution: Prepare a high-concentration stock solution of the compound in 100% of a co-solvent you wish to test (e.g., 20 mg/mL in DMSO).

  • Serial Dilution: Create a series of aqueous buffer solutions (at your desired final pH) containing increasing percentages of the co-solvent (e.g., 0%, 1%, 2%, 5%, 10%, 20% v/v).

  • Titration: Add a small, fixed volume of the stock solution to each of the co-solvent buffer solutions.

  • Observation: Visually inspect for precipitation immediately and after a set time (e.g., 2 hours). The lowest percentage of co-solvent that maintains a clear solution is the minimum required for that concentration.

  • Validation: Use dynamic light scattering (DLS) to confirm the absence of nano-precipitates in solutions that appear clear to the naked eye.

Caption: Workflow for co-solvent screening.

Q3: My compound precipitates upon dilution into a larger aqueous volume, even with co-solvents. How can I improve stability in solution?

Answer: Surfactants or Complexation Agents.

When simple co-solvents fail, more sophisticated formulation strategies are needed. The two most common are micellar solubilization with surfactants and inclusion complexation with cyclodextrins.

Strategy A: Surfactant-Based Micellar Solubilization

Surfactants are amphiphilic molecules with a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail.[24] Above a certain concentration, called the Critical Micelle Concentration (CMC), they self-assemble into spherical structures called micelles. The hydrophobic tails form the core of the micelle, creating a "nanodroplet" of oily environment within the aqueous solution. The poorly soluble benzhydryl group of your compound will preferentially partition into this hydrophobic core, while the hydrophilic heads keep the entire micelle dissolved in water.[25][26]

Common non-ionic surfactants used in research include Polysorbate 80 (Tween® 80) and Poloxamer 188.

Strategy B: Cyclodextrin Inclusion Complexation

Cyclodextrins are cyclic oligosaccharides shaped like a hollow cone, with a hydrophobic interior and a hydrophilic exterior.[27][28] They can encapsulate "guest" molecules, like your compound, if the guest has the right size and shape to fit into the hydrophobic cavity.[29][30] This forms a "host-guest" inclusion complex. The hydrophilic exterior of the cyclodextrin then renders the entire complex water-soluble.[31] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used due to their high aqueous solubility and safety profiles.[27]

Inclusion_Complex cluster_0 Components cluster_1 Formation Compound Drug Molecule (Hydrophobic Part) Complex Water-Soluble Inclusion Complex Compound->Complex + Water Cyclodextrin Cyclodextrin->Complex + Water CD_label Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity)

Caption: Formation of a cyclodextrin inclusion complex.

Protocol 3: Preparing a Cyclodextrin Formulation
  • Selection: Choose a cyclodextrin, such as HP-β-CD.

  • Solution Prep: Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., 10% w/v).

  • Compound Addition: Add an excess of this compound to the cyclodextrin solution.

  • Complexation: Stir or sonicate the mixture for several hours (or overnight) at a controlled temperature to facilitate the formation of the inclusion complex.

  • Clarification: Remove the undissolved compound by centrifugation or filtration (using a 0.22 µm filter).

  • Quantification: Analyze the clear filtrate/supernatant via HPLC to determine the concentration of the solubilized compound.

Summary & Decision-Making Workflow

Choosing the right solubilization strategy depends on your experimental context, including required concentration, allowable excipients, and administration route. The following workflow provides a general guide.

Solubility_Decision_Tree decision decision result result Start Start: Poor Aqueous Solubility Q_pH Is pH modification acceptable? Start->Q_pH Use_pH Adjust pH to < pKa (e.g., pH 4-5) Q_pH->Use_pH Yes Q_Cosolvent Try Co-solvents (DMSO, PEG 400, EtOH) Q_pH->Q_Cosolvent No Check_Sol_pH Solubility sufficient? Use_pH->Check_Sol_pH End1 Protocol Complete Check_Sol_pH->End1 Yes Check_Sol_pH->Q_Cosolvent No Check_Sol_Co Solubility sufficient and stable upon dilution? Q_Cosolvent->Check_Sol_Co End2 Protocol Complete Check_Sol_Co->End2 Yes Advanced Use Advanced Formulations Check_Sol_Co->Advanced No Q_Advanced Choose Method Advanced->Q_Advanced Use_Cyclodextrin Complexation with Cyclodextrins (HP-β-CD) Q_Advanced->Use_Cyclodextrin e.g., for in vivo Use_Surfactant Micellar Solubilization (e.g., Tween 80) Q_Advanced->Use_Surfactant e.g., for in vitro End3 Protocol Complete Use_Cyclodextrin->End3 Use_Surfactant->End3

Caption: Decision workflow for selecting a solubilization strategy.

References

Technical Support Center: Troubleshooting the Synthesis of Azaspiro[3.3]heptane Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for azaspiro[3.3]heptane synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating these valuable three-dimensional scaffolds into their work. Azaspiro[3.3]heptanes are increasingly recognized as superior bioisosteres for common motifs like piperidine and piperazine, often enhancing properties such as aqueous solubility and metabolic stability while reducing lipophilicity.[1][2][3] However, the construction of this strained spirocyclic system can present unique challenges.

This document provides in-depth, question-and-answer-based troubleshooting for common issues encountered during synthesis, grounded in mechanistic principles and field-proven solutions.

Part 1: Core Reaction Troubleshooting

This section addresses the most frequent challenges that arise during the synthesis, focusing on yield, purity, and reaction kinetics.

Q1: My spirocyclization reaction is giving a very low yield or failing completely. What are the most common causes and how can I fix it?

A1: Low yields in the formation of the azaspiro[3.3]heptane core are a frequent hurdle. The root cause often lies in one of three areas: the nature of the precursors, the reaction conditions, or competing side reactions. A systematic approach is the most effective way to diagnose and solve the issue.

Primary Causes & Solutions:

  • Poor Nucleophilicity/Electrophilicity: In double alkylation strategies, where an amine closes the ring by reacting with a di-electrophile (e.g., 3,3-bis(bromomethyl)oxetane), the amine's nucleophilicity is critical.[4] Electron-withdrawing groups on the amine, such as those on a nitroaniline, can significantly slow down the reaction.[5]

    • Solution: Increase reaction temperature to overcome the activation barrier. However, be mindful of potential decomposition. A more robust solution is to screen stronger, non-nucleophilic bases or switch to a more polar, high-boiling point solvent like sulfolane or DMSO, which can enhance reaction rates.[4] In some cases, adding a catalytic amount of an iodide salt (e.g., KI or TBAI) can promote the reaction by in-situ formation of a more reactive alkyl iodide intermediate.[5]

  • Sub-Optimal Base and Solvent Choice: The choice of base and solvent is interdependent and crucial. A base that is poorly soluble in the reaction solvent will be ineffective. For instance, using cesium carbonate (Cs₂CO₃) in acetone can be effective due to its higher solubility compared to other inorganic bases, but it is prohibitively expensive for large-scale work.[4]

    • Solution: Create a reaction optimization table to screen various conditions. For a double alkylation with a weakly nucleophilic aniline, a strong base like aqueous sodium hydroxide in a solvent like sulfolane has proven effective on a large scale.[5]

    Table 1: Example Screening Conditions for Double N-Alkylation

    Entry Amine Substrate Electrophile Base (equiv.) Solvent Temperature (°C) Outcome Reference
    1 2-Fluoro-4-nitroaniline BBMO (1.2 eq) Cs₂CO₃ (2.5) Acetone 56 Modest Conversion [4]
    2 2-Fluoro-4-nitroaniline BBMO (1.2 eq) NaOH (2.5) Sulfolane 80 High Yield (87%) [5]

    | 3 | Benzylamine | 1,1-bis(tosyloxymethyl)cyclobutane | K₂CO₃ (3.0) | DMF | 100 | Good Conversion | General Knowledge |

    BBMO: 3,3-bis(bromomethyl)oxetane

  • Steric Hindrance: The formation of a quaternary spirocenter is sterically demanding. Bulky substituents near the reacting centers on either the amine or the electrophile can severely impede the reaction.

  • Competing Side Reactions: Instead of the desired intramolecular cyclization, intermolecular polymerization can occur, especially at high concentrations. Another common issue, particularly when using acyl chlorides to functionalize the nitrogen, is chlorination at the C3 position of the azetidine ring, which suppresses the desired spirocyclization.[6]

    • Solution: Employ high-dilution conditions to favor intramolecular cyclization over polymerization. Add the limiting reagent slowly via syringe pump over several hours. To avoid unwanted chlorination, consider converting the amine to a trifluoroacetic acid (TFA) salt before reacting it with acyl chlorides in the presence of a tertiary amine base.[6]

Experimental Protocol: General Procedure for a Robust Double N-Alkylation [5]

  • To a reaction vessel, add the aniline derivative (1.0 equiv), 3,3-bis(bromomethyl)oxetane (1.2 equiv), and sulfolane (10 mL per 1 g of aniline).

  • Begin vigorous stirring and heat the mixture to 80 °C.

  • Slowly add a solution of 50 wt% aqueous NaOH (2.5 equiv) over 1 hour using a syringe pump.

  • Maintain the reaction at 80 °C for an additional 2-3 hours, monitoring by LCMS or TLC.

  • Upon completion, cool the reaction to room temperature and proceed with aqueous workup and extraction.

Q2: My reaction produces a complex mixture of products, and the desired azaspiro[3.3]heptane is difficult to purify. What are your recommendations?

A2: Purification is a significant challenge due to the polar nature of the amine products and the potential for closely related byproducts.

Common Impurities and Purification Strategies:

  • Mono-alkylated Intermediate: The reaction may stall after the first alkylation, leaving a significant amount of the mono-alkylated, acyclic intermediate. This is especially common with less reactive starting materials.

    • Troubleshooting: Drive the reaction to completion by increasing the temperature, extending the reaction time, or using a stronger base as detailed in Q1. If this fails, the intermediate may need to be isolated and subjected to harsher conditions for the second ring-closing step.

  • Oligomeric/Polymeric Byproducts: As mentioned, intermolecular reactions can lead to dimers and oligomers. These are often high molecular weight, polar materials that can streak on silica gel.

    • Purification Strategy: Flash column chromatography is standard, but a modified approach may be necessary. Consider using a gradient with a small percentage of triethylamine or ammonium hydroxide (e.g., 0.5-1%) in your mobile phase (e.g., DCM/Methanol) to prevent the amine product from tailing on the acidic silica gel. Alternatively, reverse-phase chromatography (C18) can be effective for separating polar compounds.

  • Loss of Protecting Group: The Boc (tert-butoxycarbonyl) group is a common nitrogen protectant used in these syntheses but is labile to acid.[7] If the reaction conditions are inadvertently acidic or if the workup involves a strong acid wash, deprotection can occur. High temperatures (>30 °C) during certain reactions can also cause Boc group loss.[7]

    • Troubleshooting: Ensure all reaction and workup steps are performed under neutral or basic conditions. If purification requires acidic conditions, consider a more robust protecting group like Cbz (carboxybenzyl) or Ts (tosyl).

  • Salt Formation: The final product is a basic amine, which can form salts with any acidic species in the reaction or workup (e.g., HCl, TFA). This can change its solubility and chromatographic behavior.

    • Purification Strategy: Before extraction or chromatography, perform a basic wash (e.g., with saturated NaHCO₃ or dilute NaOH solution) to ensure the product is in its freebase form. If the product is isolated as a salt (e.g., a hydrochloride or oxalate salt), this is often a stable, crystalline solid which can be an advantage for long-term storage.[4]

Visualization: Troubleshooting Workflow for Low Yield

Below is a logical workflow to diagnose yield issues in azaspiro[3.3]heptane synthesis.

G start Low Yield / No Reaction check_sm 1. Verify Starting Material Purity & Integrity (NMR, LCMS) start->check_sm sm_ok Purity OK? check_sm->sm_ok check_cond 2. Review Reaction Conditions solvent Solvent Anhydrous? check_cond->solvent base Base Strength/Solubility Adequate? check_cond->base temp Temperature/Time Optimal? check_cond->temp analyze_side 3. Analyze Crude Mixture (LCMS, NMR) mono_alkyl Mono-alkylation Product Dominant? analyze_side->mono_alkyl polymer Polymerization Evident? analyze_side->polymer decomp Decomposition Products? analyze_side->decomp sm_ok->check_cond Yes repurify Repurify or Resynthesize SMs sm_ok->repurify No solvent->analyze_side base->analyze_side temp->analyze_side drive_rxn Force Reaction: Increase Temp/Time, Stronger Base mono_alkyl->drive_rxn Yes high_dilute Use High Dilution & Syringe Pump Addition polymer->high_dilute Yes lower_temp Lower Temperature, Check Reagent Stability decomp->lower_temp Yes

Caption: A decision tree for troubleshooting low-yield spirocyclization reactions.

Part 2: Route-Specific Challenges & Scale-Up

Q3: I am attempting a [2+2] cycloaddition to form the spirocyclic core, but it's not working. What are the critical parameters?

A3: The [2+2] cycloaddition, for instance between an alkene (like an N-protected 3-methyleneazetidine) and a ketene (like dichloroketene), is a powerful but sensitive method for constructing the cyclobutanone ring of an azaspiro[3.3]heptanone.[7][8]

Critical Parameters:

  • Ketene Generation: Ketenes are highly reactive and are generated in situ. For dichloroketene, this is typically done by reacting trichloroacetyl chloride with activated zinc or triethylamine. The rate of ketene generation must match its consumption rate to avoid dimerization.

    • Solution: Ensure slow addition of the ketene precursor to the reaction mixture containing the alkene. Maintain a consistent temperature; for dichloroketene generation, a temperature range of 0 to 30 °C is often critical.[7]

  • Alkene Stability and Purity: The exocyclic methylene group on a 3-methyleneazetidine precursor is reactive and can be prone to polymerization.

    • Solution: Use the alkene immediately after its preparation or purification. Check its purity by ¹H NMR right before use to ensure no degradation has occurred.

  • Thermal Stability: The cycloaddition reaction itself can be exothermic.

    • Solution: Careful temperature control is essential. Running the reaction at slightly elevated temperatures (e.g., refluxing hexane) can be effective, but runaway reactions are a risk. For sensitive substrates, maintaining the reaction between 0-25 °C is a safer starting point.[9]

Visualization: Mechanism of Double N-Alkylation

This diagram illustrates the stepwise formation of the azetidine ring, a common strategy for azaspiro[3.3]heptane synthesis.

Caption: The two-step nucleophilic substitution mechanism for ring formation.

Q4: I have a working small-scale procedure, but I'm facing issues when scaling up. What should I be aware of?

A4: Scaling up a reaction from milligrams to multigrams or kilograms introduces new challenges related to mass and heat transfer, reagent addition, and product isolation.

Key Scale-Up Considerations:

  • Thermal Management: Many of the reactions, particularly cyclizations and those involving highly reactive intermediates, can be exothermic. A reaction that is easily controlled in a small flask cooled by an ice bath can experience a dangerous thermal runaway in a large reactor where the surface-area-to-volume ratio is much lower.

    • Solution: Use a jacketed reactor with controlled heating/cooling. Add reagents subsurface and at a controlled rate to manage heat evolution. For highly exothermic steps, consider a semi-batch process where one reagent is added continuously to a solution of the other.

  • Mixing and Agitation: Inefficient stirring in a large vessel can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions and reducing yield.

    • Solution: Use an overhead stirrer with an appropriately sized impeller to ensure the entire reaction volume is homogenous. Baffles within the reactor can also improve mixing efficiency.

  • Isolation and Filtration: A product that is easily isolated on a small scale can become problematic on a larger one. For example, some amine oxalate salts are known to cause sluggish filtrations, which is inefficient on an industrial scale.[4][5]

    • Solution: If filtration is slow, consider switching to a different salt form (e.g., a sulfonate salt) that may have better filtration characteristics.[4] Alternatively, explore isolation via extraction and crystallization from a suitable solvent system, which is often more scalable than chromatography.

  • Reagent Cost and Availability: Reagents that are feasible for discovery chemistry (e.g., Dess-Martin periodinane, Cs₂CO₃) may be too expensive for large-scale synthesis.[4][7]

    • Solution: Re-evaluate the synthetic route to use cheaper, commodity chemicals. For example, an oxidation might be achieved more economically with a Swern oxidation or a bleach-based system instead of a specialty reagent. The synthesis of a key intermediate for the drug TBI-223 was redesigned to start from the inexpensive flame retardant tribromoneopentyl alcohol.[5]

References

How to avoid impurities in 2-Benzhydryl-2-azaspiro[3.3]heptan-5-OL production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Benzhydryl-2-azaspiro[3.3]heptan-5-ol. This guide is designed for researchers, medicinal chemists, and process development professionals. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the common challenges encountered during the production of this valuable spirocyclic scaffold, enabling you to minimize impurity formation and achieve high purity for your downstream applications.

I. Synthetic Overview & Key Challenges

The synthesis of this compound is typically achieved through the N-alkylation of the precursor, 2-azaspiro[3.3]heptan-5-ol, with a suitable benzhydrylating agent, such as benzhydryl bromide. While conceptually straightforward, this reaction is prone to several side reactions that can lead to a complex product mixture and challenging purifications.

The primary challenges in this synthesis revolve around controlling the reactivity of the nucleophilic centers (the secondary amine and the secondary alcohol) and managing the stability of the electrophilic benzhydrylating agent.

Diagram: Synthetic Pathway and Potential Impurities

cluster_impurities Potential Impurities SM1 2-Azaspiro[3.3]heptan-5-ol Product This compound (Desired Product) SM1->Product Base, Solvent Impurity2 O-Alkylated Isomer SM1->Impurity2 O-alkylation SM2 Benzhydryl Bromide SM2->Product Impurity3 1,1-Diphenylethylene (Elimination) SM2->Impurity3 Base Impurity4 Benzhydrol / Dibenzhydryl Ether (Hydrolysis) SM2->Impurity4 H2O Impurity1 Quaternary Ammonium Salt (Over-alkylation) Product->Impurity1 + Benzhydryl Bromide

Caption: Synthetic route to the target compound and major impurity pathways.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis.

Issue 1: Significant formation of a highly polar, water-soluble byproduct.

Question: My reaction mixture shows a significant amount of a new, very polar spot by TLC that stays at the baseline. After work-up, my yield of the desired product is low, and I suspect I'm losing material in the aqueous washes. What is this impurity and how can I prevent it?

Answer: This is a classic sign of over-alkylation , where the desired tertiary amine product reacts further with the benzhydryl bromide to form a quaternary ammonium salt [1]. This salt is highly polar and often water-soluble, leading to its loss during aqueous work-up and complicating purification.

Root Causes & Mitigation Strategies:
Cause Scientific Rationale Recommended Action
Incorrect Stoichiometry Using an excess of the alkylating agent (benzhydryl bromide) drives the reaction towards the thermodynamically stable quaternary salt.Use a strict 1.0 to 1.1 equivalent of benzhydryl bromide relative to the starting amine. A slight excess of the amine can be beneficial if it's easily removed later.
High Local Concentration of Alkylating Agent Rapid addition of benzhydryl bromide creates localized areas of high concentration, promoting the second alkylation on the more nucleophilic tertiary amine product.Add the benzhydryl bromide solution dropwise over an extended period (e.g., 1-2 hours) to the stirred reaction mixture. This maintains a low, steady concentration of the electrophile.
High Reaction Temperature Increased temperature accelerates all reaction rates, including the undesired second alkylation.Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature and monitor by TLC or LC-MS before considering gentle heating.
Choice of Solvent Polar aprotic solvents (e.g., DMF, DMSO) can stabilize the charged transition state leading to the quaternary salt, potentially accelerating its formation.Consider using less polar solvents like acetonitrile (ACN) or tetrahydrofuran (THF).
Troubleshooting Protocol: Minimizing Over-Alkylation
  • Setup: To a solution of 2-azaspiro[3.3]heptan-5-ol (1.0 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 1.5 eq) in anhydrous ACN (10 mL/mmol), add benzhydryl bromide (1.05 eq) dissolved in ACN dropwise over 1 hour at room temperature.

  • Monitoring: Follow the reaction's progress by TLC or LC-MS every hour. The desired product should be less polar than the starting amine, while the quaternary salt will be at the baseline (TLC) or have a much shorter retention time (RP-HPLC).

  • Work-up: Once the starting amine is consumed, quench the reaction with water. If a significant amount of quaternary salt is suspected, purification will be necessary (see Issue 4 ).

Issue 2: Presence of an isomeric impurity with similar polarity to the product.

Question: I've isolated my product, but NMR analysis shows a second set of benzhydryl protons and other unexpected signals. The mass spectrum indicates it's an isomer. What is this impurity?

Answer: You are likely observing the O-alkylated isomer , where the benzhydryl group has been attached to the oxygen of the hydroxyl group instead of the nitrogen. The nitrogen atom is generally more nucleophilic than the oxygen in amino alcohols, but competitive O-alkylation can occur, especially under certain conditions[2][3].

Root Causes & Mitigation Strategies:
Cause Scientific Rationale Recommended Action
Strong Base A strong base (e.g., NaH, LHMDS) can significantly deprotonate the hydroxyl group, creating a highly reactive alkoxide that competes effectively with the neutral amine.Use a milder, non-nucleophilic organic base like DIPEA or triethylamine (TEA). These bases are sufficient to scavenge the HBr produced but are less likely to deprotonate the alcohol.
Solvent Effects Protic solvents can solvate the amine's lone pair through hydrogen bonding, reducing its nucleophilicity and relatively favoring O-alkylation. Aprotic polar solvents can favor N-alkylation.Use a polar aprotic solvent like acetonitrile (ACN) or N,N-dimethylformamide (DMF) to enhance the nucleophilicity of the nitrogen atom.
Hard and Soft Acid-Base (HSAB) Theory Hard electrophiles tend to react with hard nucleophiles (like oxygen), while soft electrophiles react with soft nucleophiles (like nitrogen)[2]. While the benzhydryl carbocation has soft character, conditions can influence this.Using benzhydryl bromide (a softer leaving group than chloride) is generally preferred. Avoid conditions that might promote a more SN1-like mechanism, which would generate a harder carbocation intermediate.
Analytical Tip: Distinguishing N- vs. O-Benzhydryl Isomers by ¹H NMR
  • N-CH(Ph)₂: The methine proton typically appears as a singlet in the range of 4.2-4.5 ppm .

  • O-CH(Ph)₂: The methine proton of the ether will be slightly more downfield, often appearing around 5.2-5.5 ppm .

  • Alcohol -OH: The disappearance of the broad -OH signal from the starting material and the appearance of the characteristic benzhydryl methine proton signal can help confirm the reaction. The presence of both types of methine signals indicates a mixture of isomers.

Issue 3: Formation of a non-polar, UV-active impurity.

Question: My TLC plate shows a fast-moving, UV-active spot that is not my product. What is this and how can I avoid it?

Answer: This is likely 1,1-diphenylethylene , the product of an E2 elimination reaction of benzhydryl bromide, promoted by the base in your reaction mixture[4][5]. This is a common side reaction with sterically hindered secondary halides.

Root Causes & Mitigation Strategies:
Cause Scientific Rationale Recommended Action
Strong/Bulky Base Strong or sterically hindered bases can preferentially act as a base rather than allowing the desired nucleophilic substitution to occur.Use a moderately hindered base like DIPEA. Avoid very strong, hindered bases like DBU if elimination is a major issue.
High Temperature Elimination reactions are entropically favored and their rates increase more significantly with temperature compared to substitution reactions.Maintain the lowest possible reaction temperature. Room temperature is often sufficient.
Solvent Choice Polar aprotic solvents can favor SN2, while less polar solvents might slightly increase the rate of E2.Polar aprotic solvents like ACN or DMF are generally a good choice as they favor the desired SN2 pathway.

Diagram: Troubleshooting Decision Tree

Start Analyze Crude Reaction Mixture (TLC, LC-MS, ¹H NMR) Impurity_Check Major Impurity Detected? Start->Impurity_Check Polar_Impurity Highly Polar Impurity? (TLC Baseline) Impurity_Check->Polar_Impurity Yes Purify Proceed to Purification Impurity_Check->Purify No / Minor Isomeric_Impurity Isomeric Impurity? (Same Mass, Different Rt/Rf) Polar_Impurity->Isomeric_Impurity No Overalkylation Likely Over-alkylation (Quaternary Salt) Polar_Impurity->Overalkylation Yes NonPolar_Impurity Non-Polar Impurity? (High Rf) Isomeric_Impurity->NonPolar_Impurity No O_Alkylation Likely O-Alkylation Isomeric_Impurity->O_Alkylation Yes Elimination Likely Elimination (1,1-Diphenylethylene) NonPolar_Impurity->Elimination Yes NonPolar_Impurity->Purify No Action_Overalkylation Action: - Check Stoichiometry - Slow Addition of R-X - Lower Temperature Overalkylation->Action_Overalkylation Action_O_Alkylation Action: - Use Milder Base (DIPEA) - Use Polar Aprotic Solvent (ACN) O_Alkylation->Action_O_Alkylation Action_Elimination Action: - Lower Temperature - Use Less Hindered Base Elimination->Action_Elimination

Caption: Decision tree for identifying and mitigating common impurities.

Issue 4: Difficulty in purifying the final product.

Question: My crude product is a complex mixture. How can I effectively purify this compound?

Answer: Purification can be challenging due to the similar polarities of some byproducts and the distinct properties of others. A multi-step purification strategy is often required.

Purification Strategy:
  • Initial Work-up (Acid/Base Extraction):

    • Purpose: To remove non-basic impurities like 1,1-diphenylethylene and dibenzhydryl ether.

    • Protocol:

      • Dilute the reaction mixture with a water-immiscible solvent (e.g., ethyl acetate or dichloromethane).

      • Wash with a dilute acid solution (e.g., 1M HCl). The desired tertiary amine and any unreacted secondary amine will move into the aqueous layer as their hydrochloride salts. The non-basic impurities will remain in the organic layer.

      • Separate the layers. Basify the aqueous layer with a base (e.g., 1M NaOH or saturated NaHCO₃) to a pH > 10.

      • Extract the free amine back into an organic solvent.

      • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

    • Note: The quaternary ammonium salt, if present, will remain in the aqueous layer throughout this process.

  • Column Chromatography:

    • Purpose: To separate the desired product from the O-alkylated isomer and residual starting materials.

    • Stationary Phase: Silica gel is a standard choice. However, amines can streak on acidic silica. Pre-treating the silica with a small amount of triethylamine in the eluent (e.g., 0.5-1%) can significantly improve peak shape[2][6]. Alternatively, using basic alumina can be effective for separating amines[6].

    • Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point. For example, a gradient from 0% to 20% ethyl acetate in hexanes.

      • Elution Order: Expect the non-polar 1,1-diphenylethylene to elute first, followed by the O-alkylated isomer, the desired N-alkylated product, and finally the more polar starting material, 2-azaspiro[3.3]heptan-5-ol.

  • Crystallization/Precipitation (for Quaternary Salt Removal):

    • Purpose: To remove the highly polar quaternary ammonium salt impurity if it co-purifies or is present in large amounts.

    • Protocol: Quaternary ammonium salts are often crystalline and may precipitate from the reaction mixture upon cooling or from the organic solvent during work-up[7]. If the desired product is an oil or soluble, the salt can be filtered off. Alternatively, dissolving the crude mixture in a solvent in which the tertiary amine is soluble but the quaternary salt is not (e.g., diethyl ether or a hexanes/ethyl acetate mixture) can allow for the precipitation of the salt[7][8].

III. Recommended Synthetic Protocols

Protocol 1: Synthesis of Precursor (2-Azaspiro[3.3]heptan-5-ol)

The precursor can be synthesized from the commercially available tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate[1][9].

  • Reduction of the Ketone:

    • Dissolve tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (1.0 eq) in anhydrous methanol or ethanol at 0 °C.

    • Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, maintaining the temperature below 10 °C.

    • Stir at room temperature for 2-4 hours until the reaction is complete (monitored by TLC).

    • Carefully quench with water and concentrate to remove the alcohol. Extract the product with ethyl acetate.

  • Boc-Deprotection:

    • Dissolve the resulting Boc-protected alcohol in dichloromethane (DCM).

    • Add trifluoroacetic acid (TFA, 5-10 eq) and stir at room temperature for 1-2 hours.

    • Concentrate under reduced pressure, and co-evaporate with DCM to remove excess TFA.

    • The crude 2-azaspiro[3.3]heptan-5-ol is typically obtained as its TFA salt and can be used directly or after neutralization.

Protocol 2: N-Alkylation to yield this compound
  • Reaction Setup: In a dry, inert atmosphere flask, dissolve 2-azaspiro[3.3]heptan-5-ol (1.0 eq) and diisopropylethylamine (DIPEA, 1.5 eq) in anhydrous acetonitrile (ACN, 15 mL/mmol).

  • Addition of Alkylating Agent: Prepare a solution of benzhydryl bromide (1.05 eq) in a minimal amount of ACN. Add this solution to the reaction mixture dropwise via a syringe pump over 1-2 hours at room temperature.

  • Monitoring: Stir the reaction at room temperature and monitor its progress using LC-MS or TLC (e.g., 10% MeOH in DCM). The reaction is typically complete within 4-12 hours.

  • Work-up and Purification:

    • Concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in ethyl acetate and perform an acid-base extraction as described in Issue 4 to remove non-basic impurities.

    • Purify the resulting crude product by flash column chromatography on silica gel (pre-treated with 1% TEA) using a gradient of ethyl acetate in hexanes.

    • Combine the pure fractions and concentrate to yield the final product.

IV. References

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References

Validation & Comparative

The Ascendancy of Spirocyclic Scaffolds: A Comparative Guide to 2-Benzhydryl-2-azaspiro[3.3]heptan-5-ol and Other Piperidine Bioisosteres in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of central nervous system (CNS) drug discovery, the piperidine ring stands as a cornerstone scaffold, embedded in the architecture of numerous approved therapeutics. Its conformational flexibility and basic nitrogen atom offer a privileged framework for engaging a multitude of biological targets. However, the very attributes that make piperidine so versatile can also present challenges in drug development, including susceptibility to metabolic degradation and difficulties in fine-tuning physicochemical properties. This has spurred the exploration of bioisosteric replacements that can mimic the desirable features of piperidine while offering advantages in ADME (absorption, distribution, metabolism, and excretion) profiles and intellectual property.

This guide provides an in-depth comparison of 2-Benzhydryl-2-azaspiro[3.3]heptan-5-ol, a novel spirocyclic compound, with its parent piperidine scaffold and other notable bioisosteres. By examining experimental data from closely related analogs, we will construct a predictive analysis of its performance, offering valuable insights for researchers and drug development professionals.

The Rationale for Piperidine Bioisosteres

Bioisosterism, the strategy of replacing a functional group in a molecule with another group of similar size, shape, and electronic configuration, is a powerful tool in medicinal chemistry. The goal is to modulate the compound's properties to enhance efficacy, reduce toxicity, or improve its pharmacokinetic profile.[1] For the piperidine ring, common goals of bioisosteric replacement include:

  • Enhancing Metabolic Stability: The piperidine ring can be susceptible to enzymatic oxidation, particularly at the positions alpha to the nitrogen atom. Introducing steric hindrance or altering the ring's electronics through bioisosteric replacement can mitigate this.[2]

  • Modulating Physicochemical Properties: Properties such as lipophilicity (logP/logD) and aqueous solubility are critical for a drug's ADME profile. Bioisosteres can offer a means to fine-tune these parameters to achieve optimal oral bioavailability and brain penetration.

  • Exploring Novel Chemical Space: Replacing a common scaffold like piperidine with a novel bioisostere can lead to new intellectual property and potentially uncover unique interactions with the biological target.

Introducing this compound and its Piperidine Counterpart

The subject of our analysis, this compound, features a 2-azaspiro[3.3]heptane core. This rigid, three-dimensional scaffold has emerged as a compelling bioisostere for piperidine. The benzhydryl moiety, a diphenylmethyl group, is a well-established pharmacophore known to confer high affinity for the dopamine transporter (DAT), a key target in the treatment of various neurological and psychiatric disorders.[3][4]

For the purpose of this guide, we will compare this compound with its hypothetical piperidine analog, 2-Benzhydrylpiperidin-4-ol. While direct comparative data for these exact compounds is not publicly available, we can construct a robust predictive analysis based on published data for closely related structures.

A Predictive Comparison of Physicochemical and Pharmacokinetic Properties

Based on a comparative study of model compounds, we can anticipate key differences in the physicochemical and pharmacokinetic properties of this compound and its piperidine analog.

PropertyPredicted for 2-Benzhydrylpiperidin-4-olPredicted for this compoundRationale and Supporting Data
Lipophilicity (logD at pH 7.4) LowerHigherN-linked 2-azaspiro[3.3]heptanes have been shown to increase logD by +0.2 to +0.5 compared to their piperidine counterparts, consistent with the addition of a carbon atom.[5]
Aqueous Solubility HigherLowerA study on model amides showed that replacing a piperidine ring with a 2-azaspiro[3.3]heptane scaffold significantly reduced aqueous solubility (136 µM for the piperidine vs. 12 µM for the azaspiroheptane).[6][7]
Metabolic Stability (in human liver microsomes) Lower Intrinsic Clearance (Clint)Higher Intrinsic Clearance (Clint)The same comparative study demonstrated that the 2-azaspiro[3.3]heptane amide had a higher intrinsic clearance (53 µL/min/mg) compared to the piperidine amide (14 µL/min/mg), suggesting lower metabolic stability in this specific context.[6][7] However, in other cases, spirocyclic scaffolds have been shown to improve metabolic stability.[4]
Dopamine Transporter (DAT) Affinity (Ki) HighHighThe benzhydryl moiety is a strong determinant of DAT affinity. Numerous benzhydryl-piperidine analogs exhibit high affinity for the DAT.[3][4] It is highly probable that the azaspiro[3.3]heptane analog will also display potent DAT binding.

Other Key Piperidine Bioisosteres for Consideration

Beyond the 2-azaspiro[3.3]heptane scaffold, medicinal chemists have a growing arsenal of piperidine bioisosteres at their disposal. The choice of a specific bioisostere will depend on the desired properties and the specific structural context of the molecule.

  • 1-Azaspiro[3.3]heptane: This isomer of the 2-azaspiro[3.3]heptane has been shown to be a more favorable piperidine bioisostere in some contexts. In a comparative study, the 1-azaspiro[3.3]heptane analog exhibited lower lipophilicity and improved metabolic stability compared to the 2-azaspiro[3.3]heptane analog.[6][7][8]

  • Tropanes (8-azabicyclo[3.2.1]octanes): These bridged bicyclic amines are conformationally restricted analogs of piperidine and are famously the core of cocaine and other DAT inhibitors. Their rigid structure can lead to high target affinity and selectivity.

  • Granatanes (9-azabicyclo[3.3.1]nonanes): Another class of bridged bicyclic amines that offer a different conformational presentation of the nitrogen atom and its substituents compared to piperidine.

  • Pyrrolidines: This five-membered ring heterocycle is a common, smaller alternative to piperidine. It can offer different vector positioning for substituents and may lead to improved physicochemical properties.

Experimental Protocols for Comparative Evaluation

To empirically validate the predicted properties of this compound and its analogs, a series of standardized in vitro assays are essential.

Dopamine Transporter (DAT) Binding Assay

This assay determines the binding affinity (Ki) of a compound for the dopamine transporter.

Workflow for DAT Binding Assay

prep Prepare rat striatal membrane homogenates incubation Incubate membranes with [3H]WIN 35,428 (radioligand) and varying concentrations of test compound prep->incubation filtration Rapidly filter the incubation mixture to separate bound and free radioligand incubation->filtration quantification Quantify radioactivity of the filter-bound complex using liquid scintillation counting filtration->quantification analysis Calculate Ki values using the Cheng-Prusoff equation quantification->analysis

Caption: Workflow for determining DAT binding affinity.

Detailed Protocol:

  • Membrane Preparation: Homogenize rat striatal tissue in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.

  • Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand (e.g., [3H]WIN 35,428), and a range of concentrations of the test compound. Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a known DAT inhibitor like GBR 12909).

  • Filtration: After incubation, rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification: Add scintillation cocktail to each filter and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Metabolic Stability Assay

This assay assesses the susceptibility of a compound to metabolism by liver enzymes.

Workflow for Metabolic Stability Assay

incubation Incubate test compound with human liver microsomes and an NADPH regenerating system sampling Collect samples at various time points incubation->sampling quenching Quench the reaction with a cold organic solvent (e.g., acetonitrile) sampling->quenching analysis Analyze the samples by LC-MS/MS to quantify the remaining parent compound quenching->analysis calculation Calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint) analysis->calculation

Caption: Workflow for assessing in vitro metabolic stability.

Detailed Protocol:

  • Incubation: In a 96-well plate, incubate the test compound (at a fixed concentration, e.g., 1 µM) with human liver microsomes in a phosphate buffer.

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system.

  • Time Points and Quenching: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent containing an internal standard.

  • Sample Processing: Centrifuge the samples to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the concentration of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of the line gives the elimination rate constant (k). Calculate the in vitro half-life (t1/2) as 0.693/k and the intrinsic clearance (Clint).

Concluding Remarks

The exploration of piperidine bioisosteres is a vibrant and productive area of medicinal chemistry. While direct experimental data for this compound is not yet widely available, a predictive analysis based on the known properties of the 2-azaspiro[3.3]heptane scaffold and the benzhydryl pharmacophore provides a strong foundation for its anticipated biological profile. It is expected to be a potent dopamine transporter inhibitor with potentially increased lipophilicity and altered metabolic stability compared to its piperidine analog.

The choice between a traditional piperidine scaffold and a novel bioisostere like 2-azaspiro[3.3]heptane is a strategic decision that must be guided by the specific goals of the drug discovery program. A thorough understanding of the subtle yet significant impacts of these structural modifications on a compound's overall properties is paramount for the successful design of the next generation of CNS therapeutics. The experimental protocols detailed in this guide provide a framework for the empirical validation of these design hypotheses.

References

A Comparative Analysis of 2-Benzhydryl-2-azaspiro[3.3]heptan-5-ol: A Hypothetical Inquiry into Emergent Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Structure-Activity Relationships and Experimental Validation

In the landscape of medicinal chemistry, the strategic combination of well-characterized pharmacophores can lead to novel molecular entities with unique biological activities. This guide delves into a comparative analysis of 2-Benzhydryl-2-azaspiro[3.3]heptan-5-ol , a compound that marries the rigid, three-dimensional framework of the 2-azaspiro[3.3]heptane scaffold with the bulky, lipophilic benzhydryl moiety. While direct experimental data for this compound is not publicly available, this guide will construct a scientifically-grounded, hypothetical activity profile based on the known properties of its parent compounds: benzhydrol and the 2-azaspiro[3.3]heptane core.

This analysis serves as a roadmap for researchers, illustrating how structure-activity relationships (SAR) can be used to predict the biological targets of novel compounds and providing the detailed experimental protocols necessary to validate these predictions. Our central hypothesis is that the conjugation of the benzhydryl group, a known constituent of potent monoamine transporter ligands, with the azaspiro[3.3]heptane scaffold, a bioisostere of piperidine, will yield a compound with significant affinity for the dopamine (DAT), serotonin (SERT), and/or norepinephrine (NET) transporters.

The Parent Compounds: A Tale of a Pharmacophore and a Scaffold

To understand the potential of our target compound, we must first dissect the contributions of its constituent parts.

Benzhydrol: The Bioactive Moiety

Benzhydrol, or diphenylmethanol, is a secondary alcohol that serves as a crucial building block in the synthesis of a wide array of pharmaceuticals.[1] While its intrinsic biological activity is limited, the benzhydryl moiety is a key structural feature in numerous active pharmaceutical ingredients (APIs), including antihistamines and psychoanaleptics.[1][2]

Its significance in neuropharmacology stems from its presence in a class of potent monoamine transporter inhibitors. Compounds like benztropine and its analogues, which feature a benzhydryl ether, exhibit high affinity for the dopamine transporter (DAT).[3][4] The two phenyl rings of the benzhydryl group are thought to engage in hydrophobic and van der Waals interactions within the transporter's binding pocket, contributing significantly to binding affinity.[2][5] The nature and position of substituents on these phenyl rings can modulate both potency and selectivity across the different monoamine transporters.[4]

2-Azaspiro[3.3]heptane: The Modulating Scaffold

The 2-azaspiro[3.3]heptane framework is a fascinating structural motif in modern drug design. It is often employed as a bioisosteric replacement for the more common piperidine ring.[6][7] This substitution can have profound effects on a molecule's physicochemical properties. The rigid, spirocyclic nature of this scaffold provides a well-defined three-dimensional orientation for its substituents, which can lead to enhanced selectivity for its biological target.[8]

Furthermore, replacing a piperidine with a 2-azaspiro[3.3]heptane can alter lipophilicity (logD), metabolic stability, and aqueous solubility.[9][10] These modifications are crucial for optimizing a drug candidate's pharmacokinetic and pharmacodynamic profile. In the context of our target compound, the azaspiro[3.3]heptane core positions the benzhydryl group in a specific spatial orientation, which is predicted to be a key determinant of its interaction with monoamine transporters.

Predicted Biological Activity of this compound

Based on the established roles of its parent moieties, we predict that this compound will function as a monoamine transporter inhibitor. The benzhydryl group is expected to be the primary driver of binding, while the azaspiro[3.3]heptane scaffold fine-tunes the compound's affinity and selectivity. The hydroxyl group at the 5-position may also contribute to binding through hydrogen bonding interactions within the transporter.

The most probable target is the dopamine transporter (DAT), given the prevalence of benzhydryl-containing compounds with high DAT affinity.[3][11] However, significant affinity for SERT and NET cannot be ruled out, as subtle structural changes in related compounds have been shown to shift selectivity.[5]

Hypothetical Comparative Binding Affinities

To visualize our hypothesis, the following table presents predicted inhibitor constant (Kᵢ) values for the target compound and its parent fragments against the three major monoamine transporters. It is crucial to note that these values are extrapolations based on SAR from related compounds and require experimental verification. Benzhydrol and 2-azaspiro[3.3]heptan-5-ol are predicted to have negligible affinity, as the full pharmacophore is realized only in the conjugated molecule.

CompoundPredicted Kᵢ (nM) vs. DATPredicted Kᵢ (nM) vs. SERTPredicted Kᵢ (nM) vs. NET
Benzhydrol>10,000>10,000>10,000
2-Azaspiro[3.3]heptan-5-ol>10,000>10,000>10,000
This compound 25 150 80

This hypothetical data suggests that this compound could be a potent and selective DAT inhibitor. The next section details the experimental protocols required to test this prediction.

Experimental Validation: Protocols for Determining Monoamine Transporter Activity

To empirically determine the biological activity of this compound and its parent compounds, a series of in vitro radioligand binding and uptake inhibition assays are required.

General Workflow for In Vitro Evaluation

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_membranes Membrane Preparation (e.g., from HEK293 cells expressing hDAT, hSERT, or hNET) binding_assay Radioligand Binding Assay (Determine IC₅₀ and Kᵢ) prep_membranes->binding_assay uptake_assay Synaptosomal Uptake Assay (Determine functional inhibition) prep_membranes->uptake_assay prep_compounds Compound Preparation (Serial dilutions of test compounds and standards) prep_compounds->binding_assay prep_compounds->uptake_assay data_processing Scintillation Counting (Measure radioactivity) binding_assay->data_processing uptake_assay->data_processing calc_ic50 IC₅₀ Calculation (Non-linear regression) data_processing->calc_ic50 calc_ki Kᵢ Calculation (Cheng-Prusoff equation) calc_ic50->calc_ki sar_analysis SAR Analysis & Comparison calc_ki->sar_analysis

Caption: General workflow for in vitro evaluation of monoamine transporter inhibitors.

Protocol 1: Dopamine Transporter (DAT) Radioligand Binding Assay

This protocol determines the binding affinity of a test compound for the dopamine transporter by measuring its ability to compete with a known high-affinity radioligand, [³H]WIN 35,428.[1][12]

Materials:

  • Membrane Preparation: Crude membrane fractions from HEK293 cells stably expressing human DAT (hDAT).

  • Radioligand: [³H]WIN 35,428 (specific activity ~80-90 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.

  • Non-specific Binding Control: GBR 12909 (10 µM final concentration).

  • Test Compounds: this compound and parent compounds, serially diluted.

  • Instrumentation: Scintillation counter, cell harvester.

Procedure:

  • Membrane Preparation: Homogenize hDAT-expressing cells in ice-cold buffer and centrifuge to pellet the crude membrane fraction. Wash and resuspend the pellet in assay buffer to a final protein concentration of 10-20 µg per well.[1]

  • Assay Setup: In a 96-well plate, combine:

    • 50 µL of assay buffer (for total binding) or 10 µM GBR 12909 (for non-specific binding).

    • 50 µL of various concentrations of the test compound.

    • 50 µL of [³H]WIN 35,428 (to a final concentration of ~1.5 nM).

    • 50 µL of the membrane preparation.

  • Incubation: Incubate the plate at room temperature for 2 hours with gentle agitation.

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester. Wash the filters three times with ice-cold assay buffer.[1]

  • Scintillation Counting: Place the filters in scintillation vials with 4-5 mL of scintillation cocktail. After at least 4 hours, measure the radioactivity using a scintillation counter.

Protocol 2: Serotonin Transporter (SERT) Uptake Inhibition Assay

This assay measures the functional inhibition of serotonin uptake into synaptosomes or SERT-expressing cells using [³H]5-HT (serotonin).[13][14]

Materials:

  • Cell/Tissue Preparation: Rat brain synaptosomes or HEK293 cells expressing hSERT.

  • Radioligand: [³H]5-HT (specific activity ~20-30 Ci/mmol).

  • Uptake Buffer: Krebs-Ringer-HEPES (KRH) buffer.

  • Non-specific Uptake Control: Fluoxetine (10 µM final concentration).

  • Test Compounds: Serially diluted.

  • Instrumentation: Scintillation counter, cell harvester.

Procedure:

  • Cell Plating: Plate hSERT-expressing cells in a 96-well plate and allow them to adhere overnight.

  • Pre-incubation: Wash the cells with KRH buffer. Add the test compounds or vehicle control and pre-incubate for 15-20 minutes at 37°C.

  • Uptake Initiation: Add [³H]5-HT to a final concentration near its Kₘ value (~1 µM) to initiate uptake.[13]

  • Incubation: Incubate for 10-15 minutes at 37°C.

  • Termination and Lysis: Terminate uptake by rapidly washing the cells with ice-cold KRH buffer. Lyse the cells with a suitable lysis buffer.

  • Scintillation Counting: Transfer the lysate to scintillation vials and measure radioactivity.

Protocol 3: Norepinephrine Transporter (NET) Functional Uptake Assay

This protocol is similar to the SERT assay but uses [³H]Norepinephrine ([³H]NE) to measure uptake via NET.[15][16]

Materials:

  • Cell Preparation: MDCK or CHO cells expressing hNET.

  • Radioligand: [³H]Norepinephrine (specific activity ~40-60 Ci/mmol).

  • Uptake Buffer: Modified Tris-HEPES buffer, pH 7.1.

  • Non-specific Uptake Control: Desipramine (10 µM final concentration).[15]

  • Test Compounds: Serially diluted.

  • Instrumentation: Scintillation counter.

Procedure:

  • Cell Plating: Plate hNET-expressing cells and grow overnight.

  • Pre-incubation: Pre-incubate the cells with the test compound or vehicle in buffer for 20 minutes at 25°C.[15]

  • Uptake Initiation: Add [³H]NE to a final concentration of ~25 nM and incubate for an additional 15 minutes.[15]

  • Termination and Lysis: Wash the cells with ice-cold buffer to terminate the uptake. Solubilize the cells to obtain a lysate.

  • Scintillation Counting: Count the radioactivity in the lysate.

Data Analysis and Interpretation

For each assay, the raw data (counts per minute) will be used to calculate the percentage of specific binding or uptake inhibition at each concentration of the test compound.

  • IC₅₀ Determination: The concentration-response data is plotted on a semi-log scale, and non-linear regression analysis is used to determine the IC₅₀ value, which is the concentration of the inhibitor that reduces the specific binding or uptake by 50%.

  • Kᵢ Calculation: The IC₅₀ value from the binding assay is converted to the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation :

    Kᵢ = IC₅₀ / (1 + ([L]/Kₑ))

    Where:

    • [L] is the concentration of the radioligand used.

    • Kₑ is the dissociation constant of the radioligand for the transporter.

The calculated Kᵢ values for this compound can then be compared to the (expectedly high) values for its parent compounds to quantify the emergent activity from their conjugation.

Monoamine Transporter Signaling Pathway

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyr Hydroxylase Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase Vesicle Synaptic Vesicle Dopamine->Vesicle VMAT2 DA_synapse Dopamine Vesicle->DA_synapse Exocytosis DAT Dopamine Transporter (DAT) DA_synapse->DAT Reuptake Receptor Dopamine Receptor DA_synapse->Receptor Binding Signaling Downstream Signaling Receptor->Signaling Activation Inhibitor 2-Benzhydryl-2- azaspiro[3.3]heptan-5-ol Inhibitor->DAT Blockade

Caption: Dopamine signaling at the synapse and the proposed inhibitory action of the target compound.

Conclusion

This guide outlines a logical, structure-based approach to predicting and validating the biological activity of a novel chemical entity, this compound. By understanding the established roles of the benzhydryl pharmacophore and the 2-azaspiro[3.3]heptane scaffold, we have formulated a testable hypothesis: the compound is likely a potent inhibitor of the dopamine transporter.

The provided experimental protocols offer a clear and robust framework for any researcher or drug development professional to empirically test this hypothesis. The synthesis of structure-activity knowledge with rigorous experimental validation is the cornerstone of modern drug discovery. While the activity profile of this compound remains to be determined, the principles and methodologies outlined here provide a comprehensive guide for its investigation and for the broader exploration of novel chemical space.

References

A Senior Application Scientist's Guide to the Preclinical Evaluation of 2-Benzhydryl-2-azaspiro[3.3]heptan-5-ol Derivatives as Novel Monoamine Transporter Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro and in vivo evaluation of 2-Benzhydryl-2-azaspiro[3.3]heptan-5-ol derivatives. The unique structural characteristics of this chemical series—combining the rigid, three-dimensional 2-azaspiro[3.3]heptane scaffold with the well-established benzhydryl pharmacophore—position it as a promising source of novel modulators for monoamine transporters. The spirocyclic core is increasingly utilized in drug discovery to enhance properties such as aqueous solubility and metabolic stability while offering predictable exit vectors for chemical modification.[1]

Our objective is to outline a logical, data-driven pathway for characterizing these compounds, from initial target engagement to preclinical proof-of-concept. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to systematically investigate this novel chemical space.

The Scientific Rationale: Targeting Monoamine Transporters

The primary hypothesis for this chemical class is its interaction with monoamine transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). These transporters are critical regulators of neurotransmission, and their inhibition leads to increased synaptic availability of their respective neurotransmitters.[2] Imbalances in these systems are implicated in a range of neurological and psychiatric disorders, including depression, Parkinson's disease, and ADHD.[2][3] The benzhydryl moiety is a classic pharmacophore found in numerous central nervous system (CNS) active agents that target these transporters, making it a logical starting point for derivatization on the novel azaspiro[3.3]heptane core.

Comparative In Vitro Evaluation: From Binding to Function

The initial phase of evaluation aims to quantify the interaction of the derivatives with their putative targets and assess their selectivity and preliminary safety profile. The experimental cascade is designed to move from simple binding affinity to more complex functional and cellular assays.

Causality in Experimental Design

The logical flow of in vitro testing is crucial for efficient decision-making.

  • Primary Screen (Binding Affinity): We first establish if the compounds physically interact with the transporters. Radioligand binding assays are the gold standard for determining the affinity (Kᵢ) of a compound for a specific receptor or transporter, providing a quantitative measure of target engagement.

  • Functional Assay (Uptake Inhibition): High affinity does not always equate to functional activity. Therefore, we next assess whether binding translates into a biological effect—specifically, the inhibition of neurotransmitter uptake. This confirms the compound's mechanism of action as a reuptake inhibitor and provides a potency value (IC₅₀).

  • Selectivity Profiling: A therapeutically useful drug must be selective for its intended target to minimize off-target side effects. We profile lead compounds against a panel of other receptors, transporters, and enzymes. For this series, determining the selectivity ratio between DAT, SERT, and NET is paramount to defining their potential therapeutic application (e.g., a selective DAT inhibitor vs. a triple reuptake inhibitor).

  • In Vitro ADME/Tox: Early assessment of drug-like properties is essential. Assays for metabolic stability (e.g., using liver microsomes), cell permeability, and cytotoxicity help identify compounds with a higher probability of success in vivo.

Workflow for In Vitro Screening Cascade

G cluster_0 In Vitro Evaluation Compound Compound Library (this compound Derivatives) Binding Primary Screen: Radioligand Binding Assays (DAT, SERT, NET) Compound->Binding Determine Ki Function Functional Assay: Neurotransmitter Uptake (IC50 Determination) Binding->Function Confirm MoA Determine IC50 Selectivity Selectivity Panel: (vs. other GPCRs, Ion Channels) Function->Selectivity Assess Off-Target Activity ADME In Vitro ADME/Tox: Metabolic Stability, Permeability, Cytotoxicity Function->ADME Profile Drug-like Properties Lead Lead Candidate(s) for In Vivo Studies Selectivity->Lead ADME->Lead

Caption: High-throughput in vitro screening workflow.

Representative In Vitro Data

While extensive published data on the this compound series is not yet available, the following table presents data from a series of well-characterized citalopram analogues to illustrate the type of comparative data that should be generated.[4] This provides a benchmark for assessing potency and selectivity at the monoamine transporters.

Compound IDR⁵-SubstitutionSERT Kᵢ (nM)NET Kᵢ (nM)DAT Kᵢ (nM)Selectivity (NET/SERT)Selectivity (DAT/SERT)
(±)-1 -CN1.9406028900213715211
(±)-2 -H4.81530338003197042
(±)-3 -Cl1.1185017500168215909
(±)-4 -Br1.1219018900199117182
(±)-5 -I1.32400>300001846>23077
(±)-6 -CH₃4.12170>30000529>7317
Table 1: Representative binding affinity data for a series of citalopram analogues at human monoamine transporters. Data sourced from Loland et al. (2012).[4] This table serves as an example for how to present comparative in vitro data.
Experimental Protocol: Neurotransmitter Uptake Inhibition Assay

This protocol describes a typical fluorescence-based method for assessing uptake inhibition at DAT, SERT, and NET, suitable for medium- to high-throughput screening.

  • Cell Culture: Culture HEK-293 cells stably expressing the human dopamine (hDAT), serotonin (hSERT), or norepinephrine (hNET) transporter in appropriate media (e.g., DMEM with 10% FBS, G418 for selection) at 37°C and 5% CO₂.

  • Cell Plating: Seed the cells into black-walled, clear-bottom 96-well plates at a density that yields a confluent monolayer on the day of the assay. Allow cells to adhere for 24-48 hours.

  • Compound Preparation: Prepare serial dilutions of the this compound derivatives in assay buffer (e.g., Krebs-Ringer-HEPES buffer). Include a known inhibitor (e.g., GBR12909 for DAT, Fluoxetine for SERT) as a positive control and buffer with DMSO as a vehicle control.

  • Assay Procedure: a. Wash the cell monolayer gently with assay buffer. b. Add the compound dilutions (including controls) to the wells and pre-incubate for 10-20 minutes at 37°C. c. Prepare the fluorescent substrate solution (e.g., a commercially available substrate like ASP+). d. Add the fluorescent substrate to all wells to initiate the uptake reaction. e. Incubate for a predetermined time (e.g., 10 minutes) at 37°C. The optimal time should be within the linear range of uptake. f. Terminate the uptake by washing the cells rapidly with ice-cold assay buffer.

  • Data Acquisition: Measure the intracellular fluorescence using a plate reader with appropriate excitation/emission filters.

  • Data Analysis: Subtract the background fluorescence (from wells with a known potent inhibitor, representing 100% inhibition). Normalize the data to the vehicle control (representing 0% inhibition). Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Comparative In Vivo Evaluation: Efficacy and Pharmacokinetics

Promising candidates from in vitro screening must be evaluated in living systems to assess their therapeutic potential and pharmacokinetic properties. The choice of animal model is dictated by the compound's pharmacological profile. For compounds showing potent DAT and/or SERT inhibition, models of depression are appropriate starting points.[5][6]

Causality in Experimental Design
  • Pharmacokinetic (PK) Profiling: Before assessing efficacy, it is essential to understand how the compound is absorbed, distributed, metabolized, and excreted (ADME).[7] A preliminary PK study (typically via intravenous and oral administration) in rodents provides critical parameters like half-life (t½), bioavailability (%F), and brain exposure (brain/plasma ratio). This data is vital for selecting appropriate doses and administration routes for efficacy studies.

  • Behavioral Efficacy Models: For antidepressant-like activity, the Forced Swim Test (FST) and Tail Suspension Test (TST) are widely used screening models.[5] They are based on the principle that animals will exhibit immobility when placed in an inescapable, stressful situation, and this "behavioral despair" can be reversed by antidepressant drugs.[5][8]

  • Ancillary Assessments: To ensure that the observed effects in behavioral models are not due to confounding factors like general hyperactivity, locomotor activity should be assessed.

Workflow for In Vivo Study Design

G cluster_1 In Vivo Evaluation Lead_In_Vitro Lead Candidate(s) from In Vitro Screening PK Pharmacokinetic Study (Rodent, IV & PO) Determine t1/2, %F, Brain Exposure Lead_In_Vitro->PK Dose Dose-Range Finding & Tolerability PK->Dose Inform Dose Selection Efficacy Behavioral Efficacy Model (e.g., Forced Swim Test) Dose->Efficacy Locomotor Ancillary Test: Locomotor Activity Dose->Locomotor GoNoGo Go/No-Go Decision for Further Development Efficacy->GoNoGo Significant Effect? Locomotor->Efficacy Rule out Hyperactivity

Caption: A logical workflow for preclinical in vivo studies.

Representative In Vivo Data

The following table provides an example of how to structure comparative in vivo data for a series of lead candidates. The data presented is hypothetical but reflects realistic outcomes for a successful discovery program.

Compound IDFST Immobility (% Reduction vs. Vehicle) @ 30 mg/kg, POLocomotor Activity (% Change vs. Vehicle)Oral Bioavailability (%F)Brain/Plasma Ratio @ 2h
AZ-001 55%+8%45%2.1
AZ-002 21%+5%15%0.8
AZ-003 62%+110%65%3.5
AZ-004 48%-3%78%1.5
Fluoxetine 65%+12%N/AN/A
Table 2: Illustrative comparative in vivo data. A desirable candidate (e.g., AZ-001 or AZ-004) would show significant efficacy in the FST without causing major changes in locomotor activity, coupled with good oral bioavailability and brain penetration. AZ-003, despite its efficacy, would be flagged for its profound locomotor effects.
Experimental Protocol: Murine Forced Swim Test (FST)

This protocol is adapted from the widely used Porsolt method.[5]

  • Animals: Use male C57BL/6 or CD-1 mice (8-10 weeks old). Group house the animals for at least one week to acclimatize them to the facility.

  • Apparatus: Use transparent glass cylinders (25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm, making it impossible for the mouse to touch the bottom or escape.

  • Drug Administration: Administer the test compounds (e.g., this compound derivatives), a positive control (e.g., Fluoxetine, 20 mg/kg), and the vehicle (e.g., 0.5% methylcellulose in water) via the desired route (e.g., intraperitoneal or oral). Dosing typically occurs 30-60 minutes before the test.

  • Test Procedure: a. Gently place each mouse into its individual cylinder. b. The test session lasts for 6 minutes. c. Use video recording software to record the entire session for later analysis. d. The key behavior to score is immobility , defined as the cessation of struggling and remaining floating motionless, making only small movements necessary to keep its head above water.

  • Data Analysis: a. A trained observer, blind to the treatment groups, should score the videos. b. The total duration of immobility is typically scored during the last 4 minutes of the 6-minute test. c. Compare the mean immobility time of the drug-treated groups to the vehicle-treated group using an appropriate statistical test (e.g., one-way ANOVA followed by Dunnett's post-hoc test). A significant reduction in immobility time is indicative of antidepressant-like activity.

Structure-Activity Relationship (SAR) Insights

The systematic evaluation of derivatives allows for the development of a Structure-Activity Relationship (SAR), which guides the medicinal chemistry effort. Based on SAR studies of other monoamine transporter inhibitors, we can hypothesize key relationships to investigate[4][9]:

  • Benzhydryl Ring Substitution: The position and nature of substituents on the two phenyl rings of the benzhydryl moiety are expected to profoundly impact potency and selectivity. Halogenation (e.g., fluorine, chlorine) at the 4-position of one or both rings often enhances potency at SERT and/or DAT.[4] Exploring a range of electron-donating and electron-withdrawing groups is critical.

  • Stereochemistry: The chiral center at the benzhydryl carbon and potentially at the C5 position of the spiro-heptane ring will likely introduce stereoselectivity. It is essential to separate and test individual enantiomers of lead compounds, as the desired activity often resides in a single stereoisomer.[4]

  • Hydroxyl Group Modification: The 5-OL (hydroxyl) group on the azaspiro[3.3]heptane core offers a vector for modification. Esterification or etherification could be explored to modulate physicochemical properties like lipophilicity and metabolic stability, although this may also impact target binding.

Conclusion and Future Directions

This guide presents a robust, logical framework for the preclinical evaluation of novel this compound derivatives. By systematically progressing from in vitro binding and functional assays to in vivo pharmacokinetic and efficacy models, researchers can efficiently identify and optimize lead candidates. The key to success lies in the iterative process of synthesizing new analogs based on emerging SAR, and rigorously testing them through this validated cascade. Promising compounds identified through this process would warrant further investigation in more complex models of CNS disorders and formal preclinical safety and toxicology studies.

References

A Senior Application Scientist's Guide to Lipophilicity: A Comparative Study of Azaspiro[3.3]heptanes and Traditional Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Lipophilicity in Modern Drug Discovery

In the intricate process of drug discovery, the journey of a molecule from a promising hit to a viable clinical candidate is governed by a delicate balance of physicochemical properties.[1] Among these, lipophilicity stands out as a critical determinant of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[2][3] Traditionally defined by the partition coefficient (LogP) between n-octanol and water, lipophilicity dictates a molecule's ability to traverse cellular membranes, engage with its biological target, and avoid undesirable off-target effects.[4] However, as a vast majority of drug candidates contain ionizable groups, the distribution coefficient at physiological pH (LogD, typically at pH 7.4) offers a more pharmacologically relevant measure of this property.[5][6]

For decades, medicinal chemists have relied on a well-established toolkit of saturated heterocycles—such as piperidines, morpholines, and piperazines—to modulate the properties of lead compounds.[7] While immensely valuable, the drive to explore novel chemical space and escape the "flatland" of predominantly two-dimensional structures has led to increasing interest in rigid, three-dimensional scaffolds.[8] Among these, azaspiro[3.3]heptanes have emerged as compelling bioisosteres, offering unique structural and physicochemical advantages.[9][10]

This guide presents a comparative analysis of the lipophilicity of azaspiro[3.3]heptanes versus their traditional heterocyclic counterparts. We will delve into the often counterintuitive observation that the introduction of a spirocyclic carbon atom can, in many cases, decrease lipophilicity, a phenomenon that challenges conventional wisdom and provides a powerful new strategy for optimizing drug candidates.[11][12]

The Azaspiro[3.3]heptane Scaffold: A 3D Alternative

Azaspiro[3.3]heptanes are a class of saturated heterocyclic compounds characterized by two four-membered rings sharing a single spirocyclic carbon atom.[13] This rigid, three-dimensional architecture offers a distinct departure from the more conformationally flexible six-membered rings of traditional heterocycles.[14] The defined spatial arrangement of substituents, or "exit vectors," allows for precise and predictable interactions with biological targets.[15]

The core hypothesis for investigating these scaffolds is their potential to serve as bioisosteres for common heterocycles, while improving key drug-like properties such as aqueous solubility and metabolic stability.[8][16]

cluster_0 Traditional Heterocycles cluster_1 Spirocyclic Bioisostere cluster_2 Impact on Properties Piperidine Piperidine Morpholine Morpholine Azaspiroheptane Azaspiro[3.3]heptane Piperidine->Azaspiroheptane Bioisosteric Replacement Piperazine Piperazine Morpholine->Azaspiroheptane Piperazine->Azaspiroheptane Properties Altered 3D Geometry Modified pKa Changed Lipophilicity (LogD) Azaspiroheptane->Properties

Caption: Bioisosteric replacement of traditional heterocycles with an azaspiro[3.3]heptane scaffold.

Comparative Analysis of Lipophilicity (LogD7.4)

The central, and perhaps most compelling, feature of replacing traditional heterocycles with azaspiro[3.3]heptanes is the resulting change in lipophilicity. An extensive analysis of matched molecular pairs reveals a consistent and significant trend: the introduction of a spirocyclic center often lowers the measured LogD at pH 7.4.[11] This is counterintuitive, as the net molecular change is the addition of a carbon atom, which would typically be expected to increase lipophilicity.[12]

The primary explanation for this phenomenon lies in the altered basicity (pKa) of the nitrogen atom within the azaspiro[3.3]heptane ring.[11][17] The geometric constraints of the spirocycle can lead to an increase in the basicity of the heteroatom. A higher pKa means the compound is more extensively protonated (ionized) at physiological pH. This ionized form is significantly more polar and has a much higher affinity for the aqueous phase, thereby driving down the overall distribution coefficient (LogD).[11]

The table below summarizes experimental data comparing the LogD7.4 of molecules containing traditional heterocycles with their azaspiro[3.3]heptane-containing analogues. The value ΔLogD7.4 represents the change in lipophilicity upon making the substitution.

Original HeterocycleAzaspiro[3.3]heptane ReplacementContext of ReplacementAvg. ΔLogD7.4 (Spiro - Original)Citation
Morpholine2-Oxa-6-azaspiro[3.3]heptaneTerminal Position-0.2 to -1.2[11]
Piperazine2,6-Diazaspiro[3.3]heptaneTerminal Position-0.2 to -1.1[11]
C-linked PiperidineC-linked 2-Azaspiro[3.3]heptaneTerminal Position-0.93 ± 0.12[11]
N-linked PiperidineN-linked 2-Azaspiro[3.3]heptaneTerminal Position+0.2 to +0.5[11]

Key Insights from the Data:

  • Significant Lipophilicity Reduction: For morpholine, piperazine, and C-linked piperidine replacements, the substitution consistently results in a decrease in LogD7.4, in some cases by more than a full log unit.[11] This is a powerful tool for medicinal chemists struggling with high lipophilicity in a lead series, which can be associated with poor solubility, metabolic instability, and hERG toxicity.[8]

  • The N-Linked Exception: A critical exception is observed with N-linked 2-azaspiro[3.3]heptanes, where the substitution increases LogD7.4.[11][17] This outcome is more consistent with the simple addition of a carbon atom and underscores the importance of the specific chemical context and attachment point.

  • Geometric Considerations: It is crucial to note that while azaspiro[3.3]heptanes can be effective for tuning physicochemical properties, they may not always be suitable bioisosteres from a structural standpoint, particularly when placed in the middle of a molecule. The 90° twist in the exit vectors can significantly alter the overall molecular geometry compared to a traditional six-membered ring, potentially disrupting binding to the target protein.[11]

Experimental Protocol: Determination of LogD7.4 via the Shake-Flask Method

To validate these findings and apply this strategy in a drug discovery program, a robust and reliable method for determining LogD is essential. The gold-standard shake-flask method, while manual, provides the most direct and accurate measurement.[5]

Causality Behind Experimental Choices:

  • Solvent System: n-Octanol is chosen as the organic phase because it is believed to be a good surrogate for the lipid environment of biological membranes.[1]

  • Buffer: A phosphate-buffered saline (PBS) solution at pH 7.4 is used for the aqueous phase to mimic physiological conditions, which is critical for measuring LogD rather than LogP.[18]

  • Equilibration: Pre-saturating each solvent phase with the other is a critical step to prevent volume changes during the experiment, which would alter the concentrations and invalidate the results.

  • Concentration Measurement: Using a highly sensitive and linear analytical technique like LC-MS/MS or UV-Vis spectroscopy is necessary for accurate quantification, especially for compounds with very high or very low LogD values.

G prep 1. Preparation - Prepare PBS (pH 7.4) - Pre-saturate n-octanol with PBS - Pre-saturate PBS with n-octanol stock 2. Stock Solution - Prepare a concentrated stock of the test compound in DMSO or methanol prep->stock partition 3. Partitioning - Add small aliquot of stock to pre-saturated solvent mixture - Shake vigorously to reach equilibrium (e.g., 1-3 hours) stock->partition separate 4. Phase Separation - Centrifuge to ensure complete separation of aqueous and organic layers partition->separate quantify 5. Quantification - Carefully sample each phase - Determine compound concentration in each phase using LC-MS or UV-Vis separate->quantify calculate 6. Calculation - LogD = log10 ( [Conc]octanol / [Conc]aqueous ) quantify->calculate validate 7. Validation - Run known standards - Perform replicates for statistical confidence calculate->validate

Caption: Experimental workflow for the determination of LogD7.4 using the shake-flask method.

Conclusion and Forward Outlook

The strategic replacement of traditional saturated heterocycles with azaspiro[3.3]heptane scaffolds represents a significant advance in the medicinal chemist's toolkit. The ability of this substitution to decrease lipophilicity, primarily by increasing basicity, offers a powerful and often counterintuitive method for optimizing the ADMET properties of drug candidates.[11][17] While the increase in LogD for N-linked analogues and the potential for significant geometric changes require careful consideration, the overall trend presents a valuable strategy for escaping high lipophilicity.[11] As drug discovery programs continue to push into novel chemical space, the adoption of rigid, three-dimensional scaffolds like azaspiro[3.3]heptanes will be instrumental in developing the next generation of therapeutics with improved efficacy and safety profiles.

References

Cross-Validation of Analytical Methods for 2-Benzhydryl-2-azaspiro[3.3]heptan-5-OL: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the structural complexity of novel chemical entities demands rigorous analytical characterization to ensure their quality, safety, and efficacy. 2-Benzhydryl-2-azaspiro[3.3]heptan-5-ol, a unique azaspirocyclic compound, presents a compelling case for the development and cross-validation of orthogonal analytical methods. Its spirocyclic core and benzhydryl moiety introduce challenges in achieving comprehensive analytical control, from routine purity assessments to the quantification of stereoisomers and trace-level impurities. This guide provides an in-depth comparison of analytical strategies for this molecule, underpinned by detailed experimental protocols and a robust cross-validation framework.

The Imperative for Orthogonal Analytical Approaches

Reliance on a single analytical method, however well-validated, can harbor inherent biases and blind spots. The principle of orthogonality—employing methods with different separation and detection principles—provides a more comprehensive understanding of a sample's composition. For a molecule like this compound, a multi-faceted analytical approach is not merely good practice; it is a scientific necessity. This guide will explore three distinct, yet complementary, analytical techniques: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for purity and impurity profiling, Chiral Normal-Phase HPLC (NP-HPLC) for enantiomeric separation, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity quantification. The cross-validation of these methods ensures the generation of reliable and consistent data, a cornerstone of regulatory compliance and successful drug development.

Visualizing the Cross-Validation Workflow

A systematic approach to cross-validation is paramount. The following workflow outlines the key stages in comparing and ensuring the congruity of different analytical methods.

Cross-Validation Workflow Figure 1: Cross-Validation Workflow cluster_0 Method Development & Validation cluster_1 Cross-Validation Study cluster_2 Data Analysis & Comparison cluster_3 Outcome M1 Method 1 Development (e.g., RP-HPLC) V1 Full Validation of Method 1 (ICH Q2(R1)) M1->V1 M2 Method 2 Development (e.g., LC-MS/MS) V2 Full Validation of Method 2 (ICH Q2(R1)) M2->V2 S Sample Selection (API batches, stressed samples) V1->S V2->S A1 Analysis by Method 1 S->A1 A2 Analysis by Method 2 S->A2 C Comparison of Results (Assay, Impurity Profile) A1->C A2->C SA Statistical Analysis (e.g., t-test, F-test) C->SA AC Acceptance Criteria Met? SA->AC Pass Methods are Interchangeable AC->Pass Yes Fail Investigate Discrepancies AC->Fail No Methodology Relationship Figure 2: Interrelation of Analytical Methodologies cluster_0 Primary Analytical Control cluster_1 Stereochemical Control cluster_2 High-Sensitivity Quantification RP_HPLC RP-HPLC (Purity & Impurities) Chiral_HPLC Chiral NP-HPLC (Enantiomeric Purity) RP_HPLC->Chiral_HPLC Provides API for Chiral Analysis Cross_Validation Cross-Validation RP_HPLC->Cross_Validation Assay & Impurity Data LC_MSMS LC-MS/MS (Trace Analysis & Bioanalysis) LC_MSMS->Cross_Validation Assay & Impurity Data

A Comparative Efficacy Analysis: 2-Azaspiro[3.3]heptane versus Morpholine Scaffolds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In medicinal chemistry, the strategic selection of saturated heterocyclic scaffolds is paramount to achieving desirable drug-like properties. Morpholine, a ubiquitous six-membered ring, has been a mainstay for decades, prized for its ability to improve solubility and introduce polarity. However, it often carries liabilities, including metabolic instability. This guide presents a detailed comparative analysis of morpholine and a next-generation bioisostere: 2-azaspiro[3.3]heptane. We will explore the nuanced differences in their physicochemical properties, in vitro ADME profiles, and synthetic accessibility, supported by experimental data and protocols, to provide a clear rationale for scaffold selection in drug design programs.

Introduction: The Evolving Landscape of Saturated Heterocycles

Saturated heterocycles are fundamental building blocks in pharmaceutical development, with moieties like piperidine and piperazine found in a vast number of FDA-approved drugs.[1] Their primary role is to impart favorable physicochemical properties, such as aqueous solubility and metabolic stability, which are critical for oral bioavailability and overall clinical success.[2][3]

Morpholine has long been a default choice for medicinal chemists. Its oxygen atom acts as a hydrogen bond acceptor, often improving the solubility of parent molecules. Despite its prevalence, the morpholine ring can be susceptible to metabolic degradation, primarily through oxidation, which can lead to rapid clearance and potential formation of reactive metabolites.[3]

In response to these challenges, medicinal chemistry has seen a push towards scaffolds with greater three-dimensionality and improved metabolic robustness—an initiative often termed "escape from flatland".[4] One of the most promising alternatives to emerge is 2-azaspiro[3.3]heptane , a strained spirocyclic system.[2][5] This scaffold offers a rigid, three-dimensional structure that can project substituents into novel chemical space while often enhancing metabolic stability and aqueous solubility.[6]

This guide provides a head-to-head comparison of these two scaffolds, moving beyond theoretical advantages to present actionable data and experimental context.

Structural and Physicochemical Properties: A Tale of Two Scaffolds

The fundamental differences in the geometry and electronics of morpholine and 2-azaspiro[3.3]heptane give rise to distinct physicochemical profiles.

Diagram 1: Structural Comparison

Caption: Core structures of Morpholine and 2-Azaspiro[3.3]heptane.

PropertyMorpholine Analog2-Azaspiro[3.3]heptane AnalogCausality and Implication
Lipophilicity (LogD7.4) BaselineGenerally Lower (Δ up to -1.2)[7]The introduction of the spirocyclic center in azaspiro[3.3]heptanes often increases the basicity (pKa) of the nitrogen atom.[7] At physiological pH (7.4), this leads to a higher proportion of the compound existing in its protonated, more polar, and thus less lipophilic state. This counterintuitive "adding carbon to lower lipophilicity" is a key advantage.[7][8]
Aqueous Solubility GoodOften Improved [6][9]The increased polarity and reduced lipophilicity of the azaspiro[3.3]heptane scaffold directly contribute to enhanced aqueous solubility, a critical factor for achieving sufficient drug exposure.[6][9]
Basicity (pKa) ~7.0 (for N-alkyl)Higher (Δ up to +1.5)[7]In morpholine, the oxygen atom is β to the nitrogen, exerting an inductive electron-withdrawing effect that reduces the nitrogen's basicity. In 2-azaspiro[3.3]heptane, the spirocyclic carbons are γ to the nitrogen, diminishing this effect and resulting in a more basic amine.[7]
Molecular Shape Flexible Chair/BoatRigid, 3D SpirocyclicThe spirocyclic nature imparts significant sp3 character and conformational rigidity.[2] This can lead to more specific and favorable interactions with protein targets by reducing the entropic penalty of binding. The exit vectors for substituents are also different, providing access to new binding orientations.[6]

In Vitro ADME Profile: Predicting In Vivo Performance

A compound's absorption, distribution, metabolism, and excretion (ADME) profile is a primary determinant of its clinical viability. Here, the differences between the two scaffolds become particularly pronounced.

Diagram 2: ADME Profiling Workflow

ADME_Workflow cluster_workflow Typical In Vitro ADME Cascade Compound Test Compound Solubility Aqueous Solubility Assay (Protocol 1) Compound->Solubility Permeability PAMPA Assay (Protocol 2) Solubility->Permeability Sufficiently Soluble Metabolism Microsomal Stability (Protocol 3) Permeability->Metabolism Sufficiently Permeable Safety hERG Inhibition Assay Metabolism->Safety Data Integrated Profile Analysis Safety->Data

Caption: A standard experimental workflow for evaluating key ADME properties.

Metabolic Stability

This is often the most compelling reason to replace a morpholine with a 2-azaspiro[3.3]heptane.

  • Morpholine: The C-H bonds adjacent to the oxygen and nitrogen are susceptible to oxidation by cytochrome P450 (CYP) enzymes, a major pathway for metabolic clearance.[10]

  • 2-Azaspiro[3.3]heptane: The strained ring system and lack of an ether oxygen make it significantly more resistant to CYP-mediated metabolism. In a direct comparison, the turnover of a 2-oxa-6-azaspiro[3.3]heptane analog in human liver microsomes (HLM) was greatly reduced compared to its morpholine counterpart.[7] This increased stability can lead to a longer half-life and improved drug exposure in vivo.

Membrane Permeability

Permeability is essential for oral absorption and reaching intracellular targets.

  • The Trade-Off: While lower lipophilicity (LogD) can sometimes reduce passive diffusion, the impact must be assessed experimentally. In one study, a 2-oxa-6-azaspiro[3.3]heptane analog (which had a lower LogD and higher pKa) showed no detrimental effect on permeability compared to the morpholine version.[7] The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to evaluate this property.[11]

Cardiotoxicity (hERG Inhibition)

Inhibition of the hERG potassium channel is a major cause of cardiotoxicity and drug attrition.

  • The Verdict: The risk of hERG inhibition is highly dependent on the overall molecular structure, not just the heterocyclic core.[12][13] However, properties influenced by the scaffold, like basicity and lipophilicity, are known modulators of hERG activity. Encouragingly, in a reported morpholine-to-azaspiro[3.3]heptane swap, the resulting compound suffered no detrimental effect in hERG inhibition.[7]

Synthetic Accessibility

A practical consideration for any scaffold is the ease and cost of synthesis.

  • Morpholine: Derivatives are readily available and their synthesis is generally straightforward and well-established.

  • 2-Azaspiro[3.3]heptane: Historically, the synthesis of this strained spirocycle was challenging. However, recent advances have made key building blocks, such as N-Boc-2-azaspiro[3.3]heptane, commercially available and have provided more robust synthetic routes, making it an increasingly accessible option for drug discovery programs.[14][15][16]

Conclusion and Strategic Recommendations

The choice between morpholine and 2-azaspiro[3.3]heptane is not a simple substitution but a strategic decision based on the specific challenges of a lead optimization program.

Diagram 3: Scaffold Selection Logic

Decision_Tree Start Lead Compound with Morpholine Scaffold Question Does the lead show: - Poor Metabolic Stability? - Low Solubility? - 'Flat' SAR? Start->Question Yes YES Question->Yes No NO Question->No Action_Yes Synthesize and test 2-Azaspiro[3.3]heptane analog Yes->Action_Yes Action_No Continue optimization with Morpholine scaffold No->Action_No

Caption: A decision-making framework for medicinal chemists.

Choose Morpholine when:

  • Metabolic stability is not a primary concern.

  • The project is in an early, exploratory phase where synthetic ease and cost are paramount.

  • The existing scaffold already provides sufficient 3D character and target engagement.

Consider 2-Azaspiro[3.3]heptane as a strategic bioisosteric replacement when:

  • Improving Metabolic Stability: This is the most significant and validated advantage.[7]

  • Enhancing Aqueous Solubility: The lower lipophilicity and higher polarity can overcome solubility-limited absorption.[8]

  • Exploring Novel Chemical Space: The rigid 3D structure and unique exit vectors can unlock new, potent interactions with the target protein, potentially improving selectivity.[6]

Ultimately, 2-azaspiro[3.3]heptane represents a powerful tool in the medicinal chemist's arsenal, offering a validated solution to the common liabilities of the traditional morpholine scaffold.

Detailed Experimental Protocols

Protocol 1: Aqueous Solubility (Kinetic, Turbidimetric Method)

This high-throughput method is ideal for early-stage discovery.[17][18][19]

  • Stock Solution Preparation: Prepare 10 mM stock solutions of the test compounds in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solutions to create a range of concentrations.

  • Buffer Addition: Add phosphate-buffered saline (PBS, pH 7.4) to each well, ensuring the final DMSO concentration is low (e.g., <1%) to initiate precipitation.[20]

  • Incubation: Incubate the plate at room temperature for 1-2 hours with gentle shaking to allow for equilibration.

  • Turbidity Measurement: Measure the turbidity (light scattering) of each well using a nephelometric plate reader or by measuring absorbance at a wavelength like 620 nm.[18]

  • Data Analysis: The kinetic solubility is the concentration at which significant precipitation is first observed, determined by a sharp increase in turbidity compared to controls.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay predicts passive diffusion across a lipid membrane, modeling gastrointestinal absorption or blood-brain barrier penetration.[11][21][22]

  • Membrane Preparation: Coat the filter of a 96-well donor plate with 5 µL of a lipid solution (e.g., 1-2% lecithin in dodecane) to form the artificial membrane.[22]

  • Acceptor Plate Preparation: Fill the wells of a 96-well acceptor plate with buffer (PBS, pH 7.4), optionally containing a surfactant to act as a "sink".[23]

  • Donor Plate Preparation: Add the test compounds (e.g., at 50 µM in PBS with <1% DMSO) to the wells of the coated donor plate.[23]

  • Assembly and Incubation: Carefully place the donor plate onto the acceptor plate, creating a "sandwich". Incubate this assembly at room temperature for a defined period (e.g., 4-18 hours).[24]

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.[21]

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the concentrations in the donor and acceptor wells and known assay parameters (well volume, membrane area, incubation time).

Protocol 3: Liver Microsomal Stability Assay

This assay assesses a compound's susceptibility to metabolism by key liver enzymes (CYPs).[10][25][26]

  • Reagent Preparation: Thaw human liver microsomes (HLM) on ice and dilute to a working concentration (e.g., 0.5-1 mg/mL protein) in a phosphate buffer (pH 7.4).[26][27] Prepare a solution of the necessary cofactor, NADPH, or an NADPH-regenerating system.[25]

  • Reaction Initiation: Pre-warm the microsomal solution to 37°C. Add the test compound (e.g., at a final concentration of 1 µM) and allow it to pre-incubate for a few minutes. Initiate the metabolic reaction by adding the NADPH solution.[20]

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a plate containing a cold organic solvent (e.g., acetonitrile) with an internal standard.[10]

  • Sample Processing: Centrifuge the quenched samples at high speed to precipitate the microsomal proteins.[25]

  • Analysis: Analyze the supernatant from each time point by LC-MS/MS to quantify the remaining amount of the parent compound relative to the internal standard.

  • Data Analysis: Plot the natural logarithm of the percent remaining compound versus time. The slope of this line is used to calculate the in vitro half-life (t1/2) and the intrinsic clearance (CLint) of the compound.[10][26]

References

Peer-reviewed literature on the biological effects of 2-Benzhydryl-2-azaspiro[3.3]heptan-5-OL

Author: BenchChem Technical Support Team. Date: January 2026

An Investigative Guide to the Biological Profile of 2-Benzhydryl-2-azaspiro[3.3]heptan-5-OL: A Comparative Framework

This guide provides a strategic framework for characterizing the biological effects of the novel chemical entity this compound. As of this writing, there is no peer-reviewed literature detailing the specific biological activities of this compound. Therefore, this document serves as an investigative roadmap, outlining a series of experiments to elucidate its pharmacological profile and compare it against relevant, well-characterized molecules. Our approach is grounded in structural chemical analysis, proposing a logical progression from broad screening to specific functional assays.

Structural Rationale and Target Hypothesis

The structure of this compound contains two key pharmacophores that guide our initial hypotheses:

  • The Benzhydryl Moiety: This diphenylmethyl group is a prominent feature in numerous centrally active drugs. Its bulky, lipophilic nature facilitates penetration of the blood-brain barrier and interaction with neurotransmitter transporters and receptors.

  • The Azaspiro[3.3]heptane Scaffold: This rigid, three-dimensional spirocyclic system constrains the molecule's conformation. Such rigidity can enhance binding affinity and selectivity for a specific biological target by reducing the entropic penalty of binding compared to more flexible molecules.

Based on these features, we can draw parallels to known drugs to form a testable hypothesis. The benzhydryl group is found in compounds targeting the dopamine transporter (DAT), norepinephrine transporter (NET), and histamine H1 receptors.

Table 1: Structural Analogs and Their Primary Biological Targets

CompoundKey Structural FeaturePrimary Biological Target(s)Therapeutic Class
Modafinil BenzhydrylDopamine Transporter (DAT) InhibitorWakefulness-promoting agent
Diphenhydramine BenzhydrylHistamine H1 Receptor Inverse AgonistAntihistamine
Benztropine BenzhydrylMuscarinic Acetylcholine Receptor Antagonist, DAT InhibitorAnticholinergic, Antiparkinsonian

Our initial hypothesis is that this compound is likely to exhibit activity at one or more of these monoamine transporters or receptors. The primary objective is to determine its potency and selectivity profile in comparison to these established drugs.

Proposed Experimental Workflow: A Phased Approach

We recommend a phased screening cascade to efficiently characterize the compound's biological activity. This workflow ensures that resources are directed toward the most promising therapeutic targets identified in the initial screens.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Potency & Selectivity cluster_2 Phase 3: Cellular Validation P1_1 Compound QC (Purity, Identity) P1_2 Broad Target Screen (e.g., Eurofins SafetyScreen44™) P1_1->P1_2 P1_3 Identify Primary Hit(s) (e.g., >50% inhibition @ 10µM) P1_2->P1_3 P2_1 Dose-Response Assay for Primary Target (Determine IC50/EC50) P1_3->P2_1 Hit Confirmed P2_2 Selectivity Panel (Assay against related targets) P2_1->P2_2 P2_3 Compare to Reference Compounds (Modafinil, etc.) P2_2->P2_3 P3_1 Select Relevant Cell Line (e.g., HEK293-hDAT) P2_3->P3_1 Potent & Selective P3_2 Functional Assay (e.g., Neurotransmitter Uptake Assay) P3_1->P3_2 P3_3 Confirm Mechanism of Action P3_2->P3_3

Caption: Phased experimental workflow for characterizing a novel compound.

Key Experimental Protocols

The following protocols are foundational for testing our primary hypothesis that the compound interacts with the dopamine transporter (DAT).

Protocol: Radioligand Binding Assay for Human DAT

This experiment determines the compound's ability to displace a known high-affinity radioligand from the human dopamine transporter (hDAT), providing its binding affinity (Ki).

Objective: To determine the inhibitory constant (Ki) of this compound for hDAT.

Materials:

  • Cell membranes prepared from HEK293 cells stably expressing hDAT.

  • Radioligand: [³H]-WIN 35,428 (a well-characterized DAT ligand).

  • Non-specific binding control: GBR-12909 (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.

  • Test Compound: this compound, dissolved in DMSO.

  • Reference Compound: Modafinil.

  • 96-well microplates, scintillation fluid, microplate scintillation counter.

Methodology:

  • Compound Plating: Prepare serial dilutions of the test compound and reference compound in DMSO, then dilute into the assay buffer. A typical final concentration range would be 0.1 nM to 100 µM.

  • Assay Preparation: In a 96-well plate, combine:

    • 25 µL of test compound/reference/control.

    • 25 µL of [³H]-WIN 35,428 (final concentration ~1-2 nM).

    • 150 µL of hDAT-expressing cell membranes (5-10 µg protein per well).

    • For non-specific binding (NSB) wells, add GBR-12909 instead of the test compound.

    • For total binding (B₀) wells, add assay buffer.

  • Incubation: Incubate the plate at 4°C for 2-3 hours to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester. Wash the filters 3 times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate percent inhibition for each compound concentration: 100 * (1 - (Sample_CPM - NSB_CPM) / (B₀_CPM - NSB_CPM)))

    • Use non-linear regression (e.g., in GraphPad Prism) to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value.

    • Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: Cellular Dopamine Uptake Assay

This functional assay measures the compound's ability to inhibit the uptake of dopamine into cells expressing hDAT, confirming its mechanism of action as a potential uptake inhibitor.

Objective: To determine the functional potency (IC₅₀) of this compound in inhibiting dopamine uptake.

Materials:

  • HEK293 cells stably expressing hDAT, plated in 96-well plates.

  • [³H]-Dopamine.

  • Uptake Buffer: Krebs-Ringer-HEPES buffer (KRH).

  • Test Compound and Reference Compound (Modafinil).

Methodology:

  • Cell Culture: Plate HEK293-hDAT cells in a 96-well plate and grow to ~90% confluency.

  • Pre-incubation: Wash the cells with KRH buffer. Pre-incubate the cells with various concentrations of the test compound or reference compound for 10-20 minutes at room temperature.

  • Initiate Uptake: Add [³H]-Dopamine (final concentration ~10-20 nM) to each well to initiate the uptake reaction.

  • Incubation: Incubate for a short period (e.g., 5-10 minutes) at room temperature. The short duration ensures measurement of the initial uptake rate.

  • Terminate Uptake: Rapidly wash the cells three times with ice-cold KRH buffer to remove extracellular [³H]-Dopamine.

  • Cell Lysis & Quantification: Lyse the cells with a lysis buffer. Transfer the lysate to a scintillation vial or plate, add scintillation fluid, and quantify the amount of [³H]-Dopamine taken up by the cells using a scintillation counter.

  • Data Analysis: Perform a non-linear regression analysis as described in the binding assay protocol to determine the IC₅₀ for uptake inhibition.

Data Interpretation and Comparative Analysis

The ultimate goal is to populate a data table that directly compares the pharmacological profile of our novel compound with established alternatives. This allows for a clear, evidence-based assessment of its potential.

Table 2: Comparative Pharmacological Profile (Hypothetical Data)

Parameter2-Benzhydryl-2-azaspiro...ModafinilDiphenhydramineBenztropine
hDAT Binding (Ki, nM) Experimental Result5,000>10,000150
hNET Binding (Ki, nM) Experimental Result20,000>10,0002,000
hSERT Binding (Ki, nM) Experimental Result>50,0001503,000
hDAT Uptake (IC₅₀, nM) Experimental Result3,000>10,000250
hH1 Binding (Ki, nM) Experimental Result>10,0001560
hM1 Binding (Ki, nM) Experimental Result>10,0002001
DAT/SERT Selectivity Ki(SERT) / Ki(DAT)< 0.1> 60020

A potent and selective DAT inhibitor, for example, would show a low Ki/IC₅₀ value for DAT and significantly higher values for other transporters and receptors. This profile would suggest a potential application as a wakefulness-promoting agent or for ADHD, similar to Modafinil but perhaps with a different side-effect profile.

Visualizing the Mechanism of Action

If the experimental data confirms that this compound is a dopamine transporter inhibitor, its mechanism can be visualized as follows. The compound would bind to the DAT on the presynaptic neuron, blocking the reuptake of dopamine from the synaptic cleft. This leads to an increased concentration and duration of dopamine in the synapse, enhancing dopaminergic signaling.

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron dat Dopamine Transporter (DAT) da_pre Dopamine (DA) dat->da_pre Reuptake vesicle Dopamine Vesicles da_synapse Synaptic Dopamine vesicle->da_synapse Release receptor Dopamine Receptor (D₂R) signal Postsynaptic Signaling receptor->signal da_synapse->receptor Binding compound 2-Benzhydryl-2- azaspiro[3.3]heptan-5-OL compound->dat Reuptake Blocked

Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling 2-Benzhydryl-2-azaspiro[3.3]heptan-5-OL

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities, such as 2-Benzhydryl-2-azaspiro[3.3]heptan-5-OL, demands a meticulous and informed approach to personal protection. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of why each protective measure is critical. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Hazard Profile of this compound: An Evidence-Based Assessment

  • Benzhydryl Moiety: The benzhydryl group is found in compounds like benzhydrol, which is known to be an irritant to the eyes, skin, and respiratory system.[3][4]

  • Azaspiro[3.3]heptane Core: Safety data for analogous azaspiro compounds, such as 2,6-Diazaspiro[3.3]heptane dihydrochloride and tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, indicate potential for skin and eye irritation, and they may be harmful if inhaled or swallowed.

Therefore, it is imperative to treat this compound as a hazardous substance, assuming it to be, at a minimum, an irritant to the skin, eyes, and respiratory tract, and potentially harmful by ingestion or inhalation.[5][6]

Multi-Level Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a one-size-fits-all decision; it must be tailored to the specific procedure and the associated risks.[5] PPE should be considered the last line of defense, after engineering and administrative controls (e.g., fume hoods, established protocols) are in place.

For standard procedures such as weighing, preparing solutions, and conducting reactions within a certified chemical fume hood, the following PPE is mandatory:

PPE CategoryMinimum RequirementRationale
Eye and Face Protection ANSI Z87.1 compliant safety glasses with side shields.Protects against minor splashes and airborne particles.
Skin and Body Protection A standard, fully buttoned laboratory coat.Shields skin and personal clothing from incidental contact and minor spills.
Hand Protection Chemically resistant nitrile gloves.Provides a barrier against direct skin contact. Nitrile is a good starting point for a broad range of chemicals.[7]
Footwear Closed-toe and closed-heel shoes.Protects feet from spills and dropped objects.

For operations with a higher risk of splashing, aerosolization, or energetic reactions, an enhanced level of PPE is required:

PPE CategoryEnhanced RequirementRationale
Eye and Face Protection Chemical splash goggles and a full-face shield.Offers superior protection against significant splashes and energetic releases.
Skin and Body Protection A chemically resistant apron over a lab coat, or a disposable coverall.Provides an additional layer of protection for the torso and legs against larger spills.
Hand Protection Double-gloving with two pairs of nitrile gloves, or a more robust glove material such as neoprene.Increases protection against chemical permeation, especially during extended handling.
Respiratory Protection Work must be conducted in a certified chemical fume hood.A fume hood is the primary engineering control to prevent inhalation of dust or vapors.

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow PPE Selection Workflow for this compound Start Start: Assess Procedure RiskAssessment Evaluate Risk: - Splash potential? - Aerosolization? - Energetic reaction? Start->RiskAssessment LowRisk Low Risk (e.g., Weighing in hood) RiskAssessment->LowRisk No HighRisk High Risk (e.g., Large scale reaction, potential splash) RiskAssessment->HighRisk Yes Level1PPE LEVEL 1 PPE: - Safety Glasses - Lab Coat - Nitrile Gloves - Closed-toe Shoes LowRisk->Level1PPE Level2PPE LEVEL 2 PPE: - Goggles & Face Shield - Chem-resistant Apron - Double Gloves - Fume Hood (Mandatory) HighRisk->Level2PPE End Proceed with Caution Level1PPE->End Level2PPE->End

References

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